molecular formula C22H23ClN2O2 B1675096 Loratadine CAS No. 79794-75-5

Loratadine

Numéro de catalogue: B1675096
Numéro CAS: 79794-75-5
Poids moléculaire: 382.9 g/mol
Clé InChI: JCCNYMKQOSZNPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Loratadine is a benzocycloheptapyridine that is 6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine substituted by a chloro group at position 8 and a 1-(ethoxycarbonyl)piperidin-4-ylidene group at position 11. It is a H1-receptor antagonist commonly employed in the treatment of allergic disorders. It has a role as a geroprotector, a H1-receptor antagonist, an anti-allergic agent and a cholinergic antagonist. It is an ethyl ester, a N-acylpiperidine, a tertiary carboxamide, an organochlorine compound and a benzocycloheptapyridine. It is functionally related to a desthis compound.
This compound is a second generation antihistamine used to manage symptoms of allergic rhinitis. A lack of sedative and CNS adverse effects make this compound, along with other second generation antihistamines, preferable over their 1st generation counterparts in many clinical situations.
This compound has been reported in Penicillium granulatum with data available.
This compound is a piperidine histamine H1-receptor antagonist with anti-allergic properties and without sedative effects. This compound blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, including vasodilatation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscle. This compound does not cross the blood-brain barrier and does not cause central nervous system effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and has 6 approved and 11 investigational indications.
This compound is a tricyclic antihistamine, which has a selective and peripheral H1-antagonist action. It has a long-lasting effect and does not normally cause drowsiness because it does not readily enter the central nervous system;  An antiviral that is used in the prophylactic or symptomatic treatment of influenza A. It is also used as an antiparkinsonian agent, to treat extrapyramidal reactions, and for postherpetic neuralgia. The mechanisms of its effects in movement disorders are not well understood but probably reflect an increase in synthesis and release of dopamine, with perhaps some inhibition of dopamine uptake;  this compound is a drug used to treat allergies. It is marketed by Schering-Plough under several trade names such as Claritin, Clarityn or Claratyne depending on the market, by Lek as Lomilan and by Wyeth as Alavert. It is also available as a generic;  this compound is a drug used to treat allergies. It is marketed by Schering-Plough under several trade names such as Claritin, Clarityn or Claratyne depending on the market, by Lek as Lomilan and by Wyeth as Alavert. It is also available as a generic. Its active metabolite, desthis compound, is also on the market, though this compound itself is the only drug of its class available over the counter (at least in the U.S. as of 2005. This compound is available off the shelf in the UK.
A second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis and urticaria. Unlike most classical antihistamines (HISTAMINE H1 ANTAGONISTS) it lacks central nervous system depressing effects such as drowsiness.
See also: Cyproheptadine (broader);  this compound;  pseudoephedrine sulfate (component of).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCNYMKQOSZNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Record name loratadine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Loratadine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023224
Record name Loratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Loratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<1 mg/ml at 25°C
Record name Loratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Crystals from acetonitrile

CAS No.

79794-75-5
Record name Loratadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79794-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loratadine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079794755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name loratadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name loratadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Loratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.216.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Piperidinecarboxylic acid, 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJO3BO7QN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LORATADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Loratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134-136 °C, 134 - 136 °C
Record name Loratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LORATADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Loratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Loratadine's Mechanism of Action on Histamine H1 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine, a widely used second-generation antihistamine, exerts its therapeutic effects through a potent and selective interaction with the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, focusing on its binding characteristics, inverse agonist properties, and its influence on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

Histamine H1 receptors are integral membrane proteins belonging to the G-protein coupled receptor (GPCR) superfamily. Upon activation by histamine, these receptors trigger a cascade of intracellular events, leading to the characteristic symptoms of allergic reactions, such as pruritus, vasodilation, and bronchoconstriction[1]. This compound is a peripherally selective H1 receptor antagonist designed to mitigate these effects without the sedative properties associated with first-generation antihistamines[2][3][4][5]. Its clinical efficacy is rooted in its specific and high-affinity binding to the H1 receptor[5][6].

Binding Characteristics of this compound and Desthis compound (B1670295)

This compound is a prodrug that is rapidly metabolized in the liver to its active metabolite, desthis compound (descarboethoxythis compound). Both compounds exhibit high affinity for the histamine H1 receptor, with desthis compound demonstrating significantly greater potency.

Quantitative Binding Data

The binding affinities of this compound and desthis compound to the histamine H1 receptor have been determined through various in vitro studies, primarily using radioligand binding assays. The inhibitory constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this interaction.

CompoundReceptorAssay TypeRadioligandKi (nM)Kd (nM)IC50 (nM)Source(s)
This compound Human Histamine H1Radioligand Binding[3H]mepyramine16, 35, 138--[7][8]
Human Histamine H1Radioligand Binding[3H]Pyrilamine20--[9]
Human Histamine H1Functional---290[9]
Desthis compound Human Histamine H1Radioligand Binding[3H]mepyramine0.4, 0.87--[7][10]
Human Histamine H1Radioligand Binding[3H]desthis compound-1.1-[10]
Human Histamine H1Functional---51[10][11]

Note: Variations in reported values can be attributed to differences in experimental conditions, such as cell types and assay protocols.

Desthis compound is reported to be 52 to 194 times more potent than this compound in competition-binding studies[10].

Inverse Agonism: A Key Mechanistic Feature

The histamine H1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist[12][13][14][15]. This compound and its active metabolite, desthis compound, are not merely neutral antagonists that block histamine binding. Instead, they act as inverse agonists[4][13]. By binding to the receptor, they stabilize it in an inactive conformation, thereby reducing its basal signaling activity[4][13]. This inverse agonism is a crucial component of their anti-allergic mechanism, as it suppresses the receptor's intrinsic activity even before histamine is released[13].

cluster_receptor Histamine H1 Receptor States cluster_ligands Ligand Interactions Inactive Inactive State (R) Active Active State (R*) Inactive->Active Constitutive Activity Histamine Histamine (Agonist) Histamine->Active Stabilizes Active State This compound This compound (Inverse Agonist) This compound->Inactive Stabilizes Inactive State

Receptor states and ligand interactions.

Downstream Signaling Pathways

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins[16]. Activation of the receptor, either by histamine or through its constitutive activity, initiates a well-defined signaling cascade. This compound, by stabilizing the inactive state of the receptor, effectively inhibits these downstream pathways.

The Gq/11-PLC-IP3/DAG Pathway

Binding of an agonist to the H1 receptor leads to the activation of Phospholipase C (PLC) via the Gαq subunit[2][16]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2]. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol[17][18][19]. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological responses associated with allergy and inflammation[20].

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates Response Cellular Response PKC->Response Leads to Ca2_Store Ca²⁺ Store IP3R->Ca2_Store Opens Ca2_Store->Ca2 Release Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Inhibits

H1 receptor signaling pathway.
Inhibition of NF-κB and AP-1 Signaling

Beyond its direct antagonism of the H1 receptor, this compound has been shown to possess anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways[21][22][23][24]. These transcription factors play a pivotal role in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing the activation of NF-κB and AP-1, this compound can reduce the inflammatory response associated with allergic conditions[2][21][22][23]. This action appears to be independent of the H1 receptor and may involve the inhibition of upstream kinases such as Syk and Src for the NF-kB pathway and TAK1 for the AP-1 pathway[21][22][23].

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the H1 receptor.

  • Objective: To measure the ability of this compound to displace a radiolabeled ligand from the H1 receptor.

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells).

    • Radioligand: [3H]mepyramine.

    • Test compound: this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]mepyramine and varying concentrations of this compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled H1 antagonist like mianserin).

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prep_Membranes Prepare H1R-expressing cell membranes Incubate Incubate membranes with [3H]mepyramine and this compound Prep_Membranes->Incubate Prep_Ligands Prepare serial dilutions of This compound and [3H]mepyramine Prep_Ligands->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Scintillate Add scintillation fluid Wash->Scintillate Count Quantify radioactivity Scintillate->Count Analyze Calculate IC50 and Ki Count->Analyze

Radioligand binding assay workflow.
Calcium Influx Assay

This functional assay measures the ability of this compound to inhibit the histamine-induced increase in intracellular calcium.

  • Objective: To determine the functional antagonist activity of this compound at the H1 receptor.

  • Materials:

    • Cells expressing the human histamine H1 receptor (e.g., HeLa or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Agonist: Histamine.

    • Antagonist: this compound.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Measure the baseline fluorescence.

    • Inject a fixed concentration of histamine to stimulate the cells.

    • Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the histamine response against the log concentration of this compound to calculate the IC50.

GTPγS Binding Assay

This assay directly measures the activation of G-proteins and is used to characterize the inverse agonist activity of this compound.

  • Objective: To measure the effect of this compound on the basal and agonist-stimulated binding of [35S]GTPγS to G-proteins.

  • Materials:

    • Cell membranes expressing the H1 receptor.

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • Assay buffer containing GDP.

    • Test compound: this compound.

    • Agonist: Histamine (optional, for comparison).

  • Procedure:

    • Incubate the cell membranes with varying concentrations of this compound in the assay buffer.

    • Add [35S]GTPγS to initiate the binding reaction.

    • Incubate to allow for binding.

    • Separate the bound and free [35S]GTPγS by filtration.

    • Quantify the bound radioactivity.

  • Data Analysis: Inverse agonists will decrease the basal [35S]GTPγS binding. Plot the amount of bound [35S]GTPγS against the log concentration of this compound to determine the degree of inhibition of constitutive receptor activity and calculate the IC50.

Conclusion

This compound's mechanism of action on the histamine H1 receptor is multifaceted, involving high-affinity binding, potent inverse agonism, and modulation of downstream signaling pathways. Its active metabolite, desthis compound, is a particularly potent inverse agonist. The inhibition of both the canonical Gq/11-PLC pathway and the pro-inflammatory NF-κB and AP-1 signaling cascades contributes to its clinical efficacy in the treatment of allergic disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of H1 receptor antagonists.

References

The Pharmacokinetics and Pharmacodynamics of Loratadine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of loratadine, a widely used second-generation H1-antihistamine. The information presented herein is collated from a range of preclinical studies, offering valuable insights for researchers and professionals involved in drug development and discovery.

Pharmacokinetics

This compound undergoes extensive metabolism in preclinical species, with notable differences observed between species and sexes. The primary metabolic pathway involves the decarboethoxylation of this compound to its active metabolite, desthis compound (B1670295) (DL).[1][2]

Absorption and Distribution

Following oral administration, this compound is readily absorbed.[3] In rats, the time to maximum plasma concentration (Tmax) is approximately 0.5 hours, while in monkeys, it is around 3.3 hours.[4] this compound is highly bound to plasma proteins, with binding percentages of 98-99% in rats and 96-99% in monkeys.[4] Tissue distribution studies in rats have shown that this compound and its metabolites are widely distributed, with the highest concentrations found in the lungs, liver, kidneys, adrenals, pituitary, and spleen, and the lowest concentrations in the brain.[4][5] This limited penetration of the blood-brain barrier is a key characteristic of second-generation antihistamines, contributing to their non-sedating profile.[4][6]

Metabolism

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to form desthis compound, which is also pharmacologically active.[7] Further metabolism of desthis compound leads to various hydroxylated and glucuronidated metabolites.[1][8] Over 50 metabolites have been identified in preclinical species.[1][2]

Significant species and gender differences in metabolism have been reported.[1][8] For instance, the major circulating metabolite in male rats is a pyridine-N-oxide derivative of desthis compound, which is present at much lower levels in female rats.[1][8] In contrast, female rats show notably higher relative amounts of desthis compound compared to males.[1][8] In mice of both genders and in male monkeys, the major circulating metabolite is a glucuronide conjugate of an aliphatic hydroxylated this compound.[1][8] In female monkeys, the primary circulating metabolite results from the oxidation of the pyridine (B92270) moiety and subsequent glucuronidation.[1][8]

Excretion

The primary route of elimination of this compound and its metabolites is through the feces.[1][2] Following a single oral dose of radiolabeled this compound, approximately 80% of the dose is excreted equally in the urine and feces over a 10-day period in humans, with animal studies showing a larger portion excreted in the feces.[4] In mice, rats, and monkeys, radioactivity was predominantly eliminated in the feces.[1][8] 5-Hydroxy-desthis compound has been identified as the major fecal metabolite across these three species.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound and its active metabolite, desthis compound, in various preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)Half-life (hr)Reference
Rat10Oral-0.514.0[4]
Monkey-Oral-3.3-[4]
Beagle Dog10Oral---[9][10]

Table 2: Pharmacokinetic Parameters of Desthis compound (Metabolite) in Preclinical Models

SpeciesDose of this compound (mg/kg)RouteCmax (ng/mL)Tmax (hr)Half-life (hr)Reference
Mouse---2-5-[11]
Rat--1.5-122-5-[11]
Monkey--8-11.34-[11]

Pharmacodynamics

This compound's primary mechanism of action is as a selective peripheral H1-receptor antagonist.[12] This antagonism prevents the binding of histamine (B1213489) to its receptor, thereby mitigating the symptoms of allergic reactions.[13] Beyond its antihistaminic effects, this compound has also been shown to possess anti-inflammatory properties.[14][15][16]

Antihistaminic Activity

This compound demonstrates potent and long-lasting antihistaminic activity in various preclinical models.[12] In guinea pigs, it has been shown to be effective in preventing histamine-induced bronchospasm and lethality.[4][17] The oral PD50 value for preventing histamine-induced lethality in guinea pigs is 0.19 mg/kg.[4] The duration of its antihistaminic action is reported to be between 18 and 24 hours.[12] In vitro studies using guinea pig isolated ileum have also confirmed its antihistaminic activity.[4]

Anti-Inflammatory Effects

Recent studies have revealed that this compound exerts anti-inflammatory effects independent of its H1-receptor antagonism.[14][15][16] This is primarily achieved through the suppression of key inflammatory signaling pathways, including the Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) pathways.[14][18][19]

This compound has been shown to specifically inhibit Transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the AP-1 signaling cascade.[14][15][18] This inhibition prevents the subsequent activation of downstream kinases like JNK and p38, ultimately reducing the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[14][15][16][20]

Efficacy in Preclinical Models of Allergic Disease

This compound has demonstrated efficacy in various preclinical models of allergic diseases.

  • Atopic Dermatitis: In mouse models of atopic dermatitis, oral administration of this compound (5 or 10 mg/kg) has been shown to significantly reduce scratching behavior, a key symptom of pruritus.[6]

  • Allergic Rhinitis: In a mouse model of allergic rhinitis, this compound has been shown to be effective in ameliorating allergic symptoms.[6]

  • Bronchoconstriction: In guinea pigs, this compound has demonstrated efficacy against histamine-induced and allergen-induced bronchospasm.[17]

  • Gastritis: In a mouse model of acute gastritis, this compound (5 and 10 mg/kg, orally) significantly reduced gastric bleeding, with an effect comparable to ranitidine.[14]

Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters of this compound.

Table 3: Pharmacodynamic Parameters of this compound

ParameterModel SystemValueReference
H1 Receptor Binding Affinity (pKi)Human H1 Receptor8.4 ± 0.1[21]
ED50 (Histamine-induced bronchospasm)Guinea Pig115 µg/kg (p.o.)[17]
PD50 (Histamine-induced lethality)Guinea Pig0.19 mg/kg (p.o.)[4]
PD50 (Histamine-induced paw edema)Mouse1.3 mg/kg (p.o.)[4]
pA2 (Histamine-induced contraction)Guinea Pig Ileum7.3[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline typical experimental protocols used in the evaluation of this compound.

Pharmacokinetic Studies

A common experimental workflow for determining the pharmacokinetic profile of this compound in a preclinical model is as follows:

G cluster_0 Pharmacokinetic Experimental Workflow A Animal Dosing (e.g., oral gavage of this compound solution) B Serial Blood Sampling (e.g., from tail vein at specified time points) A->B C Plasma Preparation (Centrifugation of blood samples) B->C D Bioanalytical Method (e.g., LC-MS/MS for quantification of this compound and metabolites) C->D E Pharmacokinetic Analysis (Calculation of parameters like Cmax, Tmax, AUC, half-life) D->E G cluster_1 Atopic Dermatitis Model Workflow A Sensitization (e.g., intraperitoneal injection of ovalbumin (OVA)) B Challenge (e.g., subcutaneous injection of OVA in dorsal skin) A->B C Drug Administration (e.g., oral administration of this compound) B->C E Histological/Biomarker Analysis (Assessment of inflammatory cell infiltration and cytokine levels) B->E D Behavioral Analysis (Quantification of scratching behavior) C->D G cluster_2 This compound's Inhibition of the AP-1 Signaling Pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKK7 MKK7 TAK1->MKK7 p38 p38 TAK1->p38 JNK JNK MKK7->JNK cJun c-Jun JNK->cJun AP1 AP-1 (c-Jun/c-Fos) cJun->AP1 p38->AP1 Cytokines Pro-inflammatory Cytokines (e.g., MMPs) AP1->Cytokines This compound This compound This compound->TAK1 G cluster_3 Histamine H1 Receptor Signaling and this compound's Action Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R PLC Phospholipase C (PLC) H1R->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Allergic Response Ca->Response PKC->Response This compound This compound This compound->H1R

References

The Metabolism of Loratadine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine, a widely used second-generation antihistamine, undergoes extensive first-pass metabolism primarily in the liver. This process is crucial as it leads to the formation of its major active metabolite, descarboethoxythis compound (DCL), also known as desthis compound (B1670295) (DL), which is more potent than the parent drug. Understanding the metabolic pathways of this compound, the enzymes involved, and the formation of its key metabolites is essential for drug development, clinical pharmacology, and safety assessment. This technical guide provides an in-depth overview of this compound metabolism, detailing the enzymatic processes, major metabolites, quantitative pharmacokinetic data, and the experimental protocols used for their identification and quantification.

Introduction

This compound is a long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonist activity.[1] It is administered orally and is well-absorbed from the gastrointestinal tract.[1] Its non-sedating property is a key advantage over first-generation antihistamines. The clinical efficacy of this compound is largely attributed to its extensive and rapid metabolism into DCL.[2] This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system.[3]

Metabolic Pathways of this compound

The metabolism of this compound is a multi-step process involving several key enzymatic reactions. The primary metabolic pathway is the decarboethoxylation of this compound to its major active metabolite, descarboethoxythis compound (DCL).[2] This is followed by further hydroxylation of both this compound and DCL.[4]

Formation of Descarboethoxythis compound (DCL)

The conversion of this compound to DCL is the principal metabolic step and is catalyzed by multiple cytochrome P450 isoenzymes.[4]

  • Primary Enzymes Involved : The main enzymes responsible for the formation of DCL are CYP3A4 and CYP2D6 .[5] Studies with human liver microsomes have shown a high correlation between the rate of DCL formation and testosterone (B1683101) 6-β-hydroxylation, a marker for CYP3A4 activity.[5]

  • Contributing Enzymes : In addition to CYP3A4 and CYP2D6, other CYP isoenzymes contribute to this compound metabolism, including CYP1A1 and CYP2C19, and to a lesser extent, CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5.[4] The contribution of CYP2C19 to the formation of the major circulating metabolite, DCL, appears to be minor.[4] The relative abundance of CYP3A4 in the human liver suggests its major role in this compound metabolism, estimated to be around 70%.[4]

Further Metabolism: Hydroxylation

Following the initial decarboethoxylation, both the parent drug, this compound, and its primary metabolite, DCL, undergo further biotransformation, primarily through hydroxylation.[4] This leads to the formation of several hydroxylated metabolites. The most significant of these are:

  • 3-hydroxy-desthis compound (3-OH-DL)

  • 5-hydroxy-desthis compound (5-OH-DL)

  • 6-hydroxy-desthis compound (6-OH-DL)

These hydroxylated metabolites are also considered active.[2]

The metabolic pathway can be visualized as follows:

Loratadine_Metabolism This compound This compound DCL Descarboethoxythis compound (DCL) (Desthis compound) This compound->DCL CYP3A4, CYP2D6 (Primary) CYP1A1, CYP2C19, etc. (Minor) Hydroxylated_this compound Hydroxylated this compound Metabolites This compound->Hydroxylated_this compound CYP Enzymes Hydroxylated_DCL Hydroxylated DCL Metabolites (e.g., 3-OH-DL, 5-OH-DL, 6-OH-DL) DCL->Hydroxylated_DCL CYP Enzymes

Metabolic pathway of this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its major metabolite, descarboethoxythis compound (DCL), have been extensively studied in healthy human subjects. The following tables summarize key quantitative data from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound and DCL in Healthy Adults
DoseAnalyteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Reference
20 mgThis compound17 ± 141.247 ± 496 ± 4[2]
20 mgDCL16 ± 91.5181 ± 12213.4 ± 2.6[2]
Table 2: Steady-State Pharmacokinetic Parameters of this compound and DCL after 10 mg Daily for 10 Days
AnalyteCmax (ng/mL)AUC(24hr) (ng·hr/mL)Reference
This compound4.73 (119% CV)24.1 (157% CV)[4]

Note: High inter-subject variability is observed, likely due to phenotypic differences in CYP2D6, CYP2C19, and CYP3A4.[4]

Experimental Protocols

The identification and quantification of this compound and its metabolites are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In vitro metabolism studies typically utilize human liver microsomes or recombinant CYP enzymes.

Quantification of this compound and DCL in Human Plasma by LC-MS/MS

This protocol provides a generalized procedure based on common methodologies for the simultaneous determination of this compound and DCL in human plasma.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (e.g., 200 µL) is_spike 2. Spike with Internal Standard plasma->is_spike extraction 3. Liquid-Liquid Extraction or Protein Precipitation or SPE is_spike->extraction evaporation 4. Evaporate Organic Layer extraction->evaporation reconstitution 5. Reconstitute in Mobile Phase evaporation->reconstitution injection 6. Inject onto LC System reconstitution->injection separation 7. Chromatographic Separation injection->separation detection 8. Mass Spectrometric Detection separation->detection quantification 9. Quantification using Calibration Curve detection->quantification

General workflow for LC-MS/MS analysis.

a) Sample Preparation (Liquid-Liquid Extraction Example): [6][7]

  • To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).

  • Add 200 µL of a buffer solution (e.g., borax-sodium carbonate buffer, pH 11).

  • Add 3 mL of an organic extraction solvent mixture (e.g., ethyl acetate:dichloromethane:n-hexane, 3:1:1, v/v/v).

  • Vortex for 3 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 37°C.

  • Reconstitute the dried residue in 300 µL of a reconstitution solution (e.g., methanol:water, 2:1, v/v) and vortex for 3 minutes.

  • Centrifuge at 15,000 rpm for 10 minutes and inject the supernatant into the LC-MS/MS system.

b) Chromatographic Conditions: [6]

  • Column: Phenomenex Kinetex C8 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase: A gradient elution using (A) 5 mM ammonium (B1175870) formate (B1220265) in water and (B) acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

c) Mass Spectrometric Detection: [8]

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 383 → 337

    • Descarboethoxythis compound: m/z 311 → 259

d) Quantification:

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of the analytes in the quality control and unknown samples are then determined from the regression equation of the calibration curve. The linear range is typically from approximately 0.01 to 25 ng/mL for this compound and 0.8 to 800 ng/mL for DCL.[6]

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound using human liver microsomes.

a) Incubation: [9]

  • Prepare an incubation mixture (total volume of 250 µL) containing:

    • 0.1 M Hepes buffer (pH 7.4).

    • 10 mM MgCl₂.

    • Pooled human liver microsomes (HLM) (e.g., 0.25 mg/mL protein).

    • This compound (at various concentrations, e.g., 0-40 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding 125 µL of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at 3500 rpm to pellet the protein.

  • Analyze the supernatant for the presence of metabolites using LC-MS/MS.

b) CYP450 Inhibition Studies: [9]

  • To identify the specific CYP enzymes involved, selective chemical inhibitors can be added to the incubation mixture. For example:

  • A reduction in the formation of DCL in the presence of a specific inhibitor indicates the involvement of that particular CYP isoenzyme in the metabolism of this compound. For instance, ketoconazole (2 µM) has been shown to inhibit DCL formation by approximately 66%, while quinidine (10 µM) causes about 33% inhibition.[9]

Metabolism Studies with cDNA-Expressed CYP Enzymes

To confirm the role of specific CYP isoforms, this compound can be incubated with microsomes from insect or mammalian cells that are engineered to express a single human CYP enzyme (e.g., Supersomes®).[9]

a) Incubation Procedure: [9]

  • The incubation mixture is prepared as described for HLM, but replacing the HLM with microsomes containing a specific recombinant CYP isozyme (e.g., 50 pmol/mL).

  • The reaction is initiated with NADPH and incubated at 37°C.

  • The formation of DCL is quantified by LC-MS/MS.

  • By comparing the rate of DCL formation across different CYP isoforms, the relative contribution of each enzyme can be determined. Studies have shown that cDNA-expressed CYP3A4 and CYP2D6 catalyze the formation of DCL at rates of 135 and 633 pmol/min/nmol P450, respectively.[5]

Conclusion

The metabolism of this compound is a well-characterized process that is critical to its therapeutic action. The primary metabolic event is the conversion to its more potent active metabolite, descarboethoxythis compound, a reaction predominantly mediated by CYP3A4 and CYP2D6. Further hydroxylation of both this compound and DCL contributes to the overall metabolic profile. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and drug development. A thorough understanding of these processes is paramount for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of this compound.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Loratadine Solid Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine is a potent, long-acting, second-generation tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity. It is widely used for the symptomatic relief of allergies. As a Biopharmaceutical Classification System (BCS) Class II drug, this compound exhibits high permeability but low aqueous solubility, which can impact its dissolution rate and overall bioavailability. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly affect physicochemical properties such as solubility, melting point, stability, and mechanical behavior. This guide provides a comprehensive overview of the known solid forms of this compound, their structural characteristics, and the experimental methods used for their analysis.

Overview of this compound Solid Forms

This compound is known to exist in at least two polymorphic forms (Form I and Form II), a newly identified Form B, and an amorphous state. Form I and Form II are monotropically related, with Form I being the thermodynamically stable form at room temperature. Metastable forms, such as Form II and Form B, often exhibit higher solubility, which can be advantageous for bioavailability but poses challenges due to their potential to convert to the more stable, less soluble form.

Crystalline Polymorphs
  • Form I: This is the commercially available and most thermodynamically stable polymorph. It is characterized by a notable disorder in the ethyl carbamate (B1207046) functionality of the molecule.

  • Form II: A metastable polymorph that is less stable than Form I.[1] Its structure was elucidated using a combination of 3D electron diffraction and density functional theory (DFT) due to the difficulty in growing single crystals of sufficient size for conventional X-ray diffraction.[1] Form II features a different type of disorder, located in the flexible cycloheptane (B1346806) bridge of the this compound molecule.

  • Form B: A novel polymorph that can be prepared by recrystallizing amorphous this compound from a specific methanol-water mixture.[2][3] It displays a unique acicular (needle-like) crystal structure and has a higher equilibrium solubility compared to Form I.[3]

Amorphous Form

The amorphous form of this compound lacks a long-range ordered crystal lattice. It is the most soluble solid form but is also the least stable, with a tendency to revert to a more stable crystalline form over time, especially under conditions of high temperature and humidity. It can be prepared by rapidly cooling molten this compound (quench-cooling).

Data Presentation: Physicochemical Properties

The quantitative data for the different solid forms of this compound are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data of this compound Polymorphs

ParameterForm IForm II
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cP2₁/c
a (Å)28.302(18)14.818
b (Å)4.996(3)12.223
c (Å)29.154(19)9.631
β (°)109.158(2)113.3
Volume (ų)3894.251601.5
Z84
Reference[4][5]

Table 2: Thermal Properties of this compound Solid Forms

Solid FormThermal EventTemperature (°C)Reference
Form I Melting Point (DSC)134 - 139.56[6][7][8]
Form B Exothermic Crystallization to Form I (DSC)90 - 120 (peak at 93.9)[2][3]
Amorphous Glass Transition (Tg)Not consistently reported
Crystallization to Form B (DSC)106.7[3]
General Onset of Thermal Decomposition (TGA)~200 (in N₂)

Table 3: Solubility Data of this compound Solid Forms

Solid FormMediumSolubilityReference
Pure this compound (Form I) Water~0.0021 - 0.004 mg/mL[9][10]
Form B WaterHigher than Form I[3]
Amorphous WaterHighest initial solubility

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of polymorphic forms.

Preparation of this compound Solid Forms
  • Amorphous Form: Melt this compound (Form I) at approximately 155°C for 2 minutes. Subsequently, rapidly cool (quench) the melt by placing it in an environment at 25°C ± 2°C for 2 minutes to obtain a solid block. The resulting solid can be gently ground into a powder.[2]

  • Form B: Place 50 mg of amorphous this compound powder into 20 mL of a methanol-water solution (e.g., 40:60 v/v). Stir the suspension at room temperature (20-30°C) for at least 2-4 hours. Filter the mixture and dry the collected solid residue under reduced pressure at 25°C for 6-12 hours to obtain Form B.[2]

  • Form II: A patented procedure involves dissolving this compound in a solvent like toluene (B28343) and then adding an antisolvent such as tert-butyl methyl ether, followed by cooling to induce crystallization. The precise conditions must be carefully controlled to obtain phase-pure Form II.[1]

Analytical Techniques
  • Powder X-ray Diffraction (PXRD):

    • Purpose: To identify the crystalline form (polymorph) of a solid sample by its unique diffraction pattern. It is the primary tool for distinguishing between polymorphs.[11][12][13]

    • Methodology:

      • Sample Preparation: Gently grind the solid sample to a fine, uniform powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

      • Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (wavelength λ = 1.541 Å).[4]

      • Data Collection: Scan the sample over a 2θ range of 5° to 60° at a scan rate of 2°/min.[4]

      • Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with reference patterns of known polymorphs to identify the form(s) present in the sample.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To measure thermal transitions such as melting, crystallization, and glass transitions. DSC provides information on the thermodynamic stability relationship between polymorphs.[14][15][16][17]

    • Methodology:

      • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

      • Instrumentation: Use a calibrated differential scanning calorimeter. An empty sealed pan is used as a reference.

      • Data Collection: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a constant heating rate, typically 10°C/min, over a relevant temperature range (e.g., 30°C to 200°C).[14]

      • Analysis: Analyze the resulting thermogram for endothermic (melting) or exothermic (crystallization) peaks. The temperature at the peak onset is typically reported as the transition temperature.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To measure changes in the mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and to quantify volatiles like water or residual solvents.[18][19][20][21]

    • Methodology:

      • Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).[22]

      • Instrumentation: Use a thermogravimetric analyzer.

      • Data Collection: Heat the sample at a constant rate (e.g., 10 or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point (e.g., up to 600°C).[20][21][22]

      • Analysis: The resulting TGA curve plots percent weight loss versus temperature, indicating the temperatures at which degradation occurs.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound solid forms.

G cluster_prep Sample Preparation cluster_analysis Solid-State Characterization cluster_results Data Interpretation Amorphous Amorphous Form (Quench-Cooling) PXRD PXRD (Polymorph ID) Amorphous->PXRD DSC DSC (Thermal Transitions) Amorphous->DSC FormI Form I (Commercial) FormI->PXRD FormI->DSC TGA TGA (Decomposition) FormI->TGA Solubility Solubility Study (Dissolution Rate) FormI->Solubility FormB Form B (Recrystallization) FormB->PXRD FormB->DSC FormB->Solubility FormII Form II (Antisolvent) FormII->PXRD FormII->DSC Structure Crystal Structure PXRD->Structure Stability Thermodynamic Stability DSC->Stability TGA->Stability Properties Physicochemical Properties Solubility->Properties

Workflow for this compound Polymorph Characterization.
Polymorphic Relationships and Interconversion

This diagram illustrates the stability hierarchy and potential transformations between the different solid forms of this compound.

G Amorphous Amorphous FormB Form B (Metastable) Amorphous->FormB Spontaneous or 106.7°C (DSC) FormI Form I (Stable) FormB->FormI 93.9°C (DSC) FormII Form II (Metastable) FormII->FormI Spontaneous (Thermodynamically Driven)

Stability and Transformation Pathways of this compound Forms.

Conclusion

The solid-state landscape of this compound is multifaceted, comprising a stable polymorph (Form I), at least two metastable polymorphs (Form II and Form B), and an amorphous form. Each form possesses distinct structural and physicochemical properties. Form I is the most stable, while the metastable forms (II and B) and the amorphous form offer the potential for enhanced solubility, a critical attribute for a BCS Class II compound. A thorough understanding and rigorous characterization of these solid forms using techniques such as PXRD, DSC, and TGA are imperative for controlling the quality, stability, and performance of this compound in its final dosage form. The selection and control of a specific polymorphic form are crucial steps in drug development to ensure consistent product efficacy and safety.

References

Novel Synthesis Routes for Loratadine and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a potent, non-sedating second-generation antihistamine, is widely used in the treatment of allergic rhinitis and urticaria.[1][2][3] Its complex tricyclic structure has spurred the development of various synthetic strategies, aiming for improved efficiency, cost-effectiveness, and environmental sustainability.[3] This technical guide provides a comprehensive overview of the principal and novel synthesis routes for this compound and its key derivatives, including its active metabolite, desthis compound (B1670295). This document outlines detailed experimental methodologies, presents comparative quantitative data, and offers visual representations of the synthetic pathways to aid in research and development.

Principal Synthetic Pathways for this compound

The industrial production of this compound has been dominated by two major synthetic routes: the classical pathway proceeding through a key tricyclic ketone intermediate and a more convergent approach utilizing a McMurry coupling reaction.[4]

Synthesis via the Tricyclic Ketone Intermediate

This widely practiced route involves the initial construction of the tricyclic core, followed by the attachment of the piperidine (B6355638) ring.[4] A common starting material for this pathway is 2-cyano-3-methylpyridine (B185307).[3][4] The overall workflow can be visualized as a multi-step process involving key reactions such as the Ritter reaction, Friedel-Crafts acylation, a Grignard reaction, and a final carbamoylation step.

Diagram 1: Synthesis of this compound via the Tricyclic Ketone Intermediate

G A 2-Cyano-3-methylpyridine B 3-[2-(3-Chlorophenyl)ethyl]-N-(tert-butyl)-2-pyridinecarboxamide A->B  Ritter Reaction &  Alkylation C 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (B18686) B->C  Dehydration D 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (Tricyclic Ketone) C->D  Hydrolysis &  Friedel-Crafts Acylation E N-Methyl this compound Precursor D->E  Grignard Reaction &  Dehydration F This compound E->F  Reaction with  Ethyl Chloroformate

Synthesis of this compound via the Tricyclic Ketone Intermediate.

Experimental Protocols:

Step 1: Ritter Reaction and Alkylation [4] To a solution of 2-cyano-3-methylpyridine in a suitable solvent, a strong acid catalyst (e.g., sulfuric acid) is added, followed by tert-butanol. The reaction mixture is stirred at a controlled temperature. Subsequently, the intermediate is alkylated with 3-chlorobenzyl chloride in the presence of a base to yield 3-[2-(3-chlorophenyl)ethyl]-N-(tert-butyl)-2-pyridinecarboxamide.

Step 2: Dehydration [4] A solution of 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide (175 g, 0.554 mole) in phosphorous oxychloride (525 mL) is heated at reflux for 3 hours. Excess phosphorous oxychloride is removed by distillation under reduced pressure. The residue is then quenched in a mixture of water and isopropanol. The pH is adjusted to 5-7 with a 50% aqueous sodium hydroxide (B78521) solution while maintaining the temperature below 30°C. The crude product is filtered, washed with water, and purified by slurrying in hot isopropanol, followed by cooling to 0-5°C. The purified product is filtered, washed with hexane, and dried.

Step 3: Hydrolysis and Friedel-Crafts Acylation [4] 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile is first hydrolyzed to the corresponding carboxylic acid using methanesulfonic acid. The resulting acid is then treated with thionyl chloride to form the acid chloride. Finally, an intramolecular Friedel-Crafts acylation is carried out to yield the tricyclic ketone, 8-chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-one. The overall yield for these steps is reported to be about 36%.[4]

Step 4: Grignard Reaction and Dehydration [4] The tricyclic ketone is reacted with N-methyl-4-piperidylmagnesium chloride in an appropriate solvent like THF. The resulting tertiary alcohol is then dehydrated under acidic conditions to yield the exocyclic double bond of the N-methylated precursor to this compound.

Step 5: Reaction with Ethyl Chloroformate [4] To a mixture of the N-methyl this compound intermediate and diisopropylethylamine in toluene (B28343) under a nitrogen atmosphere, ethyl chloroformate is added slowly at 60 to 65°C. The mixture is stirred for 1-2 hours at 70-75°C. After cooling, water is added, and the pH is adjusted to 5.0-5.5 with hydrochloric acid. The organic phase is separated, washed with water, and the solvent is removed. The residue is purified by crystallization from acetonitrile.

Synthesis via McMurry Coupling

This alternative route offers a more convergent approach by coupling the pre-formed tricyclic ketone with a piperidone derivative in a single key step using a low-valent titanium reagent.[4][6]

Diagram 2: Synthesis of this compound via McMurry Coupling

G A 8-Chloro-5,6-dihydro-11H-benzo[5,6]- cyclohepta[1,2-b]pyridin-11-one C This compound A->C  McMurry Coupling  (Low-valent Titanium) B N-Carbethoxy-4-piperidone B->C

Synthesis of this compound via McMurry Coupling.

Experimental Protocol:

The McMurry reaction of N-methyl-4-piperidone with 8-Chloro-10,11-dihydro- 4-aza-5H- dibenzo [α, d] cyclohepten-5-one (B9574) afforded 8-Chloro-6, 11-dihydro-11-(1-methyl-pipridin-4-ylene) -5H-benzo[4][5]- cyclohepta [1,2-b] pyridine (B92270) in 83.9% yield, which was subsequently treated with ethyl chlorocarbonate to give this compound in an overall yield of 35.7%.[6]

Synthesis of this compound Derivatives

Desthis compound

Desthis compound, the major active metabolite of this compound, is a potent antihistamine in its own right.[4] It is synthesized by the hydrolysis of the carbamate (B1207046) group of this compound.[4]

Experimental Protocol: Alkaline Hydrolysis

This compound (15kg, 39.17mol) is dissolved in 138L of 75% ethanol (B145695) under nitrogen protection. Potassium hydroxide (30kg, 535.7mol) is added, and the mixture is stirred and rapidly heated to 70-75°C to initiate a reflux reaction. The temperature is controlled in a gradient between 70-100°C until the this compound reaction is complete.[7] An alternative procedure involves adding this compound (20 g, 0.052 mol) to a 250 mL three-neck flask with 150mL of 70% ethanol and sodium hydroxide (40 g, 1 mol), heating to 75 °C for 8 hours. After adding 200mL of water, the reaction liquid is extracted three times with dichloromethane. The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and concentrated to dryness. The crude product is recrystallized from ethyl acetate (B1210297) and dried to yield desthis compound (11.5g, 71% yield).[8]

Chiral this compound Analogs

Novel this compound analogues containing a hydroxyl group and a chiral center have been synthesized to explore their antihistaminic activities.[9] The synthesis involves a Michael addition to create N-substituted-4-piperidones, followed by a Dieckmann cyclization and decarboxylation.[1][2]

Diagram 3: General Synthesis of Chiral this compound Analogs

G A Chiral/Non-chiral Aminoalcohol C N-substituted-4-piperidone A->C  Michael Addition B Methyl Acrylate B->C E Chiral this compound Analog C->E  Dieckmann Cyclization &  Decarboxylation,  then Coupling D Tricyclic Ketone D->E

General Synthesis of Chiral this compound Analogs.

Experimental Protocol:

A series of chiral hydroxyl group-containing N-substituted-4-piperidones are obtained by the Michael addition of chiral or non-chiral amino alcohols to methyl acrylate.[1][2] This is followed by a Dieckmann cyclization and decarboxylation, affording the piperidone derivatives with a yield of 35%.[1][2] These piperidones are then coupled with a tricyclic ketone using a low-valent titanium catalyst to yield the target chiral this compound analogs with a yield of approximately 25%.[1][2]

This compound N-oxide Derivatives

Enantiomerically enriched this compound N-oxide analogs have been synthesized using peptide catalysts, revealing that the different enantiomers exhibit differential antihistamine activity.[10]

Experimental Protocol:

The synthesis involves the enantio- and chemoselective N-oxidation of this compound analogs using an aspartic acid-containing peptide catalyst. This method can produce this compound N-oxide analogs in up to >99:1 enantiomeric ratio.[10]

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic steps described.

Table 1: Synthesis of this compound via Tricyclic Ketone Intermediate

StepReactionProductReported Yield (%)
1-3Ritter Reaction, Alkylation, Dehydration, Hydrolysis, Friedel-Crafts Acylation8-Chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-one~36[4]
4-5Grignard Reaction, Dehydration, and CarbamoylationThis compound-

Table 2: Synthesis of this compound via McMurry Coupling

StepReactionProductReported Yield (%)
1McMurry Coupling8-Chloro-6,11-dihydro-11-(1-methyl-piperidin-4-ylidene)-5H-benzo[4][5]cyclohepta[1,2-b]pyridine83.9[6]
2Reaction with Ethyl ChloroformateThis compoundOverall 35.7[6]

Table 3: Synthesis of Desthis compound

Starting MaterialReactionProductReported Yield (%)
This compoundAlkaline Hydrolysis (NaOH)Desthis compound71[8]

Table 4: Synthesis of Chiral this compound Analogs

StepReactionProductReported Yield (%)
1Michael Addition, Dieckmann Cyclization, DecarboxylationN-substituted-4-piperidone35[1][2]
2Coupling with Tricyclic KetoneChiral this compound Analog~25[1][2]

Conclusion

The synthesis of this compound and its derivatives has evolved from classical multi-step procedures to more efficient and convergent strategies. The traditional route via the tricyclic ketone intermediate remains a robust method, while the McMurry coupling offers a more streamlined alternative. Research into novel derivatives, including chiral analogs and N-oxides, continues to open new avenues for developing antihistamines with improved therapeutic profiles. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further innovation in the synthesis and application of these important therapeutic agents.

References

Loratadine at the Histamine H1 Receptor: A Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics of loratadine, a widely used second-generation antihistamine, at the histamine (B1213489) H1 receptor (H1R). Designed for researchers, scientists, and professionals in drug development, this document details the binding affinity and kinetic profile of this compound, outlines the experimental methodologies for these measurements, and illustrates the associated signaling pathways.

Executive Summary

This compound is a potent and selective inverse agonist of the histamine H1 receptor, effectively mitigating allergic responses by stabilizing the inactive conformation of the receptor. Its clinical efficacy is rooted in its specific binding properties, characterized by high affinity and a prolonged duration of action. This guide synthesizes key quantitative data on this compound's binding affinity (Ki, IC50, Kd) and kinetics (kon, koff, residence time), providing a detailed examination of the methodologies used to ascertain these values and the signaling cascades it modulates.

This compound H1 Receptor Binding Affinity

The binding affinity of this compound for the H1 receptor has been determined in numerous studies, primarily through competitive radioligand binding assays. These assays measure the concentration of this compound required to displace a radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a measure of the drug's affinity; a lower Ki value indicates a higher affinity.

While specific values vary depending on the experimental conditions, such as the cell line and radioligand used, this compound consistently demonstrates high affinity for the H1 receptor.[1]

ParameterValue (nM)Cell SystemRadioligandReference
Ki 16Cloned human H1 receptorsNot Specified[1]
Ki 138Cloned human H1 receptors in CHO cellsNot Specified[1]
Ki 37Human H1 receptorNot Specified[2]
Kd 190Human H1 receptor expressed in CHO cells[3H]mepyramine[2]
Ki 311Human H1 receptor expressed in Sf9 cells[3H]mepyramine[2]
Ki 414Human H1 receptor expressed in CHO-K1 cellsNot Specified[2]

Table 1: Reported Binding Affinity Values for this compound at the H1 Receptor. CHO: Chinese Hamster Ovary cells; Sf9: insect cells.

This compound H1 Receptor Binding Kinetics

The kinetic parameters of this compound's interaction with the H1 receptor provide insights into the onset and duration of its action. These parameters include the association rate constant (kon), the dissociation rate constant (koff), and the resulting residence time (1/koff). A slow dissociation rate, and consequently a long residence time, is often associated with a sustained pharmacological effect.[3] Second-generation antihistamines, like this compound, are known to have a long residence time at the H1 receptor, contributing to their long duration of action.[3]

ParameterValueUnitReference
kon 3.610^4 M⁻¹min⁻¹[3]
koff 0.13min⁻¹[3]

Table 2: Reported Kinetic Parameters for this compound at the H1 Receptor.

Experimental Protocols

The determination of this compound's binding affinity and kinetics at the H1 receptor predominantly relies on in vitro radioligand binding assays.

Competitive Radioligand Binding Assay for Affinity (Ki) Determination

This assay determines the concentration of this compound that inhibits 50% of the specific binding of a radioligand (IC50), which is then used to calculate the inhibition constant (Ki).[4]

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).[4]

  • Radiolabeled ligand (e.g., [3H]-pyrilamine or [3H]mepyramine).[5][6]

  • This compound at various concentrations.[5]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

  • Wash buffer (ice-cold).[6]

  • Glass fiber filters.[6]

  • Scintillation fluid and counter.[5]

Procedure:

  • Incubation: In a 96-well plate, cell membranes, the radiolabeled ligand, and varying concentrations of this compound are incubated together in the assay buffer. Control wells for total binding (no competitor) and non-specific binding (excess of a known H1 antagonist) are included.[5] The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).[5]

  • Filtration: The contents of the wells are rapidly filtered through a glass fiber filter plate to separate the bound radioligand from the free radioligand.[5]

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

  • Scintillation Counting: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.[5]

  • Data Analysis: The percentage of specific binding is plotted against the log concentration of this compound to determine the IC50 value.[4] The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, This compound, Buffers) incubation Incubate Membranes with: - Radioligand (Total Binding) - Radioligand + this compound (Competition Binding) - Radioligand + Excess Unlabeled (Non-specific Binding) prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate Specific Binding counting->analysis ic50 Determine IC50 analysis->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Workflow for a competitive radioligand binding assay.
Kinetic Binding Assays

Kinetic binding experiments are performed to determine the association (kon) and dissociation (koff) rate constants.

Competitive Association Assay: This method involves the co-incubation of the radioligand and the unlabeled test compound (this compound) with the receptor preparation over time.[7]

  • HEK293T cell homogenates transiently expressing the H1R are co-incubated with a single concentration of a radioligand (e.g., [3H]mepyramine) and three different concentrations of the unlabeled ligand.[7][8]

  • The binding of the radioligand is measured at various time points.[7]

  • The association and dissociation rate constants of the unlabeled ligand are determined by fitting the data to a kinetic binding model.[7]

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[9] Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to various cellular responses. This compound, as an inverse agonist, binds to the receptor and stabilizes its inactive state, thereby preventing this signaling cascade.

The key steps in the H1 receptor signaling pathway are:

  • Histamine Binding: Histamine binds to the H1 receptor.

  • Gq/11 Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.[10]

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[10]

  • Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca2+ concentration activate protein kinase C.[6]

  • Cellular Response: These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of the NF-κB transcription factor, which promotes the expression of pro-inflammatory cytokines.[6][10]

This compound blocks these downstream effects by preventing the initial activation of the H1 receptor by histamine.[10]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Gq11 Gq/11 H1R->Gq11 Activates This compound This compound This compound->H1R Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Cellular_Response Cellular Response (Inflammation, etc.) NFkB->Cellular_Response

Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound's therapeutic efficacy as an antihistamine is underpinned by its high-affinity binding to and slow dissociation from the histamine H1 receptor. The data and protocols presented in this guide offer a detailed technical resource for professionals engaged in the study of H1 receptor pharmacology and the development of novel antihistaminic agents. A thorough understanding of these binding characteristics is crucial for the rational design and optimization of future generations of H1 receptor antagonists.

References

The Advent of a Non-Sedating Antihistamine: A Technical Guide to the Historical Development and Discovery of Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development and discovery of loratadine, a cornerstone second-generation antihistamine. It details the scientific journey from the limitations of first-generation antihistamines to the rational design and rigorous preclinical and clinical evaluation of this compound as a non-sedating alternative for the treatment of allergic rhinitis and urticaria. This document outlines the key experimental methodologies that defined its pharmacological profile, summarizes critical quantitative data, and illustrates the intricate signaling pathways and experimental workflows that were pivotal to its development.

Introduction: The Quest for a Non-Drowsy Allergy Medication

The mid-20th century saw the advent of first-generation antihistamines, which, while effective in mitigating allergy symptoms, were hampered by a significant side effect: sedation.[1] These early drugs readily crossed the blood-brain barrier, leading to drowsiness and psychomotor impairment, which limited their use.[1][2] This created a clear clinical need for a new class of antihistamines that could provide potent allergy relief without central nervous system side effects.

In the 1980s, researchers at Schering-Plough embarked on a mission to develop a non-sedating antihistamine.[3] This endeavor culminated in the synthesis of this compound, a novel tricyclic antihistamine. Patented in 1980 and brought to market in 1988, this compound was designed to be highly selective for peripheral histamine (B1213489) H1 receptors with limited penetration of the central nervous system.[3][4] Following extensive clinical trials, this compound received FDA approval in 1993 and eventually became available over-the-counter in 2002, solidifying its place as a leading allergy medication.[3][4]

Mechanism of Action: Beyond Histamine Blockade

This compound functions as a selective inverse agonist of peripheral histamine H1 receptors.[4] By binding to these receptors, it prevents histamine from initiating the cascade of allergic symptoms such as sneezing, itching, and rhinorrhea.[5][6] Unlike its predecessors, this compound has a low affinity for muscarinic and other receptors, minimizing anticholinergic side effects.[7]

Furthermore, preclinical studies have revealed that this compound possesses anti-inflammatory properties independent of H1 receptor antagonism.[4][8] It has been shown to suppress the NF-κB and AP-1 signaling pathways, which are crucial in the expression of pro-inflammatory genes.[4][8][9] This dual mechanism of action contributes to its overall therapeutic efficacy.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[10] It undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6, to its major active metabolite, desthis compound.[8][11] Desthis compound is also a potent antihistamine and is largely responsible for the long-lasting effects of the parent drug.[4]

Pharmacokinetic Parameter This compound Desthis compound (Active Metabolite) Reference
Time to Peak Plasma Concentration (Tmax) 1-2 hours~3 hours[10]
Elimination Half-life (t½) ~8.4 hours (range 3-20h)~27 hours (range 9-92h)[4]
Plasma Protein Binding 97-99%73-76%[4]
Metabolism Hepatic (CYP3A4, CYP2D6)-[8][11]
Excretion Urine and fecesUrine and feces[4]

Key Experiments in the Development of this compound

The characterization of this compound as a non-sedating antihistamine was the result of a series of meticulous in vitro and in vivo studies.

Receptor Binding and Functional Assays

The affinity of this compound for the histamine H1 receptor was determined using competitive binding assays. These experiments demonstrated its high affinity for the H1 receptor and low affinity for other receptors.

Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

  • Materials: Cell membranes expressing the human histamine H1 receptor, [³H]-pyrilamine (radioligand), this compound, assay buffer (50 mM Tris-HCl, pH 7.4), glass fiber filters.[10]

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]-pyrilamine in the presence of varying concentrations of this compound.[10]

    • The mixture is incubated to allow binding to reach equilibrium.[10]

    • The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand.[10]

    • The radioactivity on the filters is measured using a scintillation counter.[10]

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.[10]

Preclinical Evaluation of Sedative Properties

A critical step in the development of this compound was to demonstrate its lack of sedative effects. This was achieved through various preclinical models and confirmed in human clinical trials.

Experimental Protocol: Brain Histamine H1 Receptor Occupancy (H1RO) by Positron Emission Tomography (PET)

  • Objective: To quantify the extent to which this compound binds to H1 receptors in the brain.[12]

  • Procedure:

    • Healthy volunteers undergo a baseline PET scan after receiving a placebo to determine baseline H1 receptor availability.[12]

    • The subjects are then administered a single oral dose of this compound.[12]

    • At the time of expected peak plasma concentration, a PET tracer for the H1 receptor (e.g., [¹¹C]-doxepin) is injected, and a second PET scan is performed.[12]

    • Brain images are acquired, and the H1 receptor occupancy is calculated by comparing the tracer binding potential before and after this compound administration.[12]

  • Results: Studies have shown that a standard 10 mg dose of this compound results in low brain H1 receptor occupancy (around 11.7%), in stark contrast to first-generation antihistamines like d-chlorpheniramine (around 53.0%), providing clear evidence for its non-sedating profile.[13]

Clinical Efficacy Trials

The efficacy of this compound in treating allergic rhinitis and urticaria was established through numerous double-blind, placebo-controlled clinical trials.[14][15][16]

Clinical Trial Design: Seasonal Allergic Rhinitis

  • Objective: To evaluate the efficacy and safety of this compound in patients with seasonal allergic rhinitis.

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[14][15]

  • Participants: Patients with a history of seasonal allergic rhinitis.

  • Intervention: Patients are randomly assigned to receive this compound (e.g., 10 mg once daily), a comparator antihistamine, or a placebo for a specified duration (e.g., 2-4 weeks).[14][15]

  • Outcome Measures: Patients and physicians assess allergy symptoms (e.g., sneezing, rhinorrhea, nasal itching, ocular symptoms) using a standardized scoring system.[14]

  • Results: Clinical trials consistently demonstrated that this compound was significantly more effective than placebo in reducing allergy symptoms and was well-tolerated, with an incidence of sedation similar to placebo.[15][17][18]

Clinical Trial Data Summary: this compound vs. Placebo in Seasonal Allergic Rhinitis
Study Dosage Primary Outcome Key Finding
Bronsky et al. (1987)10 mg once dailyReduction in total symptom scoresThis compound was significantly superior to placebo in relieving nasal and non-nasal symptoms (p = 0.03).[15]
Buko et al. (1994)10 mg once dailyImprovement in clinical symptomsStatistically significant improvement in clinical symptoms compared to the placebo group (p < 0.01).[18]
Clissold et al. (1989)10 mg once dailyReduction in combined symptom scoresThis compound was significantly more effective than placebo in patients with perennial allergic rhinitis.[16]

Chemical Synthesis of this compound

The industrial synthesis of this compound has been achieved through several routes, with a common starting material being 2-cyano-3-methylpyridine (B185307).[6][19][20] One of the classical routes involves a multi-step process including a Ritter reaction, alkylation, Grignard reaction, and cyclization.[20]

Simplified Synthetic Scheme Overview

  • Ritter Reaction: 2-cyano-3-methylpyridine reacts with tert-butanol (B103910) to form an N-tert-butyl amide intermediate.[21]

  • Alkylation: The intermediate is then alkylated with m-chlorobenzyl chloride.[21]

  • Deprotection and Grignard Reaction: The protecting group is removed, followed by a Grignard reaction with a piperidine (B6355638) derivative.[20]

  • Cyclization: An acid-catalyzed cyclization forms the tricyclic core of this compound.[21]

  • Final Step: Reaction with ethyl chloroformate yields this compound.[19]

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

drug_discovery_workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market Target ID Target ID Lead Generation Lead Generation Target ID->Lead Generation HTS Lead Optimization Lead Optimization Lead Generation->Lead Optimization SAR In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Phase I Phase I In Vivo Models->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III NDA Submission NDA Submission Phase III->NDA Submission FDA Review FDA Review NDA Submission->FDA Review Market Launch Market Launch FDA Review->Market Launch Phase IV Phase IV Market Launch->Phase IV

Caption: Drug Discovery and Development Workflow for a Second-Generation Antihistamine.

binding_assay_workflow start Start prepare_plate Prepare Assay Plate (H1 Receptor Membranes) start->prepare_plate add_radioligand Add Radioligand ([³H]-pyrilamine) prepare_plate->add_radioligand add_this compound Add this compound (Varying Concentrations) add_radioligand->add_this compound incubate Incubate to Equilibrium add_this compound->incubate filter Separate Bound & Free Ligand (Filtration) incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate IC50 & Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for a Histamine H1 Receptor Radioligand Binding Assay.

histamine_signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms Ca_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms This compound This compound This compound->H1R inhibits

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Syk Syk TLR4->Syk activates Src Src Syk->Src activates IKK IKK Complex Src->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression This compound This compound This compound->Syk inhibits This compound->Src inhibits NFkB_in_nucleus NF-κB DNA DNA NFkB_in_nucleus->DNA binds to DNA->Gene_Expression

Caption: Anti-inflammatory Mechanism of this compound via the NF-κB Pathway.

Conclusion

The development of this compound represents a landmark in the history of allergy treatment. Through a combination of rational drug design, rigorous preclinical testing, and extensive clinical trials, Schering-Plough successfully introduced a highly effective and non-sedating second-generation antihistamine. The detailed experimental protocols and quantitative data presented in this guide underscore the depth of scientific inquiry that led to its discovery and characterization. This compound's journey from a laboratory compound to a globally recognized over-the-counter medication serves as a paradigm for modern drug development, emphasizing the importance of a thorough understanding of mechanism of action and a commitment to patient safety and quality of life.

References

Methodological & Application

Application Note and Protocol: HPLC-UV Method for the Quantification of Loratadine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the quantification of loratadine in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The protocol outlines procedures for plasma sample preparation, chromatographic analysis, and method validation. This application note is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

This compound is a long-acting, non-sedating second-generation antihistamine used to treat allergies. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and validated HPLC-UV method for this purpose.

Principle of the Method

The method involves the extraction of this compound from human plasma followed by separation and quantification using RP-HPLC with UV detection. A C18 column is used for chromatographic separation with an isocratic mobile phase. Detection is performed at a wavelength where this compound exhibits maximum absorbance, ensuring sensitivity and specificity.

Experimental Protocols

  • This compound reference standard (Sigma-Aldrich or equivalent)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • 2-Methylbutane

  • Hexane

  • Water (HPLC grade)

  • Drug-free human plasma

  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 analytical column (e.g., Supelcosil LC-18-DB or similar)

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • pH meter

  • Sonicator

  • Analytical balance

  • Stock Solution of this compound (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain the desired concentrations for the calibration curve.

  • Mobile Phase: The composition of the mobile phase can vary, with common examples being a mixture of acetonitrile, water, and potassium dihydrogen phosphate buffer, with the pH adjusted using phosphoric acid. For instance, a mobile phase could consist of CH₃CN-water-0.5 M KH₂PO₄-H₃PO₄ (440:480:80:1, v/v/v/v)[1]. Another option is a mixture of methanol and an acetate (B1210297) buffer solution (e.g., 85:15, v/v)[2]. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use[3].

  • Pipette 0.5 mL of human plasma into a centrifuge tube.

  • Add the internal standard (if used) and a specific volume of this compound working standard solution (for calibration standards and quality control samples).

  • Add 2.5 mL of the extraction solvent (e.g., a mixture of 2-methylbutane and hexane, 2:1 v/v)[1].

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

  • Vortex for 30 seconds to dissolve the residue.

  • Inject a specific volume (e.g., 20 µL) into the HPLC system.

The following table summarizes typical chromatographic conditions for the analysis of this compound.

ParameterCondition 1Condition 2Condition 3
Column Supelcosil LC-18-DB[1]C18 Eclipse XDB (150x4.6 mm, 5 µm)[2]LiChrosorb® RP-8[3]
Mobile Phase CH₃CN:H₂O:0.5M KH₂PO₄:H₃PO₄ (440:480:80:1)[1]Acetate buffer:Methanol (15:85, v/v)[2]Methanol:Acetonitrile:Phosphate buffer (pH 3.5) (200:395:405, v/v/v)[3]
Flow Rate Isocratic1.0 mL/min[2]1.4 mL/min[3]
Detection Wavelength 200 nm[1]248 nm[2]215 nm[3]
Injection Volume Not SpecifiedNot Specified20 µL[3]
Column Temperature Ambient[1]25°C[2]35°C[3]
Retention Time Not Specified~3.2 min[2]Not Specified

Method Validation

The developed method should be validated according to relevant guidelines (e.g., FDA, ICH). The validation parameters include linearity, sensitivity (LOD and LOQ), precision, accuracy, selectivity, and stability.

ParameterResult 1Result 2Result 3
Linearity Range 0.5–50 ng/mL[1]0.1–50 µg/mL[2]20-160 µg/mL[3]
Correlation Coefficient (r²) Not Specified0.9995[2]0.999[3]
Limit of Quantification (LOQ) 0.5 ng/mL[1]3.211 µg/mL[2]Not Specified
Limit of Detection (LOD) Not Specified1.0596 µg/mL[2]Not Specified
Precision (Intra-assay RSD%) 2.3–6.3%[1]0.8276% (method precision)[2]Not Specified
Precision (Inter-assay RSD%) 5.2–14.1%[1]0.8943% (intermediate precision)[2]Not Specified
Accuracy (Recovery %) Not Specified103.96%[2]Not Specified

Visualizations

experimental_workflow cluster_sample_prep Plasma Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection spike Spiking with Standard/IS plasma->spike extraction Liquid-Liquid Extraction spike->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Area Integration chromatogram->integration calibration Calibration Curve Plotting integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

method_development_logic cluster_method_dev Method Development cluster_method_val Method Validation cluster_application Application lit_review Literature Review col_select Column Selection lit_review->col_select mp_optimize Mobile Phase Optimization col_select->mp_optimize uv_select Wavelength Selection mp_optimize->uv_select sp_dev Sample Preparation Development uv_select->sp_dev linearity Linearity & Range sp_dev->linearity sensitivity LOD & LOQ linearity->sensitivity precision Precision sensitivity->precision accuracy Accuracy precision->accuracy selectivity Selectivity accuracy->selectivity stability Stability selectivity->stability pk_studies Pharmacokinetic Studies stability->pk_studies be_studies Bioequivalence Studies tdm Therapeutic Drug Monitoring

Caption: Logical flow of HPLC method development and validation.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantification of this compound in human plasma. The detailed protocol and validation data demonstrate that the method is accurate, precise, and sensitive enough for various applications in clinical and pharmaceutical research. The provided workflow diagrams offer a clear visual guide to the experimental and logical processes involved.

References

Application Note: A Robust LC-MS/MS Protocol for the Simultaneous Analysis of Loratadine and its Active Metabolite, Desloratadine, in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the second-generation antihistamine, loratadine (LTD), and its primary active metabolite, desthis compound (B1670295) (DL), in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, drug-drug interaction assessments, and bioequivalence studies. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and a rapid chromatographic separation, ensuring high throughput and accuracy. All experimental procedures and quantitative data are presented in a clear and structured format to facilitate easy implementation.

Introduction

This compound is a widely used, non-sedating antihistamine for the treatment of allergic rhinitis and urticaria. Following oral administration, it is rapidly absorbed and extensively metabolized to its major active metabolite, desthis compound, which also possesses potent antihistaminic properties.[1] The simultaneous determination of both parent drug and its active metabolite is crucial for a comprehensive understanding of the drug's pharmacokinetic profile. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2][3] This application note provides a complete and validated protocol for the simultaneous analysis of this compound and desthis compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound and Desthis compound reference standards

  • This compound-d5 and Desthis compound-d5 as internal standards (IS)

  • HPLC-grade methanol (B129727), acetonitrile, ethyl acetate, dichloromethane, and n-hexane

  • Ammonium formate

  • Formic acid

  • Borax-sodium carbonate buffer (pH 11)

  • Human plasma (with EDTA as anticoagulant)

  • Ultrapure water

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve this compound, desthis compound, and their respective internal standards in methanol to prepare individual stock solutions of 100 µg/mL.[3]

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with 50% methanol to create working standard solutions for calibration curves and QC samples.[3]

  • Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and QC samples at various concentration levels.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add the internal standard solution.

  • Add 200 µL of borax-sodium carbonate buffer (pH 11).[3]

  • Add 3 mL of an organic solvent mixture (ethyl acetate:dichloromethane:n-hexane, 3:1:1, v/v/v).[3]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.[3]

  • Transfer 2.5 mL of the upper organic layer to a clean tube.[3]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[3]

  • Reconstitute the dried residue in 300 µL of a methanol:water (2:1, v/v) solution.[3]

  • Vortex for 3 minutes and centrifuge at 15,000 rpm for 10 minutes.[3]

  • Inject 2 µL of the supernatant into the LC-MS/MS system.[3]

LC-MS/MS Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.[2]

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Phenomenex Kinetex C8 (50 x 2.1 mm, 2.6 µm)[2][3]
Mobile Phase A 5 mM Ammonium Formate in Water[2][3]
Mobile Phase B Acetonitrile[2][3]
Flow Rate 0.4 mL/min[3]
Injection Volume 2 µL[3]
Column Temperature 40°C[3]
Gradient Elution 0-3 min, 20-85% B; 3-3.5 min, 85% B; 3.5-3.6 min, 85-20% B; 3.6-5 min, 20% B[3]

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Nebulizer Gas 3.0 L/min[2]
Heating Gas 10 L/min[2]
Drying Gas 10 L/min[2]
Interface Temperature 350°C[2]
Heat Block Temperature 400°C[2]
MRM Transitions See Table 2

Quantitative Data Summary

Table 1: Method Validation Parameters

ParameterThis compoundDesthis compound
Linearity Range 0.008 - 24 ng/mL[2][3]0.8 - 800 ng/mL[2][3]
Correlation Coefficient (r) > 0.99[2][3]> 0.99[2][3]
Lower Limit of Quantification (LLOQ) 0.008 ng/mL[2][3]0.8 ng/mL[2][3]
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%RE) Within ±15%Within ±15%

Table 2: MRM Transitions for Analytes and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 383.2337.2
Desthis compound 311.2259.2[4]
This compound-d5 (IS) 388.2342.2
Desthis compound-d5 (IS) 316.2264.3[4]

Experimental Workflow Diagram

experimental_workflow sample Plasma Sample Collection is_addition Internal Standard Spiking sample->is_addition buffer_addition Addition of Borax-Sodium Carbonate Buffer (pH 11) is_addition->buffer_addition lle Liquid-Liquid Extraction (Ethyl Acetate:Dichloromethane:n-Hexane) buffer_addition->lle vortex_centrifuge1 Vortex & Centrifuge lle->vortex_centrifuge1 transfer Transfer Organic Layer vortex_centrifuge1->transfer evaporation Evaporation to Dryness transfer->evaporation reconstitution Reconstitution in Methanol:Water evaporation->reconstitution vortex_centrifuge2 Vortex & Centrifuge reconstitution->vortex_centrifuge2 injection LC-MS/MS Injection vortex_centrifuge2->injection data_analysis Data Acquisition & Analysis injection->data_analysis

Caption: Experimental workflow for the simultaneous analysis of this compound and desthis compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable protocol for the simultaneous quantification of this compound and its active metabolite, desthis compound, in human plasma. The simple liquid-liquid extraction procedure and rapid chromatographic analysis make it suitable for high-throughput bioanalytical applications. The provided quantitative data and detailed experimental procedures should enable researchers to successfully implement this method in their laboratories.

References

Formulation of Loratadine for Oral Administration in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the formulation and oral administration of loratadine in rodent studies. The information compiled herein is intended to ensure consistency, accuracy, and reproducibility in preclinical research involving this widely used second-generation antihistamine.

Overview and Physicochemical Properties of this compound

This compound is a potent, long-acting tricyclic antihistamine with selective peripheral histamine (B1213489) H1-receptor antagonistic activity.[1] It is characterized by its poor aqueous solubility, which presents a challenge for developing oral formulations suitable for rodent studies. Understanding its physicochemical properties is crucial for selecting appropriate vehicles and ensuring consistent drug delivery.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₂₃ClN₂O₂[2]
Molecular Weight382.9 g/mol [2]
AppearanceWhite to off-white powder[3]
Water Solubility<1 mg/mL at 25°C[4]
Solubility in Organic SolventsSoluble in DMSO (50 mg/mL), ethanol (B145695) (77 mg/mL at 25°C), chloroform, and methanol.[4]

Recommended Formulations for Oral Administration in Rodents

Due to its low water solubility, this compound is typically administered to rodents as a suspension. The choice of vehicle is critical to ensure uniform drug distribution and bioavailability.

Table 2: Common Vehicles for Oral Formulation of this compound in Rodents

VehicleConcentrationNotesReference
0.5% Methylcellulose (B11928114) in Water-A commonly used vehicle to create a stable suspension.[5][6]
0.4% Aqueous Methylcellulose-Suitable for creating a homogenous suspension for oral gavage.[6]
Sterile Distilled Water-Can be used, but may require a co-solvent or suspending agent for higher concentrations.[5]
Tap Water with Tween 20q.s.Tween 20 acts as a surfactant to aid in the suspension of this compound.[7]

Pharmacokinetic Parameters of this compound in Rodents

Understanding the pharmacokinetic profile of this compound in the selected rodent model is essential for designing studies with appropriate dosing regimens and sampling time points. The following tables summarize key pharmacokinetic parameters following oral administration.

Table 3: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Elimination Half-life (t½) (hours)Reference
2094.3 - 133.10.5325.39 - 456.753.26 - 5.62[4][5][8]

Table 4: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

FormulationCmax (ng/mL)Tmax (hours)Relative BioavailabilityReference
Raw this compound in Orodispersible Film44.97--[9]
This compound Nanocrystal in Orodispersible Film101.02-Increased vs. raw[9]
Nanosuspension~2.01-fold higher than commercial tablets-~2.14-fold higher than commercial tablets[10]

Experimental Protocols

Preparation of this compound Suspension in 0.5% Methylcellulose

This protocol describes the preparation of a this compound suspension suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Methylcellulose (400 cP)

  • Sterile distilled water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Graduated cylinders

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Heat approximately one-third of the final required volume of sterile distilled water to 60-70°C.

    • Slowly add the methylcellulose powder to the heated water while stirring continuously with a magnetic stirrer to ensure it is fully wetted.

    • Remove the solution from the heat and add the remaining two-thirds of the volume as cold sterile distilled water.

    • Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous. Allow the solution to cool to room temperature.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

    • Weigh the appropriate amount of this compound powder.

    • In a separate container, measure the required volume of the 0.5% methylcellulose solution.

    • Gradually add the this compound powder to the methylcellulose solution while continuously stirring or vortexing to ensure a uniform suspension.

    • Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to stir until a homogenous suspension is achieved.

    • Store the suspension at 2-8°C and protect it from light. Shake well before each use.

Oral Gavage Administration Protocol for Rodents

This protocol outlines the standard procedure for administering this compound formulations orally to mice and rats.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[5][11]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each animal accurately to determine the correct dosing volume.

    • The maximum recommended dosing volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.[5][11]

  • Gavage Needle Measurement:

    • Before administration, measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip extending from the mouth to the last rib. Mark the needle to ensure it is not inserted too far.

  • Restraint:

    • Gently but firmly restrain the animal to immobilize its head and straighten its back to facilitate the passage of the gavage needle.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

    • Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound suspension.

    • After administration, gently remove the gavage needle.

  • Monitoring:

    • Monitor the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing or choking.

    • Return the animal to its cage and continue to monitor for any adverse effects.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound and a typical experimental workflow for oral administration studies.

loratadine_pathway cluster_cell Target Cell (e.g., Smooth Muscle, Endothelial Cell) Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R PLC Phospholipase C (PLC) H1R->PLC Activates This compound This compound This compound->H1R Antagonism IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction, Increased Permeability) Ca2->Response PKC->Response

Caption: this compound's mechanism of action as a histamine H1 receptor antagonist.

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase cluster_data Data Analysis Formulation 1. Prepare this compound Formulation (e.g., Suspension) Animal_Acclimation 2. Animal Acclimation Randomization 3. Randomize Animals into Treatment Groups Animal_Acclimation->Randomization Dosing 4. Oral Gavage Administration Randomization->Dosing PK_Sampling 5. Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Assessment 6. Pharmacodynamic Assessment (e.g., Efficacy Model) Dosing->PD_Assessment Bioanalysis 7. Bioanalysis of Plasma Samples (LC-MS/MS) PK_Sampling->Bioanalysis Data_Analysis 8. Pharmacokinetic and Statistical Analysis PD_Assessment->Data_Analysis Bioanalysis->Data_Analysis

Caption: Experimental workflow for rodent oral administration studies.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Measuring Loratadine's Antihistaminic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a range of in vitro cell-based assays to characterize the antihistaminic and anti-inflammatory properties of loratadine. This compound is a second-generation antihistamine that acts as a selective inverse agonist of peripheral histamine (B1213489) H1 receptors.[1][2] Beyond its well-established antihistaminic effects, this compound has demonstrated significant anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and AP-1.[3][4][5]

This document outlines methodologies for receptor binding assays, functional assays measuring downstream signaling, and assays quantifying the inhibition of inflammatory responses.

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the quantitative data for this compound's activity in various in vitro assays.

Table 1: Histamine H1 Receptor Binding Affinity of this compound

Assay TypeLigandCell Line/Membrane SourceKi ValueReference
Radioligand Binding[³H]-mepyramineMembranes from HEK293T cells expressing human H1R16 - 138 nM[6][7]
Fluorescence PolarizationFluorescently labeled H1 receptor antagonistMembranes from a stable cell line expressing H1RNot specified[8]

Table 2: Functional Inhibition of Histamine-Induced Responses by this compound

| Assay Type | Cell Line | Stimulant | IC50 Value | Reference | | --- | --- | --- | --- | | Histamine Release | Human Basophils | anti-IgE | 30 µM |[9] | | Histamine Release | Human Basophils | FMLP | 29 µM |[9] | | Histamine Release | Human Basophils | Ca2+ ionophore A23187 | 24 µM |[9] | | Calcium Flux | RBL-2H3 cells | DNP-BSA | Dose-dependent inhibition (2.5-25 µM) |[10] |

Table 3: Anti-Inflammatory Activity of this compound

ParameterCell TypeStimulantThis compound ConcentrationResultReference
Nitric Oxide (NO) ProductionRAW264.7 MacrophagesLPS10 µMSignificant Reduction[1]
iNOS ExpressionRAW264.7 MacrophagesLPS10 µMSignificant Reduction[1]
IL-1β ExpressionRAW264.7 MacrophagesLPS10 µMSignificant Reduction[1]
TNF-α ExpressionRAW264.7 MacrophagesLPS10 µMSignificant Reduction[1]
IL-6 ExpressionRAW264.7 MacrophagesLPS10 µMSignificant Reduction[1]
COX-2 ExpressionRAW264.7 MacrophagesLPS10 µMSignificant Reduction[1]
MMP1, MMP3, MMP9 ExpressionRAW264.7 MacrophagesLPS20-40 µMSignificant Reduction[4][11]

Experimental Protocols and Visualizations

Histamine H1 Receptor (H1R) Binding Assay

This assay quantifies the affinity of a compound for the histamine H1 receptor through competition with a labeled ligand.

a. Radioligand Binding Assay Protocol

This protocol is a competitive binding assay to determine the affinity of test compounds for the histamine H1 receptor using this compound as a positive control.[1]

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor (commercially available from cell lines like HEK293 or CHO).[2][12]

    • Radiolabeled ligand (e.g., [3H]-pyrilamine).[1]

    • This compound and test compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

    • Scintillation fluid and counter.

    • Glass fiber filter plate.

  • Procedure:

    • In a 96-well plate, add the assay buffer, cell membranes, and the radiolabeled ligand at a concentration close to its Kd.[1]

    • Add increasing concentrations of the test compound or this compound. Include controls for total binding (no competitor) and non-specific binding (excess of a known H1 antagonist like diphenhydramine).[1]

    • Incubate the plate at room temperature for approximately 60 minutes to reach equilibrium.[1]

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[1]

    • Wash the filters with ice-cold assay buffer.

    • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

    • Data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a sigmoidal dose-response curve, from which the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation.[6]

cluster_workflow Radioligand Binding Assay Workflow start Start prepare_plate Prepare 96-well plate with assay buffer, H1R membranes, and [3H]-pyrilamine start->prepare_plate add_compounds Add increasing concentrations of This compound/Test Compound prepare_plate->add_compounds incubate Incubate at RT for 60 min add_compounds->incubate filter Filter through glass fiber plate incubate->filter wash Wash filters filter->wash add_scintillant Add scintillation fluid wash->add_scintillant measure Measure radioactivity add_scintillant->measure analyze Analyze Data (IC50, Ki) measure->analyze end End analyze->end

Workflow for the H1R Radioligand Binding Assay.
Functional Cell-Based Assays

These assays measure the functional consequences of H1 receptor activation and its inhibition by this compound.

a. Intracellular Calcium Mobilization Assay Protocol

The histamine H1 receptor is a Gq-protein coupled receptor that, upon activation, stimulates an increase in intracellular calcium.[13][14] This assay measures the ability of this compound to inhibit histamine-induced calcium mobilization.

  • Materials:

    • HEK293 or CHO cells stably expressing the human histamine H1 receptor.[2][12]

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 or Calcium-4).[10][12]

    • Histamine.

    • This compound and test compounds.

    • A fluorescence plate reader (e.g., FlexStation).[12]

  • Procedure:

    • Seed the H1R-expressing cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

    • Pre-incubate the cells with various concentrations of this compound or test compound for a specified time.

    • Stimulate the cells with a fixed concentration of histamine (typically the EC80).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of histamine-induced calcium mobilization.

cluster_pathway H1 Receptor Gq Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R This compound This compound This compound->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Histamine H1 Receptor Signaling Pathway.

b. IP-One HTRF® Assay Protocol

This assay provides a robust method for measuring Gq-coupled receptor activation by quantifying the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of IP3.[15][16]

  • Materials:

    • CHO or HEK293 cells expressing the human histamine H1 receptor.

    • IP-One HTRF® assay kit (contains IP1-d2, anti-IP1 Cryptate conjugate, and Lithium Chloride).[15][16]

    • Histamine.

    • This compound and test compounds.

    • White 384-well small volume plates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Seed cells into a 384-well plate and allow them to adhere.

    • Pre-treat cells with varying concentrations of this compound or the test compound.

    • Stimulate the cells with histamine in the presence of Lithium Chloride (to prevent IP1 degradation).[15]

    • Incubate for approximately one hour at 37°C.

    • Add the HTRF reagents (IP1-d2 and anti-IP1 Cryptate) to the wells.

    • Incubate for one hour at room temperature.

    • Measure the HTRF signal. The signal is inversely proportional to the amount of IP1 produced.[16]

c. Histamine Release Assay from Human Basophils Protocol

This assay assesses the ability of this compound to inhibit the release of histamine from primary human basophils.[9]

  • Materials:

    • Leukocyte suspensions from peripheral venous blood of normal subjects.

    • Stimulants: anti-IgE, N-formyl-methionyl-leucyl-phenylalanine (FMLP), or Ca2+ ionophore A23187.[9]

    • This compound.

    • Automated fluorometric method for histamine measurement.

  • Procedure:

    • Prepare leukocyte suspensions by dextran (B179266) sedimentation of peripheral venous blood.[9]

    • Pre-incubate the cells with this compound at concentrations ranging from 1 to 50 µM for 2 hours at 37°C.[9]

    • Stimulate the leukocytes with anti-IgE, FMLP, or Ca2+ ionophore A23187.

    • Centrifuge the samples and collect the supernatants.

    • Measure the histamine concentration in the supernatants using an automated fluorometric method.[9]

Anti-Inflammatory Assays

This compound also exhibits anti-inflammatory effects independent of H1 receptor antagonism by suppressing the NF-κB and AP-1 signaling pathways.[4][5]

a. NF-κB Reporter Assay Protocol

This cell-based assay measures the inhibition of NF-κB transcriptional activity.[8]

  • Materials:

    • HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

    • Cell culture medium.

    • This compound and test compounds.

    • Stimulating agent (e.g., TNF-α or LPS).[1][8]

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the HEK293 cells with the NF-κB luciferase reporter into a 96-well plate.[8]

    • Add test compounds or this compound as a positive control to the cells.

    • Pre-incubate the plate for 1 hour at 37°C.[8]

    • Add a stimulating agent like TNF-α to all wells except the negative control to activate the NF-κB pathway.[8]

    • Incubate for an additional 6-8 hours at 37°C.[8]

    • Add a luciferase assay reagent that lyses the cells and provides the substrate for luciferase.

    • Measure the luminescence signal using a plate reader. A decrease in luminescence indicates inhibition of the NF-κB pathway.[8]

cluster_pathway This compound's Inhibition of NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound Syk_Src Syk / Src This compound->Syk_Src TLR4->Syk_Src IKK IKK Complex Syk_Src->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB_inactive p50/p65 IκBα IκBα->NFκB_inactive NFκB_active p50/p65 (Active) NFκB_inactive->NFκB_active Nucleus Nucleus NFκB_active->Nucleus translocation Transcription Pro-inflammatory Gene Transcription

This compound's Inhibition of the NF-κB Signaling Pathway.

b. AP-1 Reporter Assay Protocol

This assay measures the inhibition of AP-1 transcriptional activity, another key inflammatory pathway.

  • Materials:

    • HEK293T cells.

    • AP-1 luciferase reporter plasmid (AP-1-luc), and β-galactosidase plasmid (for normalization).

    • Transfection reagent (e.g., PEI).

    • This compound.

    • Stimulant (e.g., PMA or over-expression of pathway components like TAK1).[4][11]

    • Luciferase assay system.

    • Luminometer.

  • Procedure:

    • Co-transfect HEK293T cells with AP-1-luc and β-galactosidase plasmids using PEI for 24 hours.[4][11]

    • Treat the cells with indicated doses of this compound (e.g., 20-40 µM) for 1-6 hours.[4][11]

    • Lyse the cells and measure luciferase activity.

    • Normalize luciferase activity to β-galactosidase activity to account for differences in transfection efficiency. A reduction in normalized luciferase activity indicates suppression of the AP-1 pathway.

cluster_pathway This compound's Inhibition of AP-1 Pathway Stimulus Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 This compound This compound This compound->TAK1 MKKs MKKs (e.g., MKK7) TAK1->MKKs JNK_p38 JNK / p38 MAPK MKKs->JNK_p38 cJun_cFos c-Jun / c-Fos JNK_p38->cJun_cFos phosphorylates AP1 AP-1 (Active) cJun_cFos->AP1 Nucleus Nucleus AP1->Nucleus translocation Transcription Pro-inflammatory Gene Transcription (e.g., MMPs)

This compound's Inhibition of the AP-1 Signaling Pathway.

References

Application Notes and Protocols for Establishing Animal Models of Allergic Rhinitis for Loratadine Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic rhinitis (AR) is a prevalent inflammatory condition of the nasal mucosa, mediated by an IgE-response to environmental allergens.[1][2] It is characterized by symptoms such as sneezing, nasal itching, rhinorrhea, and nasal congestion.[1] To facilitate the development of effective therapeutics like loratadine, a non-sedating antihistamine, robust and reproducible animal models that mimic the key pathophysiological features of human AR are indispensable.[3][4][5] This document provides detailed protocols for establishing murine models of allergic rhinitis using ovalbumin (OVA) and house dust mite (HDM) allergens, and for subsequently evaluating the efficacy of this compound.

I. Animal Models of Allergic Rhinitis

The most commonly used animal models for studying allergic rhinitis are mice, particularly strains that are predisposed to a Th2-biased immune response, such as BALB/c mice.[6][7] These models are well-suited for investigating the inflammatory cascade and for the preclinical assessment of anti-allergic drugs.[3]

Two widely accepted methods for inducing allergic rhinitis in mice involve sensitization and challenge with either ovalbumin (OVA), a well-characterized allergen, or house dust mite (HDM) extract, a clinically relevant allergen.[6][8]

Key Features of Murine Allergic Rhinitis Models:
  • Behavioral Manifestations: Increased frequency of sneezing and nasal rubbing.[8][9][10]

  • Immunological Changes: Elevated serum levels of total and allergen-specific IgE, and a Th2-dominant cytokine profile (e.g., increased IL-4, IL-5, IL-13).[1][2][9][11]

  • Histopathological Alterations: Infiltration of inflammatory cells, particularly eosinophils and mast cells, into the nasal mucosa, as well as goblet cell hyperplasia.[12][13][14][15][16]

II. Experimental Protocols

A. Ovalbumin (OVA)-Induced Allergic Rhinitis Model

This model is a well-established and popular choice for studying allergic airway inflammation due to its reliability and the ease of assessing systemic allergic reactions.[6]

Materials:

  • BALB/c mice (female, 6-8 weeks old)[7]

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)[8]

  • Aluminum hydroxide (B78521) (Alum) adjuvant (Thermo Scientific)[8]

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Dexamethasone (B1670325) (positive control)

Protocol:

  • Sensitization Phase (Days 0, 7, 14):

    • Prepare a sensitizing solution by emulsifying 100 µg of OVA in 1 mg of aluminum hydroxide in a total volume of 200 µL of PBS.[8]

    • Administer the solution via intraperitoneal (i.p.) injection to each mouse on days 0, 7, and 14.[8][17]

    • For the control group, administer an i.p. injection of PBS with alum only.

  • Challenge Phase (Days 21-28):

    • Prepare a challenge solution of 100 µg of OVA in PBS.

    • Administer the solution intranasally (i.n.) to the sensitized mice daily from day 21 to day 28.[17]

    • The control group receives an i.n. administration of PBS only.

  • This compound Treatment:

    • Administer this compound orally at a specified dose (e.g., 10 mg/kg) daily, starting one hour before the first intranasal challenge and continuing throughout the challenge period.[3]

    • A positive control group can be treated with dexamethasone (e.g., 2.5 mg/kg, orally).[8]

  • Efficacy Assessment (Day 28):

    • Behavioral Analysis: Immediately after the final OVA challenge, observe each mouse for a defined period (e.g., 15-30 minutes) and count the number of sneezes and nasal rubbing motions.[8][10]

    • Sample Collection: 24 hours after the final challenge, collect blood samples for serum IgE analysis and sacrifice the mice to collect nasal tissue for histological examination and bronchoalveolar lavage fluid (BALF) for cellular and cytokine analysis.[18][19][20][21][22]

B. House Dust Mite (HDM)-Induced Allergic Rhinitis Model

This model utilizes a clinically relevant allergen, making it highly translatable to human allergic rhinitis.[6]

Materials:

  • BALB/c mice (female, 6-8 weeks old)[6][7]

  • Dermatophagoides farinae (Der f1) extract (e.g., from Indoor Biotechnologies)[6]

  • Aluminum hydroxide (Alum) adjuvant

  • Phosphate-buffered saline (PBS), sterile

  • This compound

Protocol:

  • Sensitization Phase (Days 0, 7, 14):

    • Prepare a sensitizing solution of 25 µg of Der f1 extract in 1 mg of aluminum hydroxide gel in a total volume of 200 µL.[6][7]

    • Administer the solution via intraperitoneal (i.p.) injection to each mouse on days 0, 7, and 14.[6][7]

    • The control group receives an i.p. injection of PBS with alum only.

  • Challenge Phase (Days 21-28):

    • Prepare a challenge solution of Der f1 extract in PBS.

    • Administer the solution intranasally (i.n.) to the sensitized mice daily from day 21 to day 28.

  • This compound Treatment:

    • Administer this compound orally at a specified dose daily, starting one hour before the first intranasal challenge and continuing throughout the challenge period.

  • Efficacy Assessment (Day 28):

    • Perform behavioral analysis, sample collection (blood, nasal tissue, BALF), and subsequent analyses as described for the OVA-induced model.

III. Data Presentation

Quantitative data from the efficacy testing of this compound should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Allergic Rhinitis Symptoms in OVA-Induced Mouse Model

Treatment GroupSneezing Frequency (counts/15 min)Nasal Rubbing Frequency (counts/15 min)
Control (PBS)
OVA-Sensitized
This compound (10 mg/kg)
Dexamethasone (2.5 mg/kg)

Table 2: Effect of this compound on Immunological Parameters in OVA-Induced Mouse Model

Treatment GroupTotal Serum IgE (ng/mL)OVA-Specific IgE (OD)IL-4 in BALF (pg/mL)IL-5 in BALF (pg/mL)
Control (PBS)
OVA-Sensitized
This compound (10 mg/kg)
Dexamethasone (2.5 mg/kg)

Table 3: Effect of this compound on Nasal Mucosa Inflammation in OVA-Induced Mouse Model

Treatment GroupEosinophil Infiltration (cells/mm²)Mast Cell Infiltration (cells/mm²)Goblet Cell Hyperplasia (cells/mm²)
Control (PBS)
OVA-Sensitized
This compound (10 mg/kg)
Dexamethasone (2.5 mg/kg)

IV. Detailed Methodologies for Key Experiments

A. Measurement of Serum IgE Levels

Total and allergen-specific IgE levels in the serum are key indicators of an allergic response.[23][24][25][26][27]

Protocol (ELISA):

  • Coat a 96-well plate with anti-mouse IgE antibody (for total IgE) or the specific allergen (e.g., OVA) and incubate overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer.

  • Add diluted serum samples to the wells and incubate.

  • Wash the plate and add a biotinylated anti-mouse IgE detection antibody.

  • Incubate, wash, and then add streptavidin-HRP.

  • Incubate, wash, and add a substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate IgE concentrations based on a standard curve.

B. Histological Analysis of Nasal Mucosa

Histological examination of the nasal mucosa allows for the quantification of inflammatory cell infiltration and structural changes.[12][13][14][15][16]

Protocol:

  • Fix the collected nasal tissues in 10% neutral buffered formalin.

  • Decalcify the tissues if necessary.

  • Dehydrate the tissues through a graded series of ethanol (B145695) and embed in paraffin.

  • Cut thin sections (4-5 µm) and mount them on slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell infiltration.

  • Stain with Periodic acid-Schiff (PAS) to identify and quantify goblet cells.[16]

  • Stain with Toluidine Blue or perform immunohistochemistry for mast cells.[14]

  • Stain with Sirius Red for eosinophils.[14]

  • Examine the stained sections under a microscope and quantify the number of inflammatory cells and goblet cells in defined areas of the nasal mucosa.

C. Collection and Analysis of Bronchoalveolar Lavage Fluid (BALF)

BALF analysis provides insights into the cellular and cytokine profile of the lower airways, which can be relevant in the context of the "united airway disease" concept.[18][19][20][21][22][28]

Protocol:

  • Euthanize the mouse and expose the trachea.

  • Make a small incision in the trachea and insert a cannula.

  • Secure the cannula in place.

  • Instill a known volume of sterile PBS (e.g., 0.5-1 mL) into the lungs through the cannula.[18][20]

  • Gently aspirate the fluid to recover the BALF.[18][20]

  • Repeat the instillation and aspiration process 2-3 times, pooling the recovered fluid.

  • Centrifuge the BALF to separate the cells from the supernatant.

  • Resuspend the cell pellet for cell counting and differential cell analysis (e.g., using Wright-Giemsa stain or flow cytometry).

  • Store the supernatant at -80°C for subsequent cytokine analysis (e.g., ELISA).

V. Visualizations

Signaling Pathways in Allergic Rhinitis

The allergic inflammatory cascade in rhinitis involves a complex interplay of various cells and signaling molecules.

Allergic_Rhinitis_Signaling_Pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Allergen Allergen (e.g., OVA, HDM) APC Antigen Presenting Cell (Dendritic Cell) Allergen->APC Uptake & Processing NaiveT Naive T Cell APC->NaiveT Presentation Th2 Th2 Cell NaiveT->Th2 Differentiation BCell B Cell Th2->BCell Activation (IL-4, IL-13) Eosinophil Eosinophil Th2->Eosinophil Recruitment (IL-5) PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Allergen-Specific IgE PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Binds to FcεRI Mediators Inflammatory Mediators (Histamine, Leukotrienes, Prostaglandins) MastCell->Mediators Degranulation Symptoms Early Phase Symptoms (Sneezing, Rhinorrhea) Mediators->Symptoms LatePhase Late Phase Reaction (Nasal Congestion, Inflammation) Eosinophil->LatePhase Allergen_re Allergen (Re-exposure) Allergen_re->MastCell Cross-links IgE

Caption: Signaling pathway of the allergic response in rhinitis.

Experimental Workflow for this compound Efficacy Testing

A systematic workflow is crucial for the successful execution of the study.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Observation cluster_analysis Analysis Sensitization Sensitization (i.p. Allergen + Alum) Days 0, 7, 14 Challenge Intranasal Challenge (Allergen) Days 21-28 Sensitization->Challenge Treatment Oral Administration (this compound / Vehicle) Days 21-28 Behavior Behavioral Assessment (Sneezing, Rubbing) Day 28 Challenge->Behavior Treatment->Behavior Sampling Sample Collection (Blood, Nasal Tissue, BALF) Day 29 Behavior->Sampling ELISA Serum IgE & BALF Cytokines (ELISA) Sampling->ELISA Histology Nasal Mucosa Histology (H&E, PAS, etc.) Sampling->Histology

Caption: Experimental workflow for this compound efficacy testing.

Conclusion

The protocols outlined in this document provide a comprehensive framework for establishing robust and reproducible animal models of allergic rhinitis and for evaluating the therapeutic efficacy of this compound. By employing these standardized methods, researchers can generate reliable preclinical data to support the development of novel treatments for allergic rhinitis. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing our understanding and treatment of this common allergic disease.

References

Application Notes and Protocols: Forced Degradation Studies and Stability-Indicating Assay for Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on the antihistamine loratadine. Additionally, it outlines the development of a stability-indicating assay method crucial for ensuring the quality, safety, and efficacy of this compound drug products.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals.[1] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies involve subjecting a drug substance to conditions more severe than accelerated stability testing.[1] The primary objectives of these studies are to:

  • Identify potential degradation products that may form under various environmental conditions.[1]

  • Elucidate the degradation pathways of the drug substance.[1]

  • Develop and validate stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[1]

  • Understand the intrinsic stability of the drug molecule to aid in formulation and packaging development.[1]

This compound, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[4]

Experimental Protocols for Forced Degradation of this compound

Forced degradation studies are typically performed on a single batch of the drug substance to establish its intrinsic stability.[4] The following protocols detail the stress conditions for inducing degradation of this compound.

1. Acid Hydrolysis

  • Protocol:

    • Prepare a standard solution of this compound (100 µg/mL) in methanol (B129727).[3][4]

    • Mix 1 mL of the this compound standard solution with 1 mL of 0.1N HCl in a 10 mL volumetric flask.[3][4]

    • Make up the volume to the mark with methanol.[3][4]

    • Keep the solution at room temperature for 24 hours.[1][4]

    • After 24 hours, neutralize the solution by adding 0.1 mL of 0.1N NaOH.[3][4]

    • Make further dilutions with methanol to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).[4]

    • Inject the resulting solution into the HPLC system for analysis.[4]

2. Alkaline Hydrolysis

  • Protocol:

    • Prepare a standard solution of this compound (100 µg/mL) in methanol.[4]

    • Mix 1 mL of the this compound standard solution with 1 mL of 0.1N NaOH in a 10 mL volumetric flask.[3][4]

    • Make up the volume to the mark with methanol.[3][4]

    • Keep the solution at room temperature for 24 hours.[4]

    • After 24 hours, neutralize the solution by adding 0.1 mL of 0.1N HCl.[3][4]

    • Make further dilutions with methanol to achieve a final concentration of 10 µg/mL.[4]

    • Inject the resulting solution into the HPLC system for analysis.[4]

3. Oxidative Degradation

  • Protocol:

    • Dissolve this compound in a suitable solvent (e.g., methanol).[1]

    • Add a solution of 3% hydrogen peroxide.[1]

    • Store the solution at room temperature for a specified period, monitoring the degradation.[1]

    • The reaction can be stopped by dilution with the mobile phase for HPLC analysis.[1]

4. Thermal Degradation (Dry Heat)

  • Protocol:

    • Expose solid this compound powder to dry heat at a temperature significantly above accelerated stability conditions (e.g., 70-80°C) for a defined period.[1]

    • After exposure, dissolve the stressed sample in a suitable solvent for HPLC analysis.[1]

5. Photolytic Degradation

  • Protocol:

    • Expose a solution of this compound (e.g., in methanol) or the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[1]

    • A control sample should be protected from light.[1]

    • After exposure, dissolve the sample in a suitable solvent for HPLC analysis.

Stability-Indicating Assay Method: High-Performance Liquid Chromatography (HPLC)

A robust stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products.[1] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1]

Typical HPLC Method Parameters:

ParameterSpecification
Column YMC-Pack Pro C18 (15 cm x 4.6 mm id) or SunFire C18 (15 cm x 4.6 mm id).[5][6]
Mobile Phase A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM sodium acetate (B1210297) and 5 mM sodium dodecyl sulfate (B86663) at pH 5.5) and acetonitrile.[5][6]
Flow Rate Typically 1.0 - 1.5 mL/min.
Detection UV detection at a specified wavelength (e.g., 247 nm or 250 nm).[3][7]
Injection Volume Typically 10 - 20 µL.
Temperature Ambient or controlled column temperature.

This method has been shown to separate this compound from at least eight of its structurally related compounds and degradation products in under 20 minutes.[5]

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies on this compound under various stress conditions.

Stress ConditionReagents/ConditionsDurationDegradation (%)Major Degradation Products
Acid Hydrolysis 0.1N HCl24 hours8.62% - 13.36%[2][3]Degradation products observed at RT 2.35 and 2.77 min.[2]
Alkaline Hydrolysis 0.1N NaOH24 hours2.53% - 4.31%[2][3]Desthis compound (from this compound).[2]
Oxidative Degradation 3% H₂O₂MonitoredSignificant degradation[2]Nine chlorinated oxidation products identified.[2][8]
Thermal (Dry Heat) 70-80°CDefined periodDegradation observed-
Photolytic Degradation ≥ 1.2 million lux hours & ≥ 200 watt-hours/m²Monitored4.56% - 9.48% (IR and Sunlight, 6-24h)[2]-
Neutral Hydrolysis Water24 hours1.52% - 2.58%[2]-

Visualization of Experimental Workflow and Method Validation

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results This compound This compound API stress_conditions Acid, Base, Oxidative, Thermal, Photolytic Stress This compound->stress_conditions Expose to control_sample Control Sample (Unstressed) This compound->control_sample stressed_samples Stressed Samples stress_conditions->stressed_samples hplc Stability-Indicating HPLC Method stressed_samples->hplc Inject control_sample->hplc Inject data_analysis Data Analysis and Peak Purity Assessment hplc->data_analysis degradation_profile Degradation Profile and Pathway Elucidation data_analysis->degradation_profile method_validation Method Validation (Specificity) data_analysis->method_validation G cluster_input Input Samples cluster_method Analytical Method cluster_output Output Chromatogram cluster_conclusion Conclusion This compound Pure this compound sim Stability-Indicating Method (SIM) This compound->sim degradation_products Degradation Products (From Forced Degradation) degradation_products->sim mixture Mixture of this compound and Degradation Products mixture->sim separation Baseline Separation of all Peaks sim->separation loratadine_peak This compound Peak separation->loratadine_peak degradant_peaks Degradant Peaks separation->degradant_peaks validated Method is Stability-Indicating loratadine_peak->validated Well-resolved degradant_peaks->validated Well-resolved

References

Application Notes and Protocols: Loratadine as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of loratadine as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined are essential for the accurate quantification and quality control of this compound in pharmaceutical formulations and biological matrices.

Introduction

This compound is a potent, long-acting tricyclic antihistamine with selective peripheral histamine (B1213489) H1-receptor antagonistic activity.[1] It is widely used for the relief of symptoms associated with seasonal allergic rhinitis.[2] Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound drug products.[3][4] The use of a well-characterized this compound reference standard is fundamental to the validation and routine application of these analytical methods.[3]

This document details validated chromatographic methods for the analysis of this compound, employing it as a reference standard for identification, assay, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of this compound in both bulk drug substances and finished pharmaceutical products.[5] The following protocols describe various validated HPLC methods.

Reversed-Phase HPLC (RP-HPLC) for this compound and its Impurities

This method is suitable for the simultaneous determination of this compound and its related impurities in a drug substance.[3]

Experimental Protocol:

  • Equipment and Materials:

    • HPLC system with a UV-Vis detector[4]

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column[4][6]

    • This compound reference standard and impurity reference standards[4]

    • Acetonitrile (B52724) (HPLC grade)[4]

    • Methanol (HPLC grade)[4]

    • Potassium dihydrogen phosphate (B84403) (analytical grade)[4]

    • Orthophosphoric acid (analytical grade)[4]

    • Water (HPLC grade)[4]

  • Preparation of Solutions:

    • Mobile Phase A (Buffer): Prepare a 0.05 M potassium dihydrogen phosphate solution and adjust the pH to 3.6 with orthophosphoric acid.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.[4]

    • Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of about 1000 µg/mL.[4]

    • Working Standard Solution: Dilute the stock solution with the diluent to a suitable concentration for analysis.[3]

    • Sample Solution: Accurately weigh and dissolve the this compound API sample in the diluent to achieve a known concentration.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 20 µL[1]

    • Detection Wavelength: 220 nm[6][7]

    • Column Temperature: 35°C[2]

    • Gradient Elution: A gradient elution is employed for the separation.[4]

Data Presentation:

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column SymmetryShield RP8[1]Inertsil ODS-3V, 250 x 4.6 mm, 5μ[6]C18 Eclipse XDB, 150x4.6 mm, 5 mm[8]
Mobile Phase Methanol:Buffer A (65:35, v/v) (Buffer A: 10 mM H₃PO₄, pH 7.0 with triethylamine)[1]Gradient Elution with Mobile Phase A (0.05 M KH₂PO₄, pH 3.6) and Mobile Phase B (Acetonitrile)[6]Acetate (B1210297) buffer solution:Methanol (15:85, v/v)[8]
Flow Rate 1.0 mL/min[1]1.0 mL/min[6]1.0 mL/min[8]
Detection UV at 244 nm[1]UV at 220 nm[6]UV at 248 nm[8]
Retention Time Not SpecifiedNot Specified~3.2 min[8]
Linearity Range Not SpecifiedLOQ to 1.2 µg/mL for impurities[6]0.1–50 µg/mL[8]
LOD Not Specified0.044-0.088 µg/mL for impurities[6]1.0596 µg/mL[8]
LOQ Not Specified0.072-0.088 µg/mL for impurities[6]3.211 µg/mL[8]

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase prep_standard Prepare this compound Reference Standard Solution prep_mobile_phase->prep_standard prep_sample Prepare Sample Solution prep_standard->prep_sample hplc_system Equilibrate HPLC System prep_sample->hplc_system inject_standard Inject Standard Solution hplc_system->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Concentration integrate_peaks->calculate_results end End calculate_results->end start Start start->prep_mobile_phase

Caption: General workflow for HPLC analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers a significant advantage over traditional HPLC by providing faster analysis times without compromising data quality.[5] This is achieved through the use of columns with sub-2 µm particles.[5]

Accelerated UPLC Method for this compound and Related Substances

This protocol demonstrates the transfer of a standard HPLC method to a UPLC system for a more efficient analysis.[5]

Experimental Protocol:

  • Equipment and Materials:

    • ACQUITY UPLC H-Class System with a Photodiode Array (PDA) Detector[5]

    • Column: ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm[5]

    • USP this compound Reference Standard[5]

    • Appropriate diluent[5]

  • Preparation of Solutions:

    • Standard Preparation: Accurately weigh and dissolve the USP this compound Reference Standard in a suitable diluent to obtain a known concentration.[5]

    • Assay Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to a specific concentration.[5]

  • Chromatographic Conditions:

    • The mobile phase, flow rate, and injection volume are scaled from the original HPLC method using an appropriate calculator or software.[9]

    • Run Time: Approximately 4 minutes.[5]

Data Presentation:

Table 2: Comparison of HPLC and UPLC Method Performance

ParameterHPLC MethodUPLC Method
Run Time ~20 minutes[5]~4 minutes[5]
Time Savings -Approximately 5x faster[5][9]
Data Quality Meets USP requirements[9]Equivalent or better than HPLC[5][9]

Logical Relationship Diagram:

UPLC_vs_HPLC cluster_hplc Traditional HPLC cluster_uplc UPLC Technology hplc Longer Run Time (~20 min) uplc Shorter Run Time (~4 min) hplc->uplc Method Transfer & Optimization sub2um Sub-2µm Particles sub2um->uplc Enables

Caption: UPLC offers faster analysis than traditional HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the determination of this compound in complex matrices like human plasma.[10][11]

LC-MS/MS Method for this compound in Human Plasma

This bioanalytical method is suitable for pharmacokinetic studies.[10]

Experimental Protocol:

  • Equipment and Materials:

    • LC-MS/MS system with an electrospray ionization (ESI) source[10]

    • Column: 5-µm ODS-3 column[10]

    • This compound reference standard[10]

    • Acetonitrile (LC-MS grade)[10]

    • Ammonium (B1175870) acetate[10]

    • Formic acid[10]

  • Preparation of Solutions:

    • Mobile Phase: Acetonitrile and 0.02 M ammonium acetate (pH 4.0, adjusted with formic acid) using gradient elution.[10]

    • Sample Preparation (Liquid-Liquid Extraction):

      • To 100 µL of plasma, add 500 µL of cold acetonitrile for protein precipitation.[11]

      • Mix uniformly in a rotary shaker for 15 minutes.[11]

      • Centrifuge at 12,000 rpm for 15 minutes.[11]

      • Evaporate the supernatant to dryness at 70°C.[11]

      • Reconstitute the residue in 200 µL of Methanol.[11]

  • Chromatographic and Mass Spectrometric Conditions:

    • Flow Rate: 0.2 mL/min[10]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[11]

    • Detection: Single Ion Monitoring (SIM) mode[10] or Multiple Reaction Monitoring (MRM)[11]

    • MRM Transition: m/z 382.90 → 337.10[11]

Data Presentation:

Table 3: LC-MS/MS Method Validation Parameters for this compound in Plasma

ParameterValue
Linearity Range 0.2-100 ng/mL[10]
Intra-assay Precision (%RSD) < 12%[10]
Inter-assay Precision (%RSD) < 12%[10]
Extraction Recovery > 80%[10]
Limit of Quantification (LOQ) 0.001 ppb (in a separate high-sensitivity method)[11]

Experimental Workflow Diagram:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma_sample Human Plasma Sample protein_precipitation Protein Precipitation (Cold Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation of Supernatant centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution hplc_separation HPLC Separation (ODS-3 Column) reconstitution->hplc_separation esi_ionization Electrospray Ionization (ESI+) hplc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection end End ms_detection->end start Start start->plasma_sample

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

References

Application Note: Determination of Loratadine Plasma Protein Binding Using Equilibrium Dialysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine is a long-acting, non-sedating second-generation antihistamine used for the relief of allergy symptoms. The extent of its binding to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, metabolism, and efficacy. Only the unbound fraction of a drug is free to interact with its target receptors and be cleared from the body. This compound is known to be highly bound to plasma proteins, with reported binding of 97-99%. The primary binding proteins in human plasma are albumin and alpha-1-acid glycoprotein (B1211001) (AGP).[1] This application note provides a detailed protocol for determining the plasma protein binding of this compound using the equilibrium dialysis method, a gold-standard technique for this purpose.

Principle of Equilibrium Dialysis

Equilibrium dialysis is a robust method for measuring the unbound fraction of a drug in plasma. The technique involves dialyzing a plasma sample containing the drug against a protein-free buffer solution, separated by a semi-permeable membrane. The membrane allows the free, unbound drug to diffuse from the plasma compartment into the buffer compartment, while the larger protein-bound drug complexes are retained in the plasma compartment. The system is allowed to reach equilibrium, at which point the concentration of the free drug is the same in both compartments. By measuring the drug concentration in the buffer compartment (representing the free drug concentration) and the total drug concentration in the plasma compartment, the percentage of protein binding can be accurately calculated.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's plasma protein binding.

Table 1: this compound Plasma Protein Binding Overview

ParameterValueReference
Plasma Protein Binding (%) 97 - 99%
Primary Binding Proteins Human Serum Albumin (HSA), Alpha-1-Acid Glycoprotein (AGP)[1]

Table 2: Binding Affinity of this compound to Plasma Proteins

ProteinBinding Constant (Ka)MethodReference
Alpha-1-Acid Glycoprotein (AGP) ≈10⁴ M⁻¹Fluorescence Quenching[1]
Human Serum Albumin (HSA) Not explicitly found in the searched literature.--

Experimental Protocols

This section outlines the detailed methodology for determining the plasma protein binding of this compound using a Rapid Equilibrium Dialysis (RED) device.

Materials and Reagents
  • This compound

  • Human plasma (pooled, frozen)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Internal Standard (e.g., Diazepam) for LC-MS/MS analysis

  • Rapid Equilibrium Dialysis (RED) device inserts and base plate

  • Incubator shaker

  • 96-well plates

  • LC-MS/MS system

Preparation of Solutions
  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.

  • Spiking Solution (100 µM): Dilute the this compound stock solution in acetonitrile to prepare a 100 µM spiking solution.

  • Spiked Plasma: Thaw human plasma at 37°C. Spike the plasma with the this compound spiking solution to achieve a final concentration of 1 µM. The final DMSO concentration in the plasma should be less than 1%.

  • Dialysis Buffer: Prepare isotonic PBS at pH 7.4.

Equilibrium Dialysis Protocol
  • Device Preparation: Insert the RED device inserts into the base plate.

  • Sample Loading:

    • Add 200 µL of the spiked plasma containing this compound to the sample chamber (the larger chamber) of the RED device insert.

    • Add 350 µL of PBS (pH 7.4) to the buffer chamber (the smaller chamber).

  • Incubation: Seal the top of the RED device with an adhesive seal. Place the entire assembly in an incubator shaker set at 37°C and 100 RPM for 4-6 hours to reach equilibrium. The optimal incubation time should be determined experimentally by sampling at various time points to ensure equilibrium has been reached.

  • Sample Collection: After incubation, carefully remove the seal.

    • Aspirate 50 µL from the buffer chamber and transfer to a 96-well plate.

    • Aspirate 50 µL from the plasma chamber and transfer to a separate well in the same 96-well plate.

  • Sample Processing for LC-MS/MS Analysis:

    • To the 50 µL buffer sample, add 50 µL of blank plasma.

    • To the 50 µL plasma sample, add 50 µL of PBS.

    • To all wells, add 200 µL of acetonitrile containing the internal standard to precipitate the proteins.

    • Centrifuge the plate at 4000 RPM for 20 minutes.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation of this compound and the internal standard.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion (m/z) 383.1 → Product ion (m/z) 337.2.[2]

Data Analysis and Calculations
  • Quantification: Determine the concentration of this compound in the buffer and plasma samples using a standard curve.

  • Calculation of Unbound Fraction (fu):

    fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

  • Calculation of Percent Bound (% Bound):

    % Bound = (1 - fu) x 100

Visualizations

The following diagrams illustrate the key processes described in this application note.

Equilibrium_Dialysis_Principle plasma_before Plasma Chamber (Drug + Protein) plasma_after Plasma Chamber (Bound Drug + Free Drug) buffer_before Buffer Chamber (Protein-free) buffer_after Buffer Chamber (Free Drug) plasma_after->buffer_after Free Drug Diffusion membrane Semi-permeable Membrane

Caption: Principle of Equilibrium Dialysis.

Experimental_Workflow prep Prepare Spiked Plasma (this compound in Human Plasma) load Load RED Device (Plasma and Buffer Chambers) prep->load incubate Incubate at 37°C (Reach Equilibrium) load->incubate collect Collect Samples (from both chambers) incubate->collect process Protein Precipitation (Acetonitrile + Internal Standard) collect->process analyze LC-MS/MS Analysis (Quantify this compound) process->analyze calculate Calculate % Bound analyze->calculate

Caption: Experimental Workflow for this compound Plasma Protein Binding Assay.

References

Unveiling the Impact of Loratadine on Mast Cell Function: Application Notes and Protocols for Primary Cell Culture Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the effects of loratadine on primary mast cells. The following sections offer a comprehensive guide, from the initial culture of primary mast cells to the execution and analysis of key functional assays. These methodologies are essential for researchers in immunology, allergy, and pharmacology seeking to understand the cellular and molecular mechanisms of this compound beyond its well-established histamine (B1213489) H1 receptor antagonism.

Introduction to this compound and Mast Cell Biology

Mast cells are critical immune cells that play a central role in allergic reactions and inflammatory processes.[1][2] Upon activation, they release a host of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, cytokines, and leukotrienes.[1][2] this compound, a widely used second-generation antihistamine, primarily functions by selectively blocking the histamine H1 receptor.[][4][5] However, emerging evidence suggests that this compound possesses additional anti-inflammatory properties, including the ability to inhibit the release of mediators from mast cells at high concentrations.[][6][7] These "mast cell stabilizing" effects contribute to its therapeutic efficacy in allergic conditions.[8][9]

This guide will explore the in vitro techniques used to elucidate these non-H1 receptor-mediated effects of this compound on primary mast cells.

Primary Mast Cell Culture Protocols

Primary mast cells, derived directly from animal tissues or human subjects, offer a more physiologically relevant model compared to immortalized cell lines.[10] Bone marrow-derived mast cells (BMMCs) from mice are a common and versatile model.[10][11][12]

Murine Bone Marrow-Derived Mast Cell (BMMC) Culture

This protocol details the isolation and in vitro differentiation of mast cell precursors from mouse bone marrow.

Materials:

  • Complete Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Calf Serum (FCS), 100 U/ml Penicillin, 100 µg/ml Streptomycin, and 50 µM 2-mercaptoethanol.[13]

  • WEHI-3 conditioned medium (as a source of IL-3).[13]

  • Sterile dissection tools.

  • Syringes (10 ml) and needles (19-gauge and 27-gauge).[13]

  • 70 µm cell strainer.

  • 50 ml conical tubes.

  • T75 tissue culture flasks.[13]

Protocol:

  • Harvesting Bone Marrow:

    • Humanely euthanize a mouse and sterilize the hind legs with 70% ethanol.

    • Under sterile conditions, dissect the femurs and tibias, removing all muscle and connective tissue.

    • Cut the ends of the bones to expose the marrow cavity.[13]

    • Using a 10 ml syringe with a 27-gauge needle filled with ice-cold complete IMDM, flush the bone marrow into a sterile petri dish.[13]

  • Cell Suspension Preparation:

    • Gently break up the bone marrow clumps by pipetting with a 19-gauge needle.[13]

    • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • Transfer the suspension to a 50 ml conical tube and centrifuge at 300 x g for 10 minutes.[13]

  • Cell Culture and Differentiation:

    • Discard the supernatant and resuspend the cell pellet in complete IMDM containing 30% WEHI-3 conditioned medium.[13]

    • Culture the cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.[11][13]

    • Every 3-4 days, gently swirl the flask and replace half of the medium with fresh, pre-warmed complete IMDM with 30% WEHI-3 conditioned medium.

  • Maturation and Purity Assessment:

    • After 4 weeks, the culture should yield a high purity of mature BMMCs (>95%).[13]

    • Purity can be assessed by staining with toluidine blue to identify granulated mast cells or by flow cytometry for the expression of mast cell-specific surface markers (e.g., c-Kit/CD117 and FcεRI).

Human Mast Cell (HuMC) Culture from CD34+ Progenitors

This protocol outlines the generation of human mast cells from CD34+ hematopoietic progenitor cells isolated from bone marrow or peripheral blood.

Materials:

  • StemPro™-34 SFM complete medium.

  • Recombinant human Stem Cell Factor (rhSCF).

  • Recombinant human IL-6 (rhIL-6).

  • Recombinant human IL-3 (rhIL-3).

  • CD34 MicroBead Kit for magnetic-activated cell sorting (MACS).

  • Lymphocyte separation medium.

Protocol:

  • Isolation of Mononuclear Cells:

    • Dilute heparinized bone marrow or peripheral blood with complete media.[14]

    • Carefully layer the diluted sample onto a lymphocyte separation medium.[14]

    • Centrifuge at 675 x g for 20 minutes at room temperature to separate mononuclear cells.[14]

  • Enrichment of CD34+ Cells:

    • Isolate CD34+ progenitor cells from the mononuclear cell fraction using a CD34 MicroBead Kit according to the manufacturer's instructions.[14]

  • Cell Culture and Differentiation:

    • Culture the enriched CD34+ cells in serum-free culture media supplemented with 100 ng/ml rhSCF and 100 ng/ml rhIL-6.[14] For the first week, also include rhIL-3.[14]

    • Perform weekly half-media changes with fresh media and cytokines.[14]

    • Mature HuMCs, identifiable by their characteristic granules with Wright-Giemsa or toluidine blue staining, are typically obtained after several weeks of culture.[14]

Experimental Protocols to Assess this compound's Effects

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker of mast cell degranulation.

Materials:

  • Cultured primary mast cells (BMMCs or HuMCs).

  • Tyrode's buffer (or similar balanced salt solution).

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Mast cell activating agent (e.g., IgE + antigen, compound 48/80, or calcium ionophore A23187).

  • Triton X-100 (for cell lysis).

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).

  • 96-well microplate reader.

Protocol:

  • Cell Preparation:

    • Wash mast cells with Tyrode's buffer and resuspend to a concentration of 1 x 10^6 cells/ml.

    • If using IgE-mediated activation, sensitize the cells with anti-DNP IgE overnight.

  • This compound Treatment:

    • Pre-incubate the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle control for 30-60 minutes at 37°C.

  • Mast Cell Activation:

    • Induce degranulation by adding the chosen activating agent and incubate for 30 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the cell suspensions at 400 x g for 5 minutes.

    • Collect the supernatant for analysis of released β-hexosaminidase.

    • Lyse the cell pellet with Triton X-100 to determine the total cellular β-hexosaminidase content.

  • Enzymatic Reaction:

    • In a 96-well plate, mix an aliquot of the supernatant or cell lysate with the pNAG substrate solution.

    • Incubate at 37°C for 60 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition.

Cytokine Release Assay (ELISA)

This protocol measures the secretion of specific cytokines, such as TNF-α and IL-6, from this compound-treated mast cells.

Materials:

  • Cultured primary mast cells.

  • This compound stock solution.

  • Mast cell activating agent (e.g., PMA and calcium ionophore A23187).[15]

  • Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-8).

  • 96-well microplate reader.

Protocol:

  • Cell Stimulation:

    • Plate mast cells in a 24-well plate.

    • Pre-incubate with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an appropriate activating agent for 24 hours.[15]

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell-free supernatant for analysis.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's protocol for the specific cytokine.

  • Data Analysis:

    • Generate a standard curve and determine the concentration of the cytokine in each sample.

    • Compare the cytokine levels in this compound-treated samples to the vehicle control.

Calcium Influx Assay

This assay assesses the effect of this compound on intracellular calcium mobilization, a critical early event in mast cell activation.

Materials:

  • Cultured primary mast cells.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • This compound stock solution.

  • Mast cell activating agent.

  • Fluorometric imaging system or plate reader with fluorescent capabilities.

Protocol:

  • Cell Loading:

    • Incubate mast cells with Fura-2 AM in a suitable buffer for 30-60 minutes at 37°C to allow for dye uptake.

    • Wash the cells to remove excess extracellular dye.

  • This compound Treatment:

    • Add this compound at the desired concentrations to the loaded cells.

  • Measurement of Calcium Flux:

    • Monitor the baseline fluorescence.

    • Add the activating agent to trigger calcium influx.

    • Continuously record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.

    • Compare the calcium response in this compound-treated cells to control cells. Studies have shown that this compound can discharge intracellular Ca2+ stores, which may inhibit the subsequent rise in intracellular calcium induced by physiological activators.[16]

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Mast Cell Degranulation

This compound Concentration (µM)% Inhibition of β-Hexosaminidase Release (Mean ± SD)
0 (Vehicle Control)0
1Data from experiment
10Data from experiment
50Data from experiment
100Data from experiment

Table 2: Effect of this compound on Cytokine Secretion

This compound Concentration (µM)TNF-α Secretion (pg/ml, Mean ± SD)% Inhibition of TNF-αIL-6 Secretion (pg/ml, Mean ± SD)% Inhibition of IL-6
0 (Vehicle Control)Data from experiment0Data from experiment0
1Data from experimentCalculated valueData from experimentCalculated value
10Data from experimentCalculated valueData from experimentCalculated value
50Data from experimentCalculated valueData from experimentCalculated value
100Data from experimentCalculated valueData from experimentCalculated value

Table 3: IC50 Values of this compound on Neoplastic Mast Cell Growth

Cell LineIC50 (µM)
HMC-1.1>10
HMC-1.2>10
C2>10
NI-1>10

Note: Data from a study on neoplastic mast cells showed dose-dependent growth inhibition with IC50 values between 10-50 µM.[17][18][19]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound's Effect on Mast Cell Degranulation

G cluster_culture Primary Mast Cell Culture cluster_treatment Experimental Treatment cluster_assay Degranulation Assay cluster_analysis Data Analysis Culture Culture & Differentiate BMMCs or HuMCs Preincubation Pre-incubate cells with this compound Culture->Preincubation Harvest mature mast cells Activation Activate mast cells (e.g., IgE + Antigen) Preincubation->Activation Collect Collect Supernatant Activation->Collect Assay β-Hexosaminidase Assay Collect->Assay Analysis Calculate % Inhibition Assay->Analysis

Caption: Workflow for evaluating this compound's impact on mast cell degranulation.

Postulated Signaling Pathway for this compound's Anti-inflammatory Effects

This compound has been shown to suppress the AP-1 signaling pathway by inhibiting TAK1 activation.[20] This mechanism, independent of H1 receptor antagonism, contributes to its anti-inflammatory properties.

G This compound This compound TAK1 TAK1 This compound->TAK1 MKK7 p-MKK7 TAK1->MKK7 JNK p-JNK MKK7->JNK cFos_cJun p-c-Fos / p-c-Jun JNK->cFos_cJun AP1 AP-1 cFos_cJun->AP1 ProInflammatory Pro-inflammatory Gene Expression (e.g., MMPs, Cytokines) AP1->ProInflammatory

Caption: this compound's inhibition of the TAK1-AP-1 signaling pathway.

This compound's Influence on Mast Cell Calcium Homeostasis

This compound can interfere with intracellular calcium release, which is a key step in mast cell activation.[16]

G This compound This compound Ca_Stores Intracellular Ca2+ Stores (ER) This compound->Ca_Stores Discharges stores Ca_Cytosol Cytosolic Ca2+ Ca_Stores->Ca_Cytosol Release Ca_Influx Ca2+ Influx Ca_Stores->Ca_Influx Inhibits subsequent rise Degranulation Degranulation Ca_Cytosol->Degranulation Activator Physiological Activator (e.g., Antigen) Activator->Ca_Stores Induces release Ca_Influx->Ca_Cytosol

Caption: this compound's effect on intracellular calcium mobilization in mast cells.

Conclusion

The protocols and information provided in this document offer a robust framework for investigating the effects of this compound on primary mast cells. By employing these techniques, researchers can gain valuable insights into the broader anti-inflammatory and mast cell-stabilizing properties of this widely used antihistamine, potentially paving the way for new therapeutic applications and a deeper understanding of allergic disease pathogenesis.

References

Application Notes and Protocols: Preparation and Characterization of Loratadine-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Loratadine, a second-generation antihistamine, is widely prescribed for the treatment of allergic conditions.[1] However, its poor aqueous solubility can lead to variable bioavailability.[1] Encapsulating this compound into nanoparticles is a promising strategy to enhance its solubility, improve bioavailability, and enable controlled or targeted drug delivery.[1][2][3] These application notes provide detailed protocols for the preparation and characterization of this compound-loaded nanoparticles, offering a guide for researchers in the field of pharmaceutical sciences and drug delivery.

Data Presentation

The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulation strategies and their outcomes.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Formulation MethodPolymer/LipidStabilizer/CrosslinkerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Solvent Displacement EvaporationEudragit® L 100 55, Kollicoat® MAE 100P, PEG 4000Polysorbate 8045.94 ± 0.500.300--[4][5]
Ionic GelationChitosan (B1678972)Tannic Acid2830.102-78[6]
Antisolvent Precipitation with Sonication--353 - 4410.167 - 0.229-25.7 to -20.7-[7][8]
Solvent DisplacementEudragit RS 100-104.20.274--[9]
High-Speed Shear-High Pressure Homogenization-Pluronic F127, Polyvinylpyrrolidone K17425.9---[2]
Wet-Milling--~400---[10]
Confined Liquid Impinging Jets-Tween 80~53---[11]

Table 2: In Vitro Release and Bioavailability of this compound Nanoparticles

Formulation MethodRelease MediumCumulative ReleaseBioavailability EnhancementReference
Solvent Displacement EvaporationSimulated Intestinal Fluid100% in 40 min-[4][5]
Solvent Displacement EvaporationSimulated Gastric Fluid< 5%-[4][5]
Antisolvent Precipitation with Sonication-30-42% after 10 min-[7][8]
High-Speed Shear-High Pressure HomogenizationWater, pH 6.8, pH 4.5 bufferSaturation solubility increased 2.57 to 3.81-foldAUC(0-∞) was 2.38-fold that of raw tablets and 1.94-fold that of commercial tablets.[2]
Effervescent Method-Superior to commercial tabletsAUC0-24 and Cmax were ~2.14 and 2.01-fold higher than commercial tablets.[3]
Wet-Milling--AUC0-24h enhanced by 5.69-fold compared to raw drug.[10]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.

Protocol 1: Preparation of this compound Nanosuspension by Solvent Displacement Evaporation

This method is suitable for water-insoluble drugs and involves the precipitation of a drug and polymer from an organic solution into an aqueous phase.

Materials:

  • This compound

  • Polymer (e.g., Eudragit® L 100 55, Kollicoat® MAE 100P)[4]

  • Ethanol (B145695)

  • Polysorbate 80 (Tween 80)

  • Water for injection

  • Magnetic stirrer

  • Reduced pressure evaporator

Procedure:

  • Organic Phase Preparation: a. Dissolve the chosen polymer in 35 mL of ethanol with magnetic stirring (800 rpm) for 20 minutes.[4] b. Separately, dissolve the required amount of this compound in absolute ethanol (e.g., a 1:10 m/v ratio).[4] c. Mix the polymer and this compound solutions and continue stirring for 10 minutes.[4]

  • Aqueous Phase Preparation: a. Dilute Polysorbate 80 in 75 mL of water for injection under constant stirring (800 rpm) for 20 minutes.[4]

  • Nanosuspension Formation: a. Add the organic phase to the aqueous phase at a controlled rate of 1 mL/min while maintaining constant stirring for 20 minutes.[4]

  • Solvent Removal: a. Concentrate the resulting nanosuspension under reduced pressure to a final volume of 50 mL to remove the ethanol.[4]

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve_polymer Dissolve Polymer in Ethanol mix_organic Mix Polymer and this compound Solutions dissolve_polymer->mix_organic dissolve_this compound Dissolve this compound in Ethanol dissolve_this compound->mix_organic mix_phases Add Organic Phase to Aqueous Phase (1 mL/min) mix_organic->mix_phases dissolve_surfactant Dissolve Polysorbate 80 in Water dissolve_surfactant->mix_phases concentrate Concentrate under Reduced Pressure mix_phases->concentrate nanosuspension This compound Nanosuspension concentrate->nanosuspension

Workflow for Solvent Displacement Evaporation.
Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

This method relies on the electrostatic interaction between positively charged chitosan and a negatively charged crosslinking agent.

Materials:

  • This compound

  • Chitosan

  • Acetic acid (1%)

  • Tannic acid (crosslinking agent)[12]

  • Absolute ethanol

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Chitosan Solution Preparation: a. Prepare a 0.1% w/v chitosan solution by dissolving the appropriate amount of chitosan in 1% acetic acid.[12]

  • This compound Addition: a. Dissolve this compound in a minimal amount of absolute ethanol.[12] b. Add the this compound solution to 10 mL of the chitosan solution to achieve the desired chitosan to this compound ratio (e.g., 2:1).[12]

  • Crosslinking: a. Prepare a solution of tannic acid in distilled water. The amount of tannic acid should be a fraction of the chitosan amount (e.g., 1/10 weight ratio).[12] b. Slowly add the tannic acid solution dropwise to the chitosan-loratadine solution while stirring on a magnetic stirrer to form the nanoparticles.[12]

G dissolve_chitosan Dissolve Chitosan in Acetic Acid mix_lor_cs Add this compound to Chitosan Solution dissolve_chitosan->mix_lor_cs dissolve_this compound Dissolve this compound in Ethanol dissolve_this compound->mix_lor_cs crosslink Add Tannic Acid Solution Dropwise mix_lor_cs->crosslink dissolve_tan Dissolve Tannic Acid in Water dissolve_tan->crosslink nanoparticles This compound-Chitosan Nanoparticles crosslink->nanoparticles

Workflow for Ionic Gelation Method.
Protocol 3: Characterization of this compound Nanoparticles

These parameters are crucial for predicting the stability and in vivo fate of nanoparticles.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute the nanoparticle suspension with an appropriate solvent (e.g., water for injection) to a suitable concentration for DLS analysis.[4]

  • Perform the measurements in triplicate at a constant temperature (e.g., 25 °C).[12]

  • For zeta potential, the measurements are dependent on the pH and conductivity of the dispersing medium.[4]

EE% determines the amount of drug successfully encapsulated within the nanoparticles.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Centrifuge or filtration apparatus

Procedure:

  • Separate the nanoparticles from the aqueous medium containing the un-entrapped drug by centrifugation or filtration.

  • To determine the amount of entrapped this compound, re-suspend a known amount of the nanoparticles in a solvent that dissolves the drug (e.g., absolute ethanol).[12]

  • Allow sufficient time for complete extraction of the drug (e.g., 48 hours in a shaking incubator at 37 °C).[12]

  • Filter the suspension to remove the nanoparticle debris.[12]

  • Measure the concentration of this compound in the filtrate using a UV-Visible spectrophotometer at its maximum absorbance wavelength (e.g., 275 nm).[12]

  • Calculate the Entrapment Efficiency using the following formula: EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

This study evaluates the rate and extent of drug release from the nanoparticles over time.

Instrumentation:

  • Dissolution apparatus (e.g., USP paddle apparatus)

  • Simulated gastrointestinal fluids (e.g., simulated gastric fluid - SGF, simulated intestinal fluid - SIF)

Procedure:

  • Disperse a known amount of this compound-loaded nanoparticles in a specific volume of the release medium (SGF or SIF).

  • Maintain the temperature at 37 °C and stir at a constant speed.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time. For example, one study showed 100% release in simulated intestinal fluid within 40 minutes, while less than 5% was released in simulated stomach fluids.[4][5]

G cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation prep Prepare this compound Nanoparticles dls Particle Size, PDI, Zeta Potential (DLS) prep->dls ee Entrapment Efficiency (UV-Vis) prep->ee morphology Morphology (TEM/SEM) prep->morphology release In Vitro Drug Release prep->release stability Stability Studies prep->stability

Overall Experimental Workflow.

Conclusion

The formulation of this compound into nanoparticles presents a viable approach to overcoming its biopharmaceutical challenges. The choice of preparation method and formulation components significantly influences the physicochemical characteristics and in vitro performance of the nanoparticles. The protocols and data presented herein serve as a comprehensive resource for the development and evaluation of novel this compound nanoparticle-based drug delivery systems. Further in vivo studies are essential to validate the enhanced bioavailability and therapeutic efficacy of these formulations.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Loratadine Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the aqueous solubility of loratadine, a BCS Class II drug known for its low solubility and high permeability.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound crashing out of solution in a neutral or alkaline aqueous buffer?

This compound is a weak base with a pKa of approximately 4.9-5.25.[1][2] Its solubility is highly pH-dependent, exhibiting significantly greater solubility in acidic conditions where it becomes ionized.[1][2][3][4] As the pH increases above its pKa, this compound transitions to its non-ionized, less soluble form, leading to precipitation. At a pH of 7.4, the solubility of this compound is as low as 0.004 mg/mL.[1]

Q2: What is the expected aqueous solubility of this compound at different pH values?

The solubility of this compound decreases exponentially as the pH increases.[3][4] Below is a summary of its solubility in various pH media.

pHSolubility (mg/mL)Reference
1.24.59[1]
2.50.09[1]
5.00.59 (citro-phosphate buffer)[5]
6.50.004 - 0.006[1]
7.40.004[1]
7.50.004 - 0.006[1]

Q3: I need to dissolve this compound in a PBS buffer (pH 7.2) for my experiment. What are my options?

Directly dissolving this compound in PBS at pH 7.2 is challenging due to its very low solubility. A common approach is to first dissolve the this compound in an organic co-solvent like ethanol (B145695) and then dilute this stock solution into the aqueous buffer.[6] A 1:3 solution of ethanol to PBS (pH 7.2) can achieve a this compound solubility of approximately 0.25 mg/mL.[6] However, it is recommended not to store this aqueous solution for more than one day to avoid precipitation.[6] For higher concentrations or long-term stability, more advanced techniques like solid dispersions or nanosuspensions are recommended.

Q4: What are the main strategies to significantly improve the aqueous solubility of this compound?

Several advanced formulation strategies can dramatically increase the aqueous solubility and dissolution rate of this compound. These include:

  • Solid Dispersions: Incorporating this compound into a matrix with a hydrophilic carrier.[7][8][9][10][11][12]

  • Nanosuspensions/Nanocrystals: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.[13][14][15][16][17][18][19]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.[7][20][21][22][23][24]

  • Co-amorphous Systems: Creating a single-phase amorphous system by combining this compound with another small molecule (another drug or an excipient).[12][25]

  • Liquisolid Compacts: Dissolving or suspending this compound in a non-volatile solvent and adsorbing it onto a carrier and coating material.[3]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): A mixture of oils, surfactants, and co-solvents that forms a nanoemulsion upon gentle agitation in an aqueous medium.[26]

Troubleshooting Guides and Experimental Protocols

This section provides detailed methodologies for common solubility enhancement techniques and troubleshooting tips for issues you may encounter.

Strategy 1: Solid Dispersions

Solid dispersions improve drug solubility by dispersing the drug in a hydrophilic carrier, reducing drug crystallinity, and improving wettability.[8][12]

CarrierMethodDrug:Carrier RatioSolubility Increase (fold)Resulting Solubility (mg/mL)Reference
β-Cyclodextrin (β-CD)Kneading1:3 (molar)4301.720[7]
β-Cyclodextrin (β-CD)Phase Solubility10% w/v solution1550-[7]
Poloxamer 407Phase Solubility10% w/v solution312-[7]
PVP K-30Phase Solubility10% w/v solution101-[7]
PEG 6000Phase Solubility8% w/v solution44-[7]
Sodium Alginate (SA)Solvent Evaporation1:0.25-0.187[8]
TPGS-1000 & Soluplus®Hot-Melt Extrusion-190-[10]

A. Solvent Evaporation Method This method involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent.[8]

  • Preparation: Dissolve this compound and a hydrophilic carrier (e.g., Sodium Alginate, PVP) in a suitable organic solvent like ethanol.[8][21]

  • Mixing: Mix the solutions thoroughly. For cyclodextrin complexes, an aqueous solution of the cyclodextrin is often mixed with an ethanolic solution of this compound.[22]

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.[21]

  • Drying: Dry the resulting solid mass in a desiccator or oven to remove residual solvent.[21]

  • Post-Processing: Pulverize the dried mass and sieve to obtain a uniform particle size.

  • Troubleshooting:

    • Issue: Oily or sticky product. Solution: Ensure complete solvent removal. Try a secondary drying step like vacuum drying. The choice of carrier and drug-to-carrier ratio can also influence the final product's physical properties.

    • Issue: Drug recrystallization. Solution: Rapid solvent evaporation can help prevent this. The addition of a crystallization inhibitor like PVP can also be beneficial.[25]

B. Kneading Method This technique involves wetting the physical mixture of the drug and carrier with a hydroalcoholic solvent to form a paste.[7]

  • Mixing: Place the hydrophilic carrier (e.g., β-Cyclodextrin) in a glass mortar.

  • Wetting: Add a small amount of a 50% v/v ethanol-water solution to form a paste.[7]

  • Incorporation: Gradually add the this compound to the paste.

  • Kneading: Knead the mixture for a specified time (e.g., 45 minutes) to ensure thorough mixing and interaction.[7]

  • Drying: Dry the resulting mass in an oven at a controlled temperature.

  • Sieving: Pass the dried mass through a sieve to obtain a uniform powder.

  • Troubleshooting:

    • Issue: Inconsistent results. Solution: The consistency of the paste is crucial. Standardize the amount of solvent added and the kneading time.

    • Issue: Low drug content in the final product. Solution: Ensure accurate weighing of components and minimize loss during transfer and sieving.

Strategy 2: Nanosuspensions and Nanocrystals

Reducing the particle size of this compound into the nanometer range increases the surface-area-to-volume ratio, leading to a significant increase in dissolution velocity and saturation solubility.[14][17]

MethodStabilizer(s)Particle Size (nm)Solubility Increase (fold)Reference
Effervescent MethodSoluplus®~100-[13]
Ultrasonic-Assisted PrecipitationVarious353 - 441-[14]
Antisolvent Precipitation & Ultrasonication-311-[15]
Precipitation-UltrasonicationSoluplus®168 - 245121[16]
High-Speed Shear & High-Pressure HomogenizationPluronic F127 & PVP K17425.93.81 (in water)[18][19]

A. Ultrasonic-Assisted Antisolvent Precipitation This is a bottom-up approach where the drug is dissolved in a solvent and then precipitated in a controlled manner in an antisolvent.[14][15][16]

  • Solvent Phase: Dissolve this compound in a suitable organic solvent (e.g., ethanol).[16]

  • Antisolvent Phase: Dissolve a stabilizer (e.g., Soluplus®, Pluronic F127) in an aqueous buffer (the antisolvent).[16]

  • Precipitation: Rapidly inject the solvent phase into the antisolvent phase under high-speed stirring or ultrasonication.[16] The ultrasonication helps to control particle size and prevent agglomeration.

  • Stabilization: Continue stirring or sonication for a defined period to ensure the formation of a stable nanosuspension.

  • Optional Drying: The nanosuspension can be lyophilized (freeze-dried) to produce a solid nanoparticle powder.[13][14][16]

  • Troubleshooting:

    • Issue: Large or aggregated particles. Solution: Increase the stabilizer concentration. Optimize the injection rate of the solvent phase and the intensity of ultrasonication. Ensure the antisolvent is sufficiently cooled.[16]

    • Issue: Poor redispersibility after drying. Solution: Add a cryoprotectant (e.g., trehalose, mannitol) before freeze-drying. The choice and concentration of the stabilizer are critical for redispersibility.[18]

Decision-Making Workflow for Solubility Enhancement

To assist in selecting the most appropriate strategy for your research needs, the following workflow diagram outlines a logical decision-making process.

Solubility_Enhancement_Workflow start Start: Poor this compound Solubility in Aqueous Buffer q_fold_increase Required Fold Increase in Solubility? start->q_fold_increase q_equipment Specialized Equipment Available? q_fold_increase->q_equipment Moderate to High (>10x - 1000x) strategy_ph pH Adjustment (for acidic media) q_fold_increase->strategy_ph Low (<10x) & pH < 4 strategy_cosolvent Co-solvent Addition (e.g., Ethanol) q_fold_increase->strategy_cosolvent Low (<10x) strategy_sd Solid Dispersion (Kneading, Solvent Evap.) q_equipment->strategy_sd No (Standard Lab Equip.) strategy_cyclo Cyclodextrin Complexation q_equipment->strategy_cyclo No (Standard Lab Equip.) strategy_nano Nanosuspension/ Nanocrystals q_equipment->strategy_nano Yes (e.g., Sonicator) strategy_hme Hot-Melt Extrusion (SD) q_equipment->strategy_hme Yes (e.g., Extruder) strategy_hph High-Pressure Homogenization (Nano) q_equipment->strategy_hph Yes (e.g., Homogenizer) q_final_form Desired Final Formulation? result_solution Aqueous Solution q_final_form->result_solution Liquid Dosage result_powder Dry Powder for Reconstitution q_final_form->result_powder Powder result_tablet Solid Dosage Form (Tablet) q_final_form->result_tablet Solid Dosage strategy_ph->result_solution strategy_cosolvent->result_solution strategy_sd->q_final_form strategy_cyclo->q_final_form strategy_nano->q_final_form strategy_hme->result_powder strategy_hph->result_powder

Fig. 1: Decision workflow for selecting a this compound solubility strategy.
Analytical Methods for Quantification

Accurate quantification of dissolved this compound is critical for evaluating the success of any solubility enhancement technique.

A. UV-Visible Spectrophotometry A straightforward method for determining this compound concentration.

  • Standard Curve: Prepare a standard curve of this compound in the same solvent system as your samples (e.g., 0.1 N HCl, methanol, or the specific buffer used).[27] The maximum absorbance (λmax) is typically observed around 274-280 nm in acidic solutions.[7][27]

  • Sample Preparation: Take an aliquot of your experimental solution (e.g., from a saturation solubility study), filter it through a 0.45 µm filter to remove any undissolved particles, and dilute as necessary to fall within the linear range of the standard curve.[7][21]

  • Measurement: Measure the absorbance of the diluted sample at the predetermined λmax and calculate the concentration using the standard curve's regression equation.

  • Troubleshooting:

    • Issue: Interference from excipients. Solution: Run a blank sample containing all excipients except this compound to check for absorbance at the analytical wavelength. If interference is significant, HPLC is a more specific method.

B. High-Performance Liquid Chromatography (HPLC) HPLC offers higher specificity and is the preferred method for complex mixtures or when high accuracy is required.

  • Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an acidic buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer, pH ~3).[28][29]

  • Column: A C18 reverse-phase column is typically used.[29]

  • Detection: UV detection is commonly performed at a wavelength between 220 nm and 280 nm.[27][30]

  • Sample Preparation: Samples should be filtered and diluted in the mobile phase before injection.[28]

  • Troubleshooting:

    • Issue: Poor peak shape or resolution. Solution: Adjust the mobile phase composition (organic-to-aqueous ratio) or the pH of the buffer. Ensure the sample is fully dissolved in the mobile phase before injection.

    • Issue: Shifting retention times. Solution: Ensure the column is properly equilibrated and the mobile phase composition is consistent. Temperature fluctuations can also affect retention times.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of solid-phase extraction (SPE) for loratadine from biological fluids.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Q1: My recovery of this compound from plasma/serum is low and inconsistent. What are the potential causes and solutions?

Low and variable recovery is a common issue often related to the sample preparation and SPE steps.

  • Probable Cause 1: Inefficient Protein Precipitation. If a protein precipitation step is performed, incomplete removal of proteins can trap this compound, preventing its extraction.

    • Solution: Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios to the plasma volume. Ensure thorough vortexing and centrifugation to maximize protein removal.[1]

  • Probable Cause 2: Suboptimal SPE Protocol. The SPE protocol may not be optimized for this compound's chemical properties.

    • Solution 2a: Optimize Sample pH. this compound is a weak base (pKa ≈ 5.25).[2] Adjust the sample pH before loading it onto the cartridge to ensure this compound is in a state suitable for retention on the chosen sorbent. For reversed-phase sorbents like C18, a neutral or slightly basic pH is often used.

    • Solution 2b: Check Cartridge Conditioning. Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or buffer) before loading the sample.[1][3] Do not allow the sorbent to dry out before sample application.[4]

    • Solution 2c: Optimize Wash Solvent. The wash solvent may be too strong, causing premature elution of this compound. Try decreasing the organic solvent percentage in the wash solution.[4]

    • Solution 2d: Optimize Elution Solvent. The elution solvent may be too weak to completely elute this compound from the sorbent.[3] Ensure the solvent is strong enough to disrupt the interactions between this compound and the sorbent. This may involve using a stronger organic solvent (like methanol) or adding a small amount of acid or base to modify the pH.[1][3]

  • Probable Cause 3: Adsorption to Labware. this compound can adsorb to glass or plastic surfaces, leading to loss of analyte.

Q2: How do I select the right SPE sorbent for this compound?

The choice of sorbent is critical for successful SPE. You need to consider the properties of this compound and the biological matrix.[5]

  • Analyte Properties: this compound is a hydrophobic, basic compound.[1]

  • Sorbent Selection:

    • Non-Polar (Reversed-Phase) Sorbents (e.g., C18, C8): These are commonly used for extracting hydrophobic compounds like this compound from aqueous matrices like plasma or urine.[1] The primary retention mechanism is hydrophobic interaction.

    • Polymeric Sorbents: These can offer higher capacity and stability across a wider pH range compared to silica-based sorbents.

    • Mixed-Mode Sorbents (e.g., Mixed-Mode Cation Exchange): These sorbents provide dual retention mechanisms (e.g., hydrophobic and ion-exchange) and can be very effective for extracting basic compounds like this compound from complex matrices, offering superior cleanup.[4]

Q3: I am observing significant peak tailing for my this compound peak in the final HPLC/LC-MS analysis. What could be the cause?

Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase chromatography.[1]

  • Probable Cause 1: Secondary Interactions with Residual Silanols. Free silanol (B1196071) groups on silica-based HPLC columns can interact with the basic nitrogen atom of this compound, causing tailing.[1]

    • Solution 1a: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to 2.7-3.5) will protonate the silanol groups, reducing their interaction with the protonated this compound.[1][6]

    • Solution 1b: Use an End-Capped Column. Employ a high-purity, end-capped C18 or C8 column where most residual silanols have been deactivated.[1]

    • Solution 1c: Add a Competing Base. Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.[1]

  • Probable Cause 2: Column Overload. Injecting a sample that is too concentrated can lead to peak tailing.

    • Solution: Dilute the sample and reinject.[1]

  • Probable Cause 3: Column Contamination. Accumulation of matrix components from the biological fluid can create active sites on the column.

    • Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

Q4: I am seeing extraneous "ghost peaks" in my chromatograms. What is the likely source?

Ghost peaks can arise from contamination or carryover.[1]

  • Probable Cause 1: System Contamination. Impurities in the mobile phase solvents or contamination within the HPLC system can appear as ghost peaks.

    • Solution: Always use high-purity, HPLC-grade solvents. Flush the injector and column thoroughly between analytical runs.[1]

  • Probable Cause 2: Sample Carryover. this compound from a concentrated sample may be retained in the injection port or column and elute in subsequent runs.

    • Solution: Implement a robust needle and injector wash protocol using a strong solvent to effectively clean the system between sample injections.[1]

Data Presentation

The following tables summarize quantitative data from various validated methods for the analysis of this compound in biological fluids.

Table 1: Example SPE Recovery and Method Parameters for this compound

Biological MatrixSPE SorbentElution SolventAbsolute Recovery (%)Internal StandardReference
Human SerumC18Methanol (B129727) (300 µL)>93.0%Thioridazine HCl[6][7]

Table 2: Performance Characteristics of Analytical Methods for this compound in Biological Fluids

Biological MatrixAnalytical MethodLinearity Range (ng/mL)LOQ (ng/mL)Reference
Human SerumHPLC-Fluorescence0.2 - 300.2[6][7]
Human PlasmaLC-MS/MS0.05 - 15.00.05[8]
Human PlasmaLC-ESI-IT-MS/MS0.1 - 10.00.1[9]
Beagle PlasmaLC-MS/MS0.008 - 240.008[10]
Human PlasmaMicellar LC20.0 - 200.020.0[2]
PlasmaSSME-HPLC-UV1.3 - 400.01.3[11]

LOQ: Limit of Quantification; SSME: Supramolecular solvent-based microextraction

Experimental Protocols

This section provides a detailed methodology for a common SPE procedure for extracting this compound from plasma or serum.

Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum using a C18 Cartridge [1][6][7]

  • Sample Pre-treatment (Optional but Recommended):

    • To 1 mL of plasma or serum in a polypropylene tube, add an internal standard.

    • Perform protein precipitation by adding an organic solvent (e.g., 200 µL of 1 M perchloric acid followed by vortexing).

    • Centrifuge the sample (e.g., for 10 minutes at 8000g) to pellet the precipitated proteins.

    • Use the resulting supernatant for the SPE procedure.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge on a vacuum manifold.

    • Pass 2 mL of methanol through the cartridge to activate the sorbent.

    • Pass 2 mL of water (or an appropriate buffer) to equilibrate the sorbent. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate (e.g., 1-2 mL/min) to ensure efficient binding of this compound to the sorbent.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar, interfering substances.[1]

    • An optional wash with a weak organic solvent (e.g., 5-10% methanol in water) can be used for further cleanup if necessary, but must be optimized to prevent loss of this compound.

  • Elution:

    • Elute this compound and the internal standard from the cartridge using an appropriate volume of a strong organic solvent. A common choice is 300 µL to 1 mL of methanol.[1][6][7]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100-200 µL) of the mobile phase used for the analytical method (e.g., HPLC or LC-MS).

    • Vortex the reconstituted sample and inject it into the analytical system.

Visualizations

The following diagrams illustrate key workflows in the SPE optimization process.

SPE_Workflow cluster_loading cluster_washing Pretreatment Sample Pre-treatment (e.g., Protein Precipitation, pH adjustment) Conditioning 1. Cartridge Conditioning (e.g., Methanol, Water) Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Remove Interferences) Loading->Washing Discard_1 Waste Loading->Discard_1 Flow-through Elution 4. Elution (Collect Analyte) Washing->Elution Discard_2 Waste Washing->Discard_2 Wash Effluent Analysis Analysis (HPLC / LC-MS) Elution->Analysis

Caption: General workflow for solid-phase extraction (SPE).

Troubleshooting_Logic Start Problem: Low/Inconsistent Recovery Check_pH Check Sample pH (pKa this compound ≈ 5.25) Start->Check_pH Check_Wash Optimize Wash Solvent (Is it too strong?) Start->Check_Wash Check_Elution Optimize Elution Solvent (Is it too weak?) Start->Check_Elution Check_Conditioning Verify Cartridge Conditioning/Equilibration Start->Check_Conditioning Resolved Problem Resolved Check_pH->Resolved Check_Wash->Resolved Check_Elution->Resolved Check_Conditioning->Resolved

Caption: Troubleshooting logic for low SPE recovery.

References

Technical Support Center: Enhancing the Oral Bioavailability of Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of loratadine in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound generally low and variable?

A1: this compound's low and variable oral bioavailability (10-40%) stems from two primary factors.[1] First, it is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but poor aqueous solubility, which limits its dissolution rate in the gastrointestinal (GI) tract.[2][3][4][5] Second, this compound undergoes extensive first-pass metabolism in the liver and small intestine, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6.[6][7][8] It is also a substrate for the P-glycoprotein (P-gp) efflux pump, which can transport the drug back into the intestinal lumen, further reducing its net absorption.[6][8]

Q2: What are the most common formulation strategies to enhance this compound's oral bioavailability in animal models?

A2: Common strategies focus on overcoming its low solubility and mitigating first-pass metabolism. These include:

  • Solid Dispersions: Converting the crystalline drug into a more soluble amorphous form by dispersing it in a carrier polymer.[2][9]

  • Nanocrystals and Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for faster dissolution.[10][11]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Using lipid-based formulations that spontaneously form nanoemulsions in the GI tract, keeping the drug in a solubilized state.[3][12][13]

  • Co-administration with Inhibitors: Using agents that inhibit CYP3A4 and/or P-gp to reduce first-pass metabolism and cellular efflux.[6]

  • Alternative Delivery Routes: Employing buccal or sublingual routes with fast-dissolving films to bypass the GI tract and first-pass metabolism.[1][14]

Q3: My this compound solid dispersion shows poor improvement in dissolution. What could be the issue?

A3: This could be due to several factors:

  • Incomplete Amorphous Conversion: The drug may not have fully converted from a crystalline to an amorphous state. Verify the physical state using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).[2][9] The absence of the drug's characteristic melting peak in DSC and the disappearance of sharp diffraction peaks in XRD confirm amorphization.

  • Poor Carrier Selection: The chosen polymer carrier might not be optimal for this compound. The carrier should be able to stabilize the amorphous drug and prevent recrystallization.[5]

  • Drug-to-Carrier Ratio: The ratio of this compound to the polymer is critical. An insufficient amount of carrier may not be enough to fully disperse and stabilize the drug. Experiment with different ratios.

  • Recrystallization: The amorphous form is thermodynamically unstable. During storage or dissolution, it might revert to its crystalline form.[5] Ensure proper storage conditions and consider adding a stabilizing agent.

Q4: I'm observing aggregation of my this compound nanocrystals. How can I prevent this?

A4: Nanocrystal aggregation is a common challenge related to their high surface energy. To prevent this:

  • Use of Stabilizers: The choice and concentration of stabilizers are crucial. Combinations of stabilizers, such as Pluronic F127 and polyvinylpyrrolidone (B124986) (PVP), have been shown to be effective for this compound nanocrystals.[10]

  • Optimization of Formulation Parameters: The type and amount of stabilizer can significantly impact the physical stability of the nanosuspension.

  • Lyophilization (Freeze-Drying): To create a stable solid dosage form, nanosuspensions are often lyophilized. Including a cryoprotectant is essential to prevent aggregation during this process and ensure good redispersibility of the nanocrystals upon reconstitution.[10][11]

Q5: When formulating a this compound SNEDDS, the system is not self-emulsifying properly or the resulting emulsion is unstable. What should I troubleshoot?

A5: Proper emulsification depends on the delicate balance of components.

  • Component Selection: Ensure the oil, surfactant, and co-surfactant are appropriate. The oil should have high solubilizing capacity for this compound, and the surfactant/co-surfactant combination should have a suitable Hydrophilic-Lipophilic Balance (HLB) to facilitate the formation of a stable nanoemulsion.

  • Component Ratios: The ratio of oil to the surfactant/co-surfactant mixture (Smix) is critical. Construct a ternary phase diagram to identify the optimal ratios that result in a clear and stable microemulsion region.[13]

  • Thermodynamic Stability: The formulation must be thermodynamically stable. Perform stress tests (e.g., centrifugation, freeze-thaw cycles) to ensure the emulsion does not phase-separate or show signs of drug precipitation.

Quantitative Data from Animal Studies

The following tables summarize pharmacokinetic data from various studies in rats, demonstrating the enhancement of this compound's oral bioavailability using different formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation TypeAnimal ModelCmax (ng/mL)AUC0-t or AUC0-∞ (ng·h/mL)Fold Increase in Bioavailability (AUC)Reference
Raw this compoundWistar Rats--Baseline[9]
Solid Dispersion (with MZG)Wistar Rats--~6-fold vs. Pure Drug[9]
Raw this compound TabletsRats--Baseline[10]
Nanocrystal TabletsRats--2.38-fold vs. Raw Tablets[10]
Raw this compound ODFRats44.97106.20Baseline[15][16]
Nanocrystal ODFRats101.02-5.69-fold[15]
Plain this compound SuspensionWistar Rats--Baseline[17]
Solid SMEDDS (with stearyl amine)Wistar Rats--2.28-fold[17]
Hydrophilic S-SNEDDS-141.45353.00-[18]
Hydrophobic S-SNEDDS-185.99425.00-[18]
Commercial TabletsRats--Baseline[11]
Nanosuspension (freeze-dried)Rats--2.14-fold[11]

ODF: Oro-dispersible Film; MZG: Modified Ziziphus spina-christi Gum; SMEDDS: Self-Microemulsifying Drug Delivery System; S-SNEDDS: Solid Self-Nanoemulsifying Drug Delivery System.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from the methodology for preparing LOR-MZG solid dispersions.[9]

  • Dissolution: Dissolve a specific amount of this compound and a carrier (e.g., modified Ziziphus spina-christi gum) in a suitable solvent, such as ethanol, using a magnetic stirrer until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization & Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and physical form (using DSC and XRD) to confirm amorphous conversion.

Protocol 2: Preparation of this compound Nanocrystals (High-Speed Shear-High Pressure Homogenization)

This protocol is based on the method described for developing this compound solid nanocrystals.[10]

  • Initial Dispersion: Disperse crude this compound powder in an aqueous solution containing stabilizers (e.g., Pluronic F127 and PVP K17).

  • High-Speed Shearing: Subject the suspension to high-speed shearing using a homogenizer (e.g., at 10,000 rpm for 10 minutes) to create a coarse pre-suspension.

  • High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer for multiple cycles (e.g., 20-30 cycles) at a high pressure (e.g., 1000-1500 bar).

  • Particle Size Analysis: Monitor the particle size and polydispersity index (PDI) during the homogenization process using a dynamic light scattering (DLS) instrument until the desired size (e.g., <500 nm) is achieved.

  • Lyophilization (Optional): For a stable solid form, freeze the final nanosuspension (with a cryoprotectant) and lyophilize it.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of a new this compound formulation in Sprague-Dawley or Wistar rats.[2][10]

  • Animal Acclimatization: Acclimatize male rats (e.g., 200-250 g) for at least one week with free access to standard food and water.

  • Fasting: Fast the rats overnight (e.g., 12 hours) before drug administration, with continued access to water.

  • Grouping and Dosing: Divide the rats into groups (e.g., n=6 per group). Administer the control formulation (e.g., this compound suspension) and the test formulation(s) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound (and its active metabolite, desthis compound) in the plasma samples using a validated LC-MS/MS method.[7][19]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control using the formula: (AUC_test / AUC_control) * 100%.

Visualizations

experimental_workflow cluster_dev Formulation & Characterization cluster_eval Preclinical Evaluation formulation Formulation Development (e.g., Solid Dispersion, Nanocrystal, SNEDDS) physchem Physicochemical Characterization (Particle Size, XRD, DSC) formulation->physchem invitro In Vitro Studies (Solubility, Dissolution) physchem->invitro invivo In Vivo Animal Study (Pharmacokinetics in Rats) invitro->invivo bioanalysis Bioanalysis (LC-MS/MS) invivo->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax) bioanalysis->pk_analysis

General workflow for developing and testing this compound formulations.

bioavailability_barriers cluster_barriers Barriers to Oral Bioavailability cluster_solutions Enhancement Strategies This compound This compound (Oral) solubility Low Aqueous Solubility This compound->solubility metabolism Extensive First-Pass Metabolism & Efflux (CYP3A4 / P-gp) This compound->metabolism bioavailability Low & Variable Bioavailability solubility->bioavailability metabolism->bioavailability sd Solid Dispersions (Amorphous State) sd->solubility Overcomes nano Nanocrystals / SNEDDS (↑ Surface Area / Solubilization) nano->solubility inhibitors P-gp/CYP3A4 Inhibitors inhibitors->metabolism Mitigates

Strategies to overcome key barriers to this compound's bioavailability.

metabolism_pathway cluster_intestine Intestinal Enterocyte lor_lumen This compound (in GI Lumen) lor_cell This compound (Intracellular) lor_lumen->lor_cell Absorption pgp P-glycoprotein (Efflux Pump) lor_cell->pgp Efflux cyp CYP3A4 (Metabolizing Enzyme) lor_cell->cyp Metabolism portal Portal Vein (Systemic Circulation) lor_cell->portal pgp->lor_lumen met Metabolites cyp->met inhibitor Co-administered Inhibitor (e.g., Silybinin) inhibitor->pgp Blocks inhibitor->cyp Blocks

Role of P-gp and CYP3A4 in this compound's first-pass effect.

References

Identifying and minimizing loratadine degradation products in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing loratadine degradation products during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is primarily susceptible to degradation through three main pathways:

  • Hydrolysis: The ester functional group in this compound is prone to hydrolysis, especially under alkaline conditions.[1]

  • Oxidation: The pyridine (B92270) ring and the cycloheptadiene system are susceptible to oxidative stress, often initiated by agents like hydrogen peroxide.[1][2]

  • Photolysis: Exposure to light, particularly UV irradiation, can lead to the degradation of the this compound molecule.[1][3]

Q2: What are the most common degradation products of this compound?

A2: The most frequently identified degradation products of this compound include:

  • Desthis compound (B1670295) (this compound EP Impurity D): A major metabolite and a primary product of alkaline hydrolysis.[1][3]

  • This compound Carboxylic Acid: Formed through the hydrolysis of the ethyl ester group.[1][2]

  • N-Formyldesthis compound: A known degradation product of desthis compound that can also be formed under oxidative conditions.[1]

  • This compound EP Impurity A: 4-(8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid.[1]

  • This compound EP Impurity C: 8-Chloro-11-(1-(ethoxycarbonyl)-4-piperidinylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine 5-oxide.[1] Under oxidative stress, as many as nine distinct chloride oxidation products have been observed.[1][2]

Q3: How can I minimize this compound degradation during sample preparation and analysis?

A3: To minimize this compound degradation, consider the following precautions:

  • pH Control: Maintain acidic to neutral pH conditions for your samples and mobile phase, as this compound is more stable in this range.[3] Avoid highly alkaline conditions to prevent hydrolysis.

  • Temperature Control: Keep samples at a controlled, cool temperature to slow down potential degradation reactions.

  • Light Protection: Protect samples and standard solutions from light by using amber vials or covering them with aluminum foil.[3]

  • Use of High-Purity Solvents: Employ HPLC-grade solvents to avoid introducing contaminants that could promote degradation.[3]

  • Proper Storage: Store stock solutions and samples at recommended temperatures (e.g., refrigerated) and for limited periods.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Problem 1: Observing unknown peaks in the chromatogram.

  • Possible Cause: Formation of degradation products due to sample handling or storage.

  • Solution:

    • Review your sample preparation procedure to ensure pH, temperature, and light exposure are controlled.

    • Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks.

    • Utilize a photodiode array (PDA) detector to check for peak purity and identify potential co-eluting peaks.

Problem 2: Poor peak shape (tailing) for the this compound peak.

  • Possible Cause A: Secondary Interactions with Residual Silanols: The basic nature of this compound can cause interactions with acidic silanol (B1196071) groups on the silica-based column packing, leading to peak tailing.[4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3) can protonate the silanol groups, reducing their interaction with this compound.[4]

    • Solution 2: Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column where residual silanols are minimized.[4]

  • Possible Cause B: Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.[4]

Problem 3: Inconsistent retention times.

  • Possible Cause A: Inadequate Column Equilibration: Insufficient equilibration time with the mobile phase before injection can cause retention time drift.

    • Solution: Ensure the column is properly equilibrated with the mobile phase for a sufficient duration (e.g., 10-20 column volumes) before starting the analysis.[5]

  • Possible Cause B: Mobile Phase Inconsistency: Variations in mobile phase preparation can lead to shifts in retention times.

    • Solution: Prepare the mobile phase accurately and consistently. Premixing the aqueous and organic components can improve reproducibility. Always degas the mobile phase before use.[5]

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagents and Duration% Degradation of this compoundMajor Degradation Products Observed
Acidic Hydrolysis0.1N HCl, 24h8.62% - 13.36%Degradation products observed at RT 2.35 and 2.77 min
Alkaline Hydrolysis0.1N NaOH, 24h2.53% - 4.31%Desthis compound, this compound Carboxylic Acid
Oxidative Degradation3% H₂O₂, Room TemperatureSignificant degradation9 chlorinated oxidation products
Photolytic DegradationIR and Sunlight, 6-24h4.56% - 9.48%Various photolytic products
Neutral HydrolysisWater, 24h1.52% - 2.58%-

Source:[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.[2]

    • Neutralize with an equivalent amount of 0.1 N NaOH and dilute to a suitable concentration for HPLC analysis.[2]

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.[2]

    • Neutralize with an equivalent amount of 0.1 N HCl and dilute for HPLC analysis.[2]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature for a specified period.[2]

    • Stop the reaction by diluting with the mobile phase for HPLC analysis.[2]

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat (e.g., 70-80°C) for a defined period.[2]

    • Dissolve the stressed sample in a suitable solvent for HPLC analysis.[2]

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., in methanol) or the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

    • Prepare the sample for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a typical starting point for a stability-indicating RP-HPLC method for this compound and its degradation products.

  • Column: Inertsil ODS-3V, 250 × 4.6 mm, 5μm or equivalent.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M monobasic potassium phosphate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter for separation.[4]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at 220 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 35°C).

Visualizations

Loratadine_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis loratadine1 This compound degradation_product1 Desthis compound loratadine1->degradation_product1 Alkaline Conditions degradation_product2 This compound Carboxylic Acid loratadine1->degradation_product2 Alkaline Conditions loratadine2 This compound degradation_product3 Oxidative Degradation Products (e.g., N-oxides, hydroxylated species) loratadine2->degradation_product3 Oxidizing Agents (e.g., H₂O₂) loratadine3 This compound degradation_product4 Photodegradation Products loratadine3->degradation_product4 UV/Sunlight

Caption: Primary degradation pathways of this compound.

HPLC_Troubleshooting_Workflow start Problem Observed in HPLC Chromatogram problem1 Poor Peak Shape (Tailing) start->problem1 problem2 Inconsistent Retention Times start->problem2 problem3 Unknown Peaks start->problem3 cause1a Secondary Silanol Interactions problem1->cause1a cause1b Column Overload problem1->cause1b cause2a Inadequate Equilibration problem2->cause2a cause2b Mobile Phase Inconsistency problem2->cause2b cause3a Sample Degradation problem3->cause3a solution1a1 Adjust Mobile Phase pH cause1a->solution1a1 solution1a2 Use End-Capped Column cause1a->solution1a2 solution1b1 Dilute Sample / Reduce Injection Volume cause1b->solution1b1 solution2a1 Increase Equilibration Time cause2a->solution2a1 solution2b1 Ensure Consistent Mobile Phase Prep cause2b->solution2b1 solution3a1 Review Sample Prep & Storage cause3a->solution3a1 solution3a2 Perform Forced Degradation Study cause3a->solution3a2

Caption: Troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Mitigating Ion Suppression in LC-MS/MS Analysis of Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression effects during the LC-MS/MS analysis of loratadine.

Troubleshooting Guide

This guide addresses common issues related to ion suppression encountered during the LC-MS/MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I'm observing low signal intensity and poor sensitivity for this compound. Could this be due to ion suppression?

A1: Yes, low signal intensity and poor sensitivity are classic signs of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced analyte signal.[1][2][3]

Probable Causes & Solutions:

  • Inadequate Sample Cleanup: Complex biological matrices contain numerous endogenous compounds (e.g., phospholipids (B1166683), salts, proteins) that can cause significant ion suppression.[4][5]

    • Solution: Implement a more rigorous sample preparation method. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[6][7]

  • Co-elution of Matrix Components: If matrix components elute from the LC column at the same time as this compound, they will compete for ionization.[1]

    • Solution: Optimize your chromatographic method to better separate this compound from matrix interferences. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., C8 instead of C18).[8]

  • Suboptimal Ion Source Parameters: The settings of your electrospray ionization (ESI) source can significantly impact the degree of ion suppression.

    • Solution: Systematically tune the ion source parameters, such as ion spray voltage, source temperature, and gas flows, to maximize the signal for this compound.[8][9]

Q2: My results are inconsistent and irreproducible between samples. Can ion suppression be the culprit?

A2: Absolutely. Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, resulting in poor precision and accuracy.[3]

Probable Causes & Solutions:

  • Variable Matrix Effects: The concentration and composition of endogenous components can vary between different biological samples.

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to compensate for variable ion suppression. A SIL-IS (e.g., this compound-d3) has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.[3][10]

    • Solution 2: Implement a Robust Sample Preparation Method. A consistent and efficient sample cleanup procedure will minimize the variability in matrix effects across different samples.[3][7]

    • Solution 3: Matrix-Matched Calibrators. Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples to help compensate for consistent matrix effects.[3]

Q3: I've tried optimizing my chromatography, but I still suspect ion suppression. What else can I do?

A3: If chromatographic optimization is insufficient, focusing on sample preparation and the internal standard is crucial.

Probable Causes & Solutions:

  • Inefficient Sample Extraction: The chosen sample preparation method may not be effectively removing the specific matrix components causing suppression.

    • Solution: Experiment with different sample preparation techniques. For example, if you are using protein precipitation, consider switching to SPE or LLE.[1][7] For SPE, you can optimize the wash and elution steps to further remove interferences.[6]

  • Inappropriate Internal Standard: Using an internal standard that does not co-elute closely with this compound or is affected differently by the matrix can lead to inaccurate results.

    • Solution: The ideal internal standard is a stable isotope-labeled version of the analyte. If a SIL-IS is not available, choose an analog that has a similar chemical structure, retention time, and ionization efficiency to this compound.[7][11]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a matrix effect that occurs in LC-MS/MS analysis where the ionization efficiency of the target analyte (this compound) is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.

Q3: Which sample preparation technique is best for minimizing ion suppression for this compound in plasma?

A3: While protein precipitation is simple, it is often less effective at removing matrix components that cause ion suppression.[1][7] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally considered more effective for cleaning up complex biological samples like plasma and reducing ion suppression.[6][7]

Q4: What are some common MS/MS transitions for this compound?

A4: The most commonly used precursor ion for this compound is [M+H]+ at m/z 383. The product ions can vary, but a common transition is m/z 383 → 337.[10][12]

Q5: Can the mobile phase composition affect ion suppression?

A5: Yes, the mobile phase can influence both the chromatography and the ionization process. Using mobile phase additives like ammonium (B1175870) formate (B1220265) or formic acid can improve peak shape and ionization efficiency.[7][8] Adjusting the organic solvent (e.g., acetonitrile (B52724) vs. methanol) can also alter the elution profile of interfering matrix components relative to this compound.

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water.[6]

  • Sample Preparation: To 1 mL of plasma, add the internal standard (e.g., this compound-d3).

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove interfering substances.[6]

  • Elution: Elute this compound and the internal standard with 300 µL of methanol.[6]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[6]

  • Reconstitution: Reconstitute the residue in 60 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.[6]

Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation: To 0.5 mL of plasma, add the internal standard.

  • Alkalinization: Add 50 µL of 0.25 M NaOH and vortex-mix for approximately 1 minute.[12]

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate, dichloromethane, and n-hexane) and vortex for an extended period.[7]

  • Centrifugation: Centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for injection.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodAnalyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation Often < 60%[1]Simple, fast, and inexpensive.Less effective at removing matrix components, leading to higher ion suppression.[1][7]
Liquid-Liquid Extraction (LLE) Around 80%[12]Good removal of phospholipids and salts.Can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) 89.6% - 95.3%[13]Excellent for removing a wide range of interferences, highly selective.Can be more expensive and time-consuming to develop the method.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical Value/ConditionReference
LC Column C18 or C8 (e.g., 50 mm x 2.1 mm, 3.5 µm)[8]
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Formate[7][8]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[8]
Flow Rate 0.3 - 0.5 mL/min[8]
Ionization Mode Electrospray Ionization (ESI), Positive[7][8]
Precursor Ion (m/z) 383[10][12]
Product Ion (m/z) 337[10][12]
Internal Standard This compound-d3 or other suitable analog[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic start Low Signal / Poor Reproducibility check_sp Is Sample Prep Robust? (e.g., SPE/LLE) start->check_sp check_chrom Is Chromatography Optimized? check_sp->check_chrom Yes improve_sp Improve Sample Prep (Switch to SPE/LLE) check_sp->improve_sp No check_is Using SIL-IS? check_chrom->check_is Yes optimize_chrom Optimize Gradient / Column check_chrom->optimize_chrom No use_sil_is Implement SIL-IS check_is->use_sil_is No success Problem Resolved check_is->success Yes improve_sp->check_chrom optimize_chrom->check_is use_sil_is->success

References

Refining the final purification steps in loratadine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the final purification steps in loratadine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the final purification of this compound?

A1: The most common methods for the final purification of this compound are recrystallization and column chromatography. Recrystallization is widely used in industrial-scale production due to its cost-effectiveness and ability to yield high-purity crystalline this compound.[1][2] Solvents such as ethyl acetate (B1210297), acetonitrile, isopropanol, and mixtures like methanol-water are frequently employed.[1][2][3] Column chromatography, often using silica (B1680970) gel or macroporous adsorption resins, is also utilized, particularly for removing stubborn impurities to achieve very high purity, though it may be less economical on a large scale.[2]

Q2: What are the typical impurities that need to be removed during the final purification of this compound?

A2: Impurities in this compound can originate from the synthesis process (process-related impurities) or from degradation of the final product. Common process-related impurities include unreacted starting materials, intermediates, and by-products of side reactions. Degradation products can form due to factors like hydrolysis and oxidation. Regulatory bodies like the USP and EP have established limits for known and unknown impurities in this compound.

Q3: How critical is the choice of solvent in the recrystallization of this compound?

A3: The choice of solvent is critical as it directly impacts the yield, purity, and polymorphic form of the final this compound product. An ideal solvent should have high solubility for this compound at elevated temperatures and low solubility at lower temperatures to ensure good recovery. It should also effectively exclude impurities in the mother liquor. Furthermore, the solvent can influence the crystal habit and the specific polymorphic form obtained, which can affect the drug's dissolution and bioavailability.[1][3]

Q4: What is "oiling out" during crystallization and how can it be prevented?

A4: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than solid crystals. This is more likely to happen when a solution is supersaturated to a high degree or when the boiling point of the solvent is much higher than the melting point of the solute. To prevent this, you can try using a lower initial temperature for dissolution, a slower cooling rate, or a different solvent system. Seeding the solution with a small amount of pure this compound crystals can also promote direct crystallization.

Q5: How can I ensure I obtain the desired polymorphic form of this compound?

A5: Controlling polymorphism is a critical aspect of this compound purification. The specific crystalline form can be influenced by several factors including the choice of solvent, the rate of cooling, the level of supersaturation, and the presence of impurities.[1][3] It is crucial to follow a well-defined and validated crystallization protocol consistently. Characterization of the final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is essential to confirm the desired polymorphic form.[3][4]

Troubleshooting Guides

Crystallization/Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Yield - Incomplete precipitation. - this compound is too soluble in the chosen solvent at low temperatures. - Significant loss during filtration or transfer.- Ensure the solution is cooled sufficiently for an adequate duration. - Consider using an anti-solvent to reduce solubility after initial cooling. - Optimize the solvent system; test different solvents or solvent mixtures. - Ensure efficient filtration and washing of the crystals with a minimal amount of cold solvent.
Poor Crystal Quality (e.g., small needles, agglomerates) - Cooling rate is too fast. - High degree of supersaturation. - Inadequate agitation.- Decrease the cooling rate to allow for larger crystal growth. - Reduce the initial concentration of this compound in the solvent. - Ensure gentle and consistent agitation during the crystallization process.
Oiling Out - Solution is highly supersaturated. - The solvent's boiling point is significantly higher than this compound's melting point.- Use a more dilute solution. - Employ a slower cooling rate. - Add seed crystals to encourage direct crystallization. - Select a solvent with a lower boiling point.
Product Fails Purity Specifications - Inefficient removal of impurities in the mother liquor. - Co-crystallization of impurities with this compound. - Inadequate washing of the filtered crystals.- Perform a second recrystallization step. - Experiment with different solvent systems that may better exclude the specific impurities. - Ensure the crystals are washed thoroughly with cold, fresh solvent after filtration. - Consider a pre-purification step, such as charcoal treatment, to remove certain impurities.[2]

Data Presentation

This compound Solubility Data

The following table summarizes the solubility of this compound in various common solvents, which is a critical parameter for designing an effective crystallization process.

Solvent Solubility Temperature (°C)
Dimethyl Sulfoxide (DMSO)50 mg/mL25
Ethanol77 mg/mL25
Water<1 mg/mL25
ChloroformSolubleNot Specified
MethanolSolubleNot Specified
Dimethylformamide (DMF)~25 mg/mL25
Ethanol:PBS (pH 7.2) (1:3)~0.25 mg/mL25

Note: This data is compiled from various sources and should be used as a guideline.[][6][7] Experimental determination of solubility under your specific conditions is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethyl Acetate

This protocol describes a general procedure for the purification of crude this compound by recrystallization using ethyl acetate.

Materials:

  • Crude this compound

  • Ethyl Acetate (reagent grade)

  • Activated Charcoal (optional)

  • Filter paper or filtration device (e.g., Büchner funnel)

  • Heating and stirring apparatus

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Dissolution: In a suitable flask, dissolve the crude this compound in ethyl acetate at an elevated temperature (e.g., 60-70°C) with stirring until a clear solution is obtained.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a short period (e.g., 15-20 minutes) at the elevated temperature.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool down slowly to room temperature. Further cooling in an ice bath (0-5°C) can be used to maximize crystal formation.[1]

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any residual mother liquor.

  • Drying: Dry the purified this compound crystals under vacuum at a suitable temperature (e.g., 45-50°C) until a constant weight is achieved.[1]

  • Analysis: Characterize the final product for purity (e.g., by HPLC) and confirm its polymorphic form (e.g., by XRPD, DSC).

Protocol 2: Purification of this compound using Macroporous Adsorption Resin

This protocol outlines a method for purifying this compound using a macroporous adsorption resin column.

Materials:

  • Crude this compound solution

  • Macroporous Adsorption Resin (e.g., DA-201, AB-8)

  • Isopropyl Alcohol

  • Hydrochloric Acid (HCl)

  • Purified Water

  • Alkaline solution (for pH adjustment)

  • Chromatography column

Procedure:

  • Column Packing: Prepare a column with the selected macroporous adsorption resin according to the manufacturer's instructions.

  • Loading: Load the solution of crude this compound onto the column.

  • Washing: Wash the column with purified water until the eluent is clear to remove water-soluble impurities.[2]

  • Elution: Elute the bound this compound from the resin using a suitable solvent system, for example, 50% isopropyl alcohol containing 0.01 mol/L HCl.[2]

  • Collection: Collect the fractions containing the purified this compound.

  • Precipitation: Adjust the pH of the collected eluent with an alkaline solution to precipitate the this compound.

  • Isolation and Drying: Cool the solution to induce crystallization, then collect the crystals by filtration, wash with purified water, and dry.

  • Analysis: Analyze the final product for purity and identity.

Mandatory Visualization

Loratadine_Purification_Troubleshooting start Start: Crude this compound Fails Purity Specification recrystallization Perform Recrystallization start->recrystallization check_purity Check Purity (HPLC) recrystallization->check_purity pass Purification Successful (Meets Specification) check_purity->pass Pass fail Purity Still Fails check_purity->fail Fail troubleshoot Troubleshoot Crystallization fail->troubleshoot column_chrom Consider Column Chromatography fail->column_chrom oiling_out Issue: Oiling Out? troubleshoot->oiling_out low_yield Issue: Low Yield? troubleshoot->low_yield poor_crystals Issue: Poor Crystal Quality? troubleshoot->poor_crystals oiling_out->low_yield No adjust_cooling Adjust Cooling Rate (Slower) oiling_out->adjust_cooling Yes low_yield->poor_crystals No optimize_solvent Optimize Solvent (for solubility profile) low_yield->optimize_solvent Yes poor_crystals->adjust_cooling Yes second_recrystallization Perform Second Recrystallization poor_crystals->second_recrystallization No adjust_cooling->recrystallization change_solvent Change Solvent System change_solvent->recrystallization add_seed Add Seed Crystals add_seed->recrystallization optimize_solvent->recrystallization second_recrystallization->check_purity

Caption: Troubleshooting workflow for this compound recrystallization.

Experimental_Workflow_Loratadine_Purification start Start: Crude this compound dissolution 1. Dissolution in Hot Solvent (e.g., Ethyl Acetate) start->dissolution charcoal 2. Optional: Activated Charcoal Treatment dissolution->charcoal hot_filtration 3. Hot Filtration charcoal->hot_filtration cooling 4. Controlled Cooling & Crystallization hot_filtration->cooling isolation 5. Isolate Crystals (Filtration) cooling->isolation washing 6. Wash with Cold Solvent isolation->washing drying 7. Drying under Vacuum washing->drying final_product End: Purified this compound drying->final_product analysis QC Analysis (HPLC, XRPD, DSC) final_product->analysis

Caption: General experimental workflow for this compound purification by recrystallization.

References

Overcoming challenges in growing single crystals of loratadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the single crystal growth of loratadine.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound?

A1: this compound is known to exist in at least two polymorphic forms, commonly referred to as Form I and Form II.[1][2] Additionally, other forms, designated as Form A and Form B, have been reported in the literature.[3] An amorphous form of this compound also exists. The different polymorphic forms can exhibit distinct physical properties, including solubility and stability.

Q2: Which solvents are suitable for growing this compound single crystals?

A2: The choice of solvent is critical for successful single crystal growth of this compound. This compound is freely soluble in solvents like methanol (B129727), acetone, toluene, and chloroform, while it is insoluble in water.[4] Its solubility in ethanol (B145695) and DMSO is approximately 30 mg/ml and 25 mg/ml, respectively.[5] Binary solvent mixtures, such as methanol/water or methanol/acetonitrile, can also be employed to control solubility and crystal growth.[6][7]

Q3: How does temperature affect the crystallization of this compound?

A3: Temperature plays a crucial role in this compound crystallization by influencing its solubility and the stability of its different polymorphic forms. The solubility of this compound in various solvents increases with temperature.[7][8] Furthermore, temperature can induce transformations between polymorphs. For instance, amorphous this compound can convert to Form B at around 106.7 °C, which then transforms to Form A at approximately 93.9 °C upon heating.[6]

Q4: What are the common methods for growing this compound single crystals?

A4: Several crystallization techniques can be used to grow single crystals of this compound. The most common methods include:

  • Slow Evaporation: This involves dissolving this compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of crystals.[9]

  • Vapor Diffusion: This technique involves placing a solution of this compound in a sealed container with a non-solvent vapor, which slowly diffuses into the solution, reducing the solubility of this compound and promoting crystallization.

  • Cooling Crystallization: This method involves dissolving this compound in a solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.

  • Anti-solvent Addition: This technique involves adding a poor solvent (anti-solvent) to a solution of this compound to decrease its solubility and trigger crystallization.[10]

Q5: What is cocrystallization and how is it relevant to this compound?

A5: Cocrystallization is a technique where a substance is crystallized with another molecule (a coformer) in a specific stoichiometric ratio to form a new crystalline solid.[11] This can be used to modify the physicochemical properties of the active pharmaceutical ingredient, such as solubility and dissolution rate.[9][11] this compound has been successfully cocrystallized with compounds like succinic acid and oxalic acid to improve its solubility.[9][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals are forming. 1. Solution is not supersaturated. 2. Inappropriate solvent. 3. Presence of impurities inhibiting nucleation.1. Concentrate the solution further by slow evaporation or add an anti-solvent. 2. Refer to the solubility data and select a more appropriate solvent or solvent mixture. 3. Purify the this compound sample before crystallization.
Formation of amorphous precipitate instead of crystals. 1. Too rapid a change in supersaturation (e.g., fast cooling or rapid anti-solvent addition). 2. High concentration of impurities.1. Slow down the crystallization process (slower cooling rate, slower anti-solvent addition). 2. Use a higher purity starting material.
Obtaining a mixture of different polymorphs. 1. Solvent system favors multiple forms. 2. Temperature fluctuations during crystallization. 3. Seeding with a mixture of polymorphs.1. Experiment with different solvents or solvent ratios. 2. Ensure precise temperature control throughout the experiment. 3. Use single crystals of the desired polymorph for seeding.
Crystals are too small or are of poor quality (e.g., dendritic). 1. High level of supersaturation leading to rapid nucleation. 2. Presence of impurities.1. Reduce the level of supersaturation by using a more dilute solution or a slower crystallization rate. 2. Filter the solution before setting up the crystallization.
Difficulty in reproducing a specific polymorph. 1. Subtle variations in experimental conditions (e.g., humidity, stirring rate). 2. Polymorphic transformation during isolation or storage.1. Carefully document and control all experimental parameters. 2. Characterize the crystals immediately after isolation and store them under controlled conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Reference
Ethanol~ 30[5]
DMSO~ 25[5]
Dimethylformamide (DMF)~ 30[5]
Water< 1[12]
MethanolFreely Soluble[4]
AcetoneFreely Soluble[4]
TolueneFreely Soluble[4]
ChloroformFreely Soluble[4]

Table 2: Polymorphic Forms of this compound and Their Characteristics

PolymorphMelting Point (°C)Key CharacteristicsReference
Form I134-136Commercially available form.[1]
Form II-Metastable form.[2]
Form A-Formed from the transformation of Form B upon heating.
Form B-Acicular (needle-like) structure, higher equilibrium solubility than Form A.[3]
Amorphous-Non-crystalline solid.

Experimental Protocols

Protocol 1: Preparation of this compound Form B

This protocol is adapted from a published method.[6][3]

  • Preparation of Amorphous this compound:

    • Heat crystalline this compound (Form I) to its melting point (approximately 134-136 °C) and hold until completely molten.

    • Rapidly cool the molten this compound to room temperature to obtain an amorphous solid.

  • Crystallization of Form B:

    • Prepare a 20% methanol in water (v/v) solution.

    • Suspend the amorphous this compound in the methanol/water mixture.

    • Stir the suspension at room temperature for a minimum of 2 hours.

    • Filter the solid and dry it under vacuum to obtain this compound Form B.

Protocol 2: Cocrystallization of this compound with Succinic Acid

This protocol is based on a described solution-based method.[11]

  • Solution Preparation:

    • Dissolve this compound and succinic acid in a 1:1 molar ratio in methanol.

  • Crystallization:

    • Allow the solvent to evaporate slowly at room temperature.

  • Isolation and Characterization:

    • Collect the resulting crystals by filtration.

    • Wash the crystals with a small amount of cold methanol and dry them under vacuum.

    • Characterize the cocrystals using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of the new crystalline phase.[11]

Visualizations

experimental_workflow_form_b start Start: Crystalline this compound (Form I) melt Melt this compound (~134-136 °C) start->melt Heating quench Rapid Cooling (Quenching) melt->quench amorphous Amorphous this compound quench->amorphous suspend Suspend in 20% Methanol/Water amorphous->suspend stir Stir at RT (≥ 2 hours) suspend->stir filter_dry Filter and Dry stir->filter_dry end End: this compound Form B filter_dry->end

Caption: Workflow for the preparation of this compound Form B.

troubleshooting_logic start Problem Encountered no_crystals No Crystals Forming start->no_crystals amorphous_precipitate Amorphous Precipitate start->amorphous_precipitate mixed_polymorphs Mixed Polymorphs start->mixed_polymorphs poor_quality Poor Crystal Quality start->poor_quality sol1 Adjust Supersaturation Change Solvent Purify Material no_crystals->sol1 sol2 Slow Down Crystallization Use Higher Purity Material amorphous_precipitate->sol2 sol3 Control Temperature Use Different Solvent Seed with Pure Polymorph mixed_polymorphs->sol3 sol4 Reduce Supersaturation Filter Solution poor_quality->sol4

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: Loratadine Dosage Adjustment for Sedation in Sensitive Animal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting loratadine dosage to minimize sedation in sensitive animal strains. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally considered non-sedating?

This compound is a second-generation antihistamine designed to have a low propensity for causing drowsiness.[1] Its non-sedating profile is primarily attributed to two key factors:

  • Low Central Nervous System (CNS) Penetration: this compound has a low affinity for histamine (B1213489) H1 receptors in the brain and does not readily cross the blood-brain barrier (BBB).[2] This is due to its chemical structure and its active transport out of the brain by an efflux pump called P-glycoprotein (P-gp).

  • High Peripheral H1-Receptor Selectivity: this compound demonstrates a higher affinity for H1 receptors in the peripheral tissues compared to those in the CNS, allowing it to exert its antihistaminic effects with minimal central sedative action.[2]

Q2: What constitutes a "sensitive animal strain" in the context of this compound-induced sedation?

A "sensitive animal strain" would be one that exhibits a greater-than-expected sedative response to a standard dose of this compound. This sensitivity is not well-documented for this compound due to its high safety profile. However, based on its mechanism of action, sensitivity could arise from:

  • Lower P-glycoprotein (P-gp) Expression: Strains with genetically lower expression or function of P-gp at the blood-brain barrier may allow for greater accumulation of this compound in the CNS, potentially leading to sedation.

  • Altered this compound Metabolism: Differences in the activity of enzymes responsible for metabolizing this compound could lead to higher plasma concentrations and consequently, increased potential for CNS side effects.

  • Higher H1 Receptor Density or Sensitivity in the CNS: Although less likely, some strains might theoretically have a higher number or increased sensitivity of their central H1 receptors.

Q3: Are there known differences in P-glycoprotein expression across common rodent strains?

Yes, studies have shown significant variability in P-glycoprotein (P-gp) expression among different rat strains, which could influence their susceptibility to CNS effects of P-gp substrates like this compound.[3][4][5][6]

Troubleshooting Guides

Issue: Unexpected sedation or motor impairment observed after this compound administration.

Possible Causes and Solutions:

  • High Dosage: The administered dose may be excessive for the specific strain or individual animal.

    • Solution: Review the dose-response relationship for this compound's antihistaminic effects and consider a dose reduction. A study in Swiss mice showed that a sublethal dose of 82 mg/kg could induce motor incoordination.[7][8] Start with the lowest effective dose for the intended therapeutic effect and titrate upwards if necessary, while closely monitoring for signs of sedation.

  • Sensitive Strain: The animal strain being used may have lower P-glycoprotein (P-gp) expression at the blood-brain barrier.

    • Solution: If possible, switch to a strain with known higher P-gp expression. For instance, Sprague-Dawley rats have been shown to have higher baseline P-gp expression than Wistar rats.[4][5] If the strain cannot be changed, a significant dose reduction and careful monitoring are crucial.

  • Drug Interactions: Concomitant administration of other compounds that inhibit P-gp could increase this compound's brain penetration.

    • Solution: Review all administered substances for potential P-gp inhibitors. If a P-gp inhibitor is present, consider staggering the administration times or selecting an alternative compound that does not interact with P-gp.

  • Circadian Rhythm Effects: The timing of drug administration can influence its toxicity and side effects.

    • Solution: A study in mice suggested that this compound administration during the animal's active phase (dark cycle) resulted in less neurotoxicity.[7][8] Consider timing the dosage to coincide with the peak of the animal's activity period.

Data Presentation

Table 1: Relative P-glycoprotein (P-gp) Expression in Different Rat Strains

Rat StrainRelative P-gp Expression in HepatocytesRelative P-gp Expression in IntestinesPotential Implication for this compound Sedation
Fischer 344HighestNot specifiedPotentially less sensitive due to higher P-gp expression.[3]
Sprague-DawleyModerateHigher than Wistar ratsMay be less sensitive than Wistar rats.[3][4][5]
WistarLowerLower than Sprague-Dawley ratsPotentially more sensitive to CNS effects.[3][4][5]

Experimental Protocols

To quantitatively assess sedation and motor coordination, the following behavioral assays are recommended.

Open Field Test

The open field test is used to evaluate general locomotor activity and anxiety-like behavior. A sedative effect would typically result in decreased movement and exploratory behavior.[9][10][11][12][13]

Methodology:

  • Apparatus: A square or circular arena with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone.

  • Acclimation: Allow mice to acclimate to the testing room for at least 3 days prior to the experiment.[12]

  • Procedure:

    • Gently place the mouse in the center of the open field arena.

    • Record the animal's activity for a predefined period (typically 5-20 minutes) using an automated tracking system or video recording for manual scoring.[12][13]

    • Between trials, thoroughly clean the arena with a suitable disinfectant (e.g., 1% Virkon solution) to remove any scent cues.[12]

  • Parameters Measured:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center zone: A decrease can indicate anxiety-like behavior or sedation.

    • Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

    • Velocity: The speed of movement.

Rotarod Test

The rotarod test is a standard method for assessing motor coordination, balance, and motor learning.[14][15][16][17][18] Sedative effects would impair an animal's ability to remain on the rotating rod.

Methodology:

  • Apparatus: A rotating rod that can operate at a constant or accelerating speed. The apparatus is divided into lanes to allow for the testing of multiple animals simultaneously.

  • Habituation and Training:

    • Habituate the animals to the testing room and the apparatus to minimize stress.

    • Train the animals on the rotarod for a few days prior to the experiment. This typically involves placing them on the rod at a low, constant speed for a set duration.

  • Procedure:

    • Place the animal on the rotarod.

    • Start the rotation, either at a fixed speed or with a programmed acceleration.

    • Record the latency to fall from the rod. The trial ends when the animal falls off or after a predetermined cut-off time.

    • Conduct multiple trials with an inter-trial interval (e.g., 10-15 minutes).[14][17]

  • Parameters Measured:

    • Latency to fall (seconds): The primary measure of motor coordination.

    • Rotation speed at the time of fall (RPM): For accelerating rotarod protocols.

Mandatory Visualizations

Loratadine_Signaling_Pathway cluster_outside_cell Extracellular Space cluster_cell_membrane Cell Membrane cluster_inside_cell Intracellular Space Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates This compound This compound This compound->H1_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Produces Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Leads to Allergic_Response Allergic Response (e.g., inflammation, itching) Ca_PKC->Allergic_Response Triggers

Caption: this compound's mechanism of action at the H1 receptor.

Sedation_Assessment_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Selection Select Animal Strain (Consider P-gp expression) Dose_Selection Select this compound Dose (Start with low effective dose) Animal_Selection->Dose_Selection Acclimation Acclimate Animals to housing and testing rooms Dose_Selection->Acclimation Drug_Admin Administer this compound or Vehicle Control Acclimation->Drug_Admin Open_Field Open Field Test (Assess locomotor activity) Drug_Admin->Open_Field Rotarod Rotarod Test (Assess motor coordination) Drug_Admin->Rotarod Data_Collection Collect Data (e.g., distance, latency to fall) Open_Field->Data_Collection Rotarod->Data_Collection Stats_Analysis Statistical Analysis (Compare drug vs. vehicle) Data_Collection->Stats_Analysis Interpretation Interpret Results (Assess sedative effects) Stats_Analysis->Interpretation Loratadine_CNS_Penetration cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System (CNS) Loratadine_Blood This compound Pgp P-glycoprotein (P-gp) Efflux Pump Loratadine_Blood->Pgp Enters BBB Loratadine_CNS This compound Loratadine_Blood->Loratadine_CNS Limited Penetration Pgp->Loratadine_Blood Actively Effluxes H1_Receptor_CNS Central H1 Receptors Loratadine_CNS->H1_Receptor_CNS Binds to Sedation Sedation H1_Receptor_CNS->Sedation Can lead to

References

Technical Support Center: Optimization of Dissolution Testing for Loratadine Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dissolution testing of loratadine tablets. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) classification of this compound and why is it important for dissolution testing?

A1: this compound is classified as a BCS Class II drug.[1][2][3][4] This means it has high permeability but low solubility. The low solubility is the rate-limiting step for drug absorption, making the in vitro dissolution test a critical tool for predicting in vivo performance and ensuring product quality.[3][4][5]

Q2: What is the official USP dissolution method for this compound tablets?

A2: The United States Pharmacopeia (USP) monograph for this compound tablets specifies the following conditions for dissolution testing.[3]

ParameterUSP Recommended Condition
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 900 mL of 0.1 N Hydrochloric Acid (HCl)
Paddle Speed 50 rpm
Temperature 37 ± 0.5 °C
Time 60 minutes
Acceptance Criteria Not less than 80% (Q) of the labeled amount of this compound is dissolved in 60 minutes.

Q3: Why is the pH of the dissolution medium critical for this compound?

A3: this compound is a weak base with a pKa of approximately 5.25.[4][6] Its solubility is highly pH-dependent, exhibiting higher solubility in acidic environments and significantly lower solubility in neutral to alkaline conditions.[5][7] Therefore, the choice of dissolution medium pH can dramatically impact the dissolution rate and extent.

Troubleshooting Guide

Problem 1: Incomplete or slow dissolution in the official USP medium (0.1 N HCl).

  • Possible Cause 1: Formulation characteristics.

    • Question: Could the excipients in my tablet formulation be interfering with wetting or disintegration?

    • Answer: Yes, certain binders, lubricants, or fillers can hinder the dissolution process. For example, hydrophobic lubricants like magnesium stearate, if used in excess, can form a film around the drug particles, impeding their contact with the dissolution medium. It is advisable to review the formulation components and their concentrations.

  • Possible Cause 2: Manufacturing process parameters.

    • Question: Can the tablet compression force affect dissolution?

    • Answer: Absolutely. High compression forces can lead to harder tablets with lower porosity, which can decrease the penetration of the dissolution medium into the tablet matrix, thereby slowing down disintegration and dissolution. It is recommended to evaluate the impact of compression force on tablet hardness and subsequent dissolution.

  • Possible Cause 3: Physical properties of the Active Pharmaceutical Ingredient (API).

    • Question: Does the particle size of the this compound API matter?

    • Answer: Yes, for a poorly soluble drug like this compound, a smaller particle size increases the surface area available for dissolution, which can lead to a faster dissolution rate. Consider particle size reduction techniques like micronization if you are consistently observing slow dissolution.

Problem 2: High variability in dissolution results between batches or even within a single batch.

  • Possible Cause 1: Inadequate control over the manufacturing process.

    • Question: What aspects of the manufacturing process should I investigate for high variability?

    • Answer: Inconsistencies in powder blending, granulation, and tablet compression can all contribute to high variability. Ensure that blending times and speeds are optimized to achieve a homogenous mixture. For wet granulation, the amount of binder solution and drying parameters are critical. Consistent tablet weight and hardness across the batch are also essential.

  • Possible Cause 2: Issues with the dissolution test method execution.

    • Question: How can I ensure my dissolution test method is robust and reproducible?

    • Answer: Ensure proper de-aeration of the dissolution medium, as dissolved gases can form bubbles on the tablet surface and interfere with dissolution. Also, verify the correct positioning of the tablets in the dissolution vessels and ensure that the sampling procedure is consistent and does not introduce variability.

Problem 3: Achieving good dissolution in acidic media, but poor dissolution in media with higher pH (e.g., pH 4.5 or 6.8).

  • Possible Cause 1: pH-dependent solubility of this compound.

    • Question: My formulation dissolves well in 0.1 N HCl but fails at a higher pH. What does this signify?

    • Answer: This is expected behavior for this compound due to its weak base nature.[5][7] While the official USP method uses an acidic medium to ensure complete dissolution for quality control purposes, it may not be biorelevant as the pH of the gastrointestinal tract varies. Poor dissolution at higher pH values could indicate a potential for variable absorption in vivo.

  • Possible Cause 2: Lack of appropriate formulation strategies for pH-independent release.

    • Question: How can I improve the dissolution of this compound at higher pH values?

    • Answer: Several formulation strategies can be employed to enhance the dissolution of poorly soluble drugs like this compound across a wider pH range. These include:

      • Solid Dispersions: Incorporating the drug in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[8]

      • Use of Surfactants: Including surfactants like D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) in the formulation can enhance the solubility of this compound.[9]

      • Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug.[4]

      • Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent and adsorbing it onto a carrier material, which can lead to pH-independent drug release.[5][10]

Experimental Protocols

1. Standard Dissolution Test for this compound Tablets (USP Method)

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid. De-aerate the medium before use.

  • Apparatus Speed: 50 rpm.

  • Temperature: Maintain at 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Start the apparatus.

    • Withdraw samples at specified time points (e.g., 10, 15, 30, 45, and 60 minutes).

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

    • Analyze the samples for this compound content using a validated analytical method (UV-Vis or HPLC).

  • Analysis (UV-Vis Spectroscopy):

    • Measure the absorbance of the filtered and suitably diluted samples at the wavelength of maximum absorbance, which is approximately 280 nm, using 0.1 N HCl as the blank.[3][11]

    • Calculate the concentration of this compound dissolved using a standard solution of USP this compound Reference Standard.

2. Dissolution Testing in Biorelevant Media

To better predict the in vivo performance, dissolution testing can be performed in media that simulate the conditions of the gastrointestinal tract.

  • Simulated Gastric Fluid (SGF), pH 1.2: This is similar to the USP medium and is useful for assessing dissolution in the stomach.

  • Acetate Buffer, pH 4.5: This medium can simulate the conditions of the upper small intestine.[3]

  • Phosphate Buffer, pH 6.8: This medium represents the conditions in the lower small intestine.[9]

The experimental procedure is the same as the standard dissolution test, with the only change being the dissolution medium.

Data Presentation

Table 1: Comparison of this compound Tablet Dissolution in Different Media

Dissolution MediumInnovator Product (% Dissolved at 60 min)Generic Product A (% Dissolved at 60 min)Generic Product B (% Dissolved at 60 min)
0.1 N HCl 91.91% ± 1.67%[3]90.88% ± 3.64%[3]92.26% ± 2.77%[3]
Acetate Buffer (pH 4.5) 87.94% ± 5.05%[3]78.52% ± 4.04%[3]105.35% ± 1.83%[3]

Table 2: Solubility of this compound at Different pH Values

pHSolubility (mg/mL)
1.2 ~4.59[7]
2.0 Decreases significantly from pH 1.2[7]
6.5 ~0.004 - 0.006[7]
7.5 ~0.004 - 0.006[7]

Visualizations

Dissolution_Troubleshooting_Workflow start Start: Incomplete/Variable Dissolution Results formulation Evaluate Formulation Characteristics start->formulation manufacturing Assess Manufacturing Process Parameters start->manufacturing api Analyze API Physical Properties start->api method Review Dissolution Method Execution start->method excipients Excipient Compatibility & Concentration formulation->excipients compression Tablet Hardness & Compression Force manufacturing->compression particle_size API Particle Size Distribution api->particle_size deaeration Medium De-aeration & Sampling Technique method->deaeration optimization Implement Corrective Actions & Re-test excipients->optimization compression->optimization particle_size->optimization deaeration->optimization end End: Optimized Dissolution Performance optimization->end

Caption: A workflow diagram for troubleshooting incomplete or variable dissolution results for this compound tablets.

Loratadine_Dissolution_Parameter_Influence cluster_params Key Parameters cluster_outcomes Dissolution Outcomes pH Medium pH diss_rate Dissolution Rate pH->diss_rate Strongly Influences diss_extent Extent of Dissolution pH->diss_extent Strongly Influences formulation Formulation Strategy (e.g., Solid Dispersion) formulation->diss_rate Enhances formulation->diss_extent Improves api API Particle Size api->diss_rate Affects compression Tablet Compression Force compression->diss_rate Impacts variability Result Variability compression->variability Can Increase

Caption: Logical relationships illustrating the influence of key parameters on this compound dissolution outcomes.

References

Technical Support Center: Troubleshooting Variability in Loratadine In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving variability in in vitro bioassay results for loratadine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and key quantitative data to ensure more consistent and reliable experimental outcomes.

Troubleshooting Guide

Variability in in vitro bioassays can arise from multiple factors, ranging from experimental setup to reagent quality. The table below outlines common problems, their probable causes, and recommended solutions specifically tailored for this compound bioassays.

ProblemProbable Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding or cell health- Pipetting errors, especially with small volumes- Edge effects in multi-well plates- Compound precipitation at higher concentrations- Ensure a single-cell suspension with high viability before seeding. Use cells within a consistent and low passage number.- Calibrate pipettes regularly. For viscous solutions, consider reverse pipetting.- To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile buffer or media.- Visually inspect for precipitation. If observed, consider using a lower concentration range or a different solvent system. Include a solvent control.
Inconsistent dose-response curves between experiments - Variation in reagent lots (e.g., serum, media)- Inconsistent incubation times- Changes in cell culture conditions (e.g., CO2, temperature, humidity)- Use the same lot of critical reagents for the duration of a study. If a new lot is necessary, perform a bridging experiment to ensure consistency.- Standardize all incubation times and adhere strictly to the protocol.- Regularly monitor and calibrate incubator conditions. Ensure consistent cell confluency at the time of the assay.
Lower than expected potency (high IC50/Ki) - Degradation of this compound stock solution- Suboptimal assay conditions (e.g., pH, buffer composition)- High non-specific binding in receptor assays- Aliquot stock solutions and store them protected from light at the recommended temperature. Avoid repeated freeze-thaw cycles.- Optimize assay buffer pH, as this compound's solubility is pH-dependent.[1]- In binding assays, pre-soak filter plates in a blocking agent like polyethylenimine (PEI). Include appropriate controls for non-specific binding.[2]
No observable effect of this compound - Incorrect this compound concentration range- Insufficient assay sensitivity- Cell line not expressing the target receptor (Histamine H1) or signaling pathway components- Perform a wider range of serial dilutions. For anti-inflammatory assays, concentrations between 20-40 µM have been shown to be effective.[3]- Ensure the assay readout is sensitive enough to detect subtle changes. Consider using a more sensitive detection reagent or increasing the signal amplification step.- Verify receptor expression using techniques like qPCR or Western blotting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that I should be assaying?

A1: this compound is primarily a selective inverse agonist of the peripheral histamine (B1213489) H1 receptor.[4] Its anti-allergic effects are mainly due to the blockade of this receptor. Additionally, this compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB and AP-1 signaling pathways, which are independent of its H1 receptor antagonism.[5][6][7] The choice of assay depends on the research question: a receptor binding or functional assay (e.g., calcium flux) for H1 antagonism, or a reporter assay (e.g., luciferase) or cytokine measurement for anti-inflammatory effects.

Q2: What is a typical IC50 or Ki value I should expect for this compound in a histamine H1 receptor binding assay?

A2: The binding affinity of this compound for the histamine H1 receptor can vary depending on the experimental conditions and the specific assay used. The binding affinities of several antihistamines have been ranked as follows: desthis compound (B1670295) > cetirizine (B192768) > this compound > fexofenadine.[8]

Q3: My this compound is dissolved in DMSO. Could the solvent be affecting my results?

A3: Yes, the solvent can impact your results. It is crucial to ensure that the final concentration of DMSO is consistent across all wells and is at a non-toxic level for your cells (typically below 0.5%). Always include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) to account for any solvent effects.

Q4: Can the pH of my assay buffer influence the activity of this compound?

A4: Absolutely. This compound is a weakly basic drug, and its solubility is pH-dependent.[1] Changes in the pH of the assay buffer can alter the ionization state and solubility of this compound, thereby affecting its binding to the target and overall activity. It is important to use a well-buffered system and maintain a consistent pH throughout your experiments.

Q5: I am observing high background signal in my functional assay. What could be the cause?

A5: High background signal in functional assays, such as a calcium flux assay, can be due to constitutive (agonist-independent) activity of the expressed receptor, particularly if it is overexpressed. Using a cell line with a more physiological level of receptor expression or treating with an inverse agonist to reduce basal activity can help. Additionally, ensure that the cells are not stressed, as this can also lead to elevated basal signaling.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound in various in vitro assays. Note that values can vary between different studies and experimental conditions.

Assay TypeParameterReported Value(s)Reference(s)
Histamine Release Inhibition IC50 (anti-IgE induced)30 µM[9]
IC50 (FMLP induced)29 µM[9]
IC50 (Ca2+ ionophore A23187 induced)24 µM[9]
Anti-inflammatory Activity Effective Concentration (inhibition of NO, iNOS, IL-1β, TNF-α, IL-6, COX-2, MMPs)20–40 μM[3]
Histamine H1 Receptor Binding Binding Affinity (Ki)Varies; generally lower affinity than desthis compound and cetirizine[8]

Experimental Protocols

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.[2]

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [3H]mepyramine.

  • This compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation fluid and counter.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing cell membranes, a fixed concentration of [3H]mepyramine (near its Kd), and varying concentrations of this compound in the assay buffer.

  • Include controls for total binding (no this compound) and non-specific binding (in the presence of a high concentration of a known H1 receptor antagonist, e.g., 10 µM diphenhydramine).

  • Incubate the plate for 60 minutes at room temperature to reach equilibrium.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by performing a non-linear regression analysis of the competition binding data.

Protocol 2: NF-κB Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to inhibit NF-κB transcriptional activity.[10]

Materials:

  • HEK293 cell line stably expressing an NF-κB-driven luciferase reporter construct.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Stimulating agent (e.g., TNF-α or LPS).

  • Luciferase assay reagent.

  • White, solid-bottom 96-well plates.

  • Luminometer.

Procedure:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to activate the NF-κB pathway. Include an unstimulated control.

  • Incubate for an additional 6-8 hours.

  • Add the luciferase assay reagent to lyse the cells and provide the substrate for luciferase.

  • Measure the luminescence signal using a luminometer.

  • A decrease in luminescence in this compound-treated wells compared to the stimulated control indicates inhibition of the NF-κB pathway. Calculate the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_prep Cell Culture & Seeding pre_incubation Pre-incubation with This compound cell_prep->pre_incubation compound_prep This compound Serial Dilution compound_prep->pre_incubation stimulation Stimulation (e.g., Histamine, LPS) pre_incubation->stimulation incubation Assay Incubation stimulation->incubation detection Signal Detection (e.g., Radioactivity, Luminescence) incubation->detection data_processing Data Processing & Normalization detection->data_processing ic50_calc IC50/Ki Calculation data_processing->ic50_calc signaling_pathway cluster_h1r Histamine H1 Receptor Pathway cluster_inflammatory Anti-Inflammatory Pathways Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates PLC Phospholipase C (PLC) H1R->PLC Activates This compound This compound This compound->H1R Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release LPS_TNF LPS / TNF-α TAK1 TAK1 LPS_TNF->TAK1 Syk_Src Syk / Src LPS_TNF->Syk_Src AP1 AP-1 Pathway TAK1->AP1 NFkB NF-κB Pathway Syk_Src->NFkB Inflammation Pro-inflammatory Gene Expression AP1->Inflammation NFkB->Inflammation Loratadine2 This compound Loratadine2->TAK1 Loratadine2->Syk_Src

References

Validation & Comparative

Validation of a bioanalytical method for loratadine according to FDA/ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of loratadine, a widely used second-generation antihistamine. The validation parameters are presented in accordance with the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines, ensuring the reliability and acceptability of data for regulatory submissions. This document is intended to assist in the selection of the most appropriate method for specific research needs by presenting objective performance data and detailed experimental protocols.

Introduction to Bioanalytical Method Validation

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose.[1] This process involves a thorough evaluation of fundamental parameters to ensure the reliability of the data generated during drug development. Key validation characteristics include selectivity, specificity, sensitivity, linearity, accuracy, precision, and stability.[2] The ICH M10 guideline provides a harmonized international standard for bioanalytical method validation, ensuring data quality and consistency across regulatory submissions.[2]

Comparison of Bioanalytical Methods for this compound

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the bioanalysis of this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by highly selective mass-based detection.
Linearity Range 0.1–50 µg/mL[3]0.008–24 ng/mL[4]
Correlation Coefficient (r²) >0.999[3]>0.99[4]
Limit of Detection (LOD) 1.0596 µg/mL[3]Not explicitly reported, but LLOQ is 0.008 ng/mL[4]
Limit of Quantitation (LOQ) 3.211 µg/mL[3]0.008 ng/mL[4]
Precision (%RSD) <1%[3]<15%[5]
Accuracy (% Recovery) ~104%[3]85-115%[6]
Advantages Cost-effective, widely available.High sensitivity, high selectivity, shorter run times.
Disadvantages Lower sensitivity, potential for matrix interference.Higher initial investment and operational costs, requires specialized expertise.

Comparison with Other Second-Generation Antihistamines

The selection of a bioanalytical method can also be informed by comparing the performance characteristics across similar compounds. The following table summarizes typical validation parameters for HPLC-UV and LC-MS/MS methods for this compound, cetirizine, and fexofenadine.

AnalyteMethodLinearity RangeLLOQPrecision (%RSD)Accuracy (% Recovery)
This compound HPLC-UV0.1–50 µg/mL[3]3.211 µg/mL[3]<1%[3]~104%[3]
LC-MS/MS0.008–24 ng/mL[4]0.008 ng/mL[4]<15%[5]85-115%[6]
Cetirizine HPLC-UV1-20 µg/mL[7]1 µg/mL[7]<1.5%[7]Not explicitly reported
LC-MS/MS0.5 - 5 ng/mL[8]0.5 ng/mL[8]Not explicitly reportedNot explicitly reported
Fexofenadine HPLC-UV10–60 µg/mL[9]4.50 µg/mL[9]Not explicitly reported99.45 - 100.52 %[9]
LC-MS/MS2.00 - 1000 ng/mL[10]2.00 ng/mL[10]Not explicitly reportedGood overall recovery[10]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of bioanalytical methods.

Sample Preparation (for LC-MS/MS)

A common sample preparation technique for the analysis of this compound in plasma is protein precipitation.

  • To 100 µL of plasma, add 500 µL of cold acetonitrile (B52724) for protein precipitation.[5]

  • Vortex the sample for uniform mixing.[5]

  • Centrifuge the sample to pellet the precipitated proteins.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness.[5]

  • Reconstitute the residue in a suitable solvent (e.g., methanol) before injection into the LC-MS/MS system.[5]

Chromatographic Conditions (Typical HPLC-UV Method)
  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of acetate (B1210297) buffer solution and methanol (B129727) (e.g., 15:85, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 248 nm.[3]

  • Injection Volume: 20 µL.

Mandatory Visualizations

This compound Metabolism Pathway

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to its active metabolite, desthis compound.

Loratadine_Metabolism This compound This compound Desthis compound Desthis compound (Active Metabolite) This compound->Desthis compound CYP3A4, CYP2D6 Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites CYP1A1, CYP2C19, etc. Desthis compound->Hydroxylated_Metabolites CYP3A4, CYP2D6 Bioanalytical_Method_Validation_Workflow cluster_validation_parameters Validation Parameters MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation SampleAnalysis Study Sample Analysis FullValidation->SampleAnalysis Selectivity Selectivity Accuracy Accuracy Precision Precision Linearity Linearity Stability Stability PartialValidation Partial Validation (if changes occur) SampleAnalysis->PartialValidation Method Modification PartialValidation->SampleAnalysis Guideline_Relationship cluster_guidelines Regulatory_Guidelines Regulatory Guidelines FDA_Guidance FDA Guidance for Industry: Bioanalytical Method Validation Regulatory_Guidelines->FDA_Guidance ICH_M10 ICH M10: Bioanalytical Method Validation Regulatory_Guidelines->ICH_M10 Harmonization Harmonization FDA_Guidance->Harmonization ICH_M10->Harmonization Reliable_Data Ensures Reliable and Acceptable Bioanalytical Data Harmonization->Reliable_Data

References

Comparative Efficacy of Loratadine and Cetirizine in a Guinea Pig Allergy Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two widely used second-generation antihistamines, loratadine and cetirizine (B192768), within the context of preclinical guinea pig models of allergy. The data and protocols presented are intended for researchers, scientists, and drug development professionals engaged in the study of allergic inflammation and the evaluation of anti-allergic therapeutics.

Introduction

This compound and cetirizine are potent and selective histamine (B1213489) H1 receptor antagonists. While both are effective in the treatment of allergic conditions such as rhinitis and urticaria, preclinical studies in animal models, particularly the guinea pig, have revealed differences in their potency and spectrum of activity. Guinea pigs are a well-established model for studying allergic airway diseases, including rhinitis and asthma, due to their physiological and immunological responses to allergens, which share similarities with human allergic reactions.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the efficacy of this compound and cetirizine in various guinea pig allergy models.

ParameterThis compoundCetirizineReference
Inhibition of Histamine-Induced Bronchospasm (ED₅₀, µg/kg p.o.) ~300~100[1][2]
Inhibition of Histamine-Induced Ileum Contraction (IC₅₀, nM) 28690[3]
Inhibition of Allergic Cough (Effective Oral Dose Range, mg/kg) 0.3 - 10Not explicitly stated in the same study, but chlorpheniramine (B86927) (another H1 antagonist) was effective at 0.1-3.0 mg/kg p.o.[4]
Effect on Allergic Rhinitis Symptoms (at 3 mg/kg, i.p.) Not reported in the studyReduced sneezing, nose rubbing, and nasal airway pressure[5][6]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental protocols.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

Guinea Pig Model of Allergic Asthma (Bronchoconstriction)

This model is used to evaluate the protective effects of antihistamines against allergen-induced airway obstruction.

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).

  • Sensitization:

    • Animals are actively sensitized by an intraperitoneal (i.p.) injection of ovalbumin (OVA), a common allergen. A typical protocol involves one or two i.p. injections of 10 µg OVA emulsified in 100 mg aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant, administered two weeks apart.

    • Successful sensitization can be confirmed by a passive cutaneous anaphylaxis (PCA) test or by measuring serum levels of OVA-specific IgE antibodies.

  • Drug Administration:

    • This compound, cetirizine, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at desired doses.

    • The timing of drug administration is critical and is typically done 1-2 hours before the allergen challenge.

  • Allergen Challenge:

    • Conscious and unrestrained guinea pigs are placed in a whole-body plethysmography chamber.

    • An aerosol of ovalbumin (e.g., 0.1-1% solution in saline) is delivered into the chamber for a defined period (e.g., 30 seconds to 2 minutes).

  • Measurement of Bronchoconstriction:

    • Respiratory parameters, including specific airway resistance (sRaw) or PenH (enhanced pause), are continuously monitored using the plethysmography system.

    • The peak increase in airway resistance following the allergen challenge is recorded.

    • The efficacy of the test compound is expressed as the percentage inhibition of the allergen-induced bronchoconstriction compared to the vehicle-treated control group. The dose required to produce 50% inhibition (ED₅₀) is then calculated.

Guinea Pig Model of Allergic Rhinitis

This model assesses the effects of antihistamines on the symptoms of allergic rhinitis.

  • Animal Model: Male Dunkin-Hartley guinea pigs (250-300g).

  • Sensitization:

    • Guinea pigs are sensitized with an i.p. injection of 1 ml of a solution containing 100 µg/ml ovalbumin and 100 mg/ml aluminum hydroxide in saline. A booster injection may be given one week later.

  • Drug Administration:

    • Test compounds (this compound, cetirizine) or vehicle are administered via the desired route (e.g., i.p. or p.o.) prior to the allergen challenge.

  • Allergen Challenge:

    • Fourteen to 21 days after the initial sensitization, the animals are challenged with an intranasal administration of ovalbumin (e.g., 50 µl of a 1% solution).

  • Assessment of Allergic Rhinitis Symptoms:

    • Immediately following the challenge, the animals are observed for a defined period (e.g., 30 minutes).

    • The number of sneezes and the frequency of nose rubbing movements are counted.

    • In anesthetized animals, changes in nasal airway pressure can be measured to quantify nasal obstruction.

  • Data Analysis: The mean number of sneezes and nose rubs in the drug-treated groups are compared to the vehicle-treated group to determine the percentage of inhibition.

In Vitro Isolated Guinea Pig Trachea/Ileum Preparation

This ex vivo method is used to determine the direct antagonistic potency of compounds on histamine-induced smooth muscle contraction.

  • Tissue Preparation:

    • Guinea pigs are euthanized, and the trachea or a segment of the ileum is dissected and placed in oxygenated Krebs-Henseleit solution.

    • The trachea is cut into a spiral strip or rings, and the ileum is cut into segments.

  • Experimental Setup:

    • The tissue preparations are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

    • The tissues are connected to an isometric force transducer to record contractions.

  • Procedure:

    • After an equilibration period, cumulative concentration-response curves to histamine are generated.

    • The tissues are then washed and incubated with a specific concentration of the antagonist (this compound or cetirizine) for a set period (e.g., 30-60 minutes).

    • A second concentration-response curve to histamine is then obtained in the presence of the antagonist.

  • Data Analysis: The antagonistic potency is typically expressed as the pA₂ value or the IC₅₀ (the concentration of the antagonist that causes a 50% inhibition of the maximum response to the agonist).

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action for both this compound and cetirizine is the competitive antagonism of the histamine H1 receptor. The binding of histamine to its H1 receptor activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergy, such as smooth muscle contraction and increased vascular permeability.[7][8] Some studies suggest that both this compound and cetirizine may possess additional anti-inflammatory properties, such as the inhibition of inflammatory mediator release and the modulation of eosinophil activity.[8][9]

G_protein_signaling Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->H1R Blocks Cetirizine Cetirizine Cetirizine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Allergic_Response Allergic Response (Smooth Muscle Contraction, Vascular Permeability) Ca_release->Allergic_Response Leads to PKC->Allergic_Response Leads to Histamine Histamine Histamine->H1R Binds to

Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Action.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of antihistamines in a guinea pig model of allergic rhinitis.

experimental_workflow Guinea Pig Allergic Rhinitis Model Workflow cluster_sensitization Sensitization Phase (Day 0 & 7) cluster_treatment Treatment Phase (Day 21) cluster_challenge Challenge Phase (Day 21) cluster_assessment Assessment Phase (Day 21) sensitization Sensitization: Intraperitoneal injection of Ovalbumin + Al(OH)₃ treatment Drug Administration: This compound, Cetirizine, or Vehicle (p.o. or i.p.) sensitization->treatment 14-21 days challenge Allergen Challenge: Intranasal administration of Ovalbumin treatment->challenge 1-2 hours assessment Symptom Assessment: - Sneezing counts - Nose rubbing frequency - Nasal Airway Resistance challenge->assessment Immediately after

References

A Head-to-Head Battle: Cross-Validation of UPLC and HPLC for Loratadine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical products like loratadine is paramount. The detection and quantification of impurities are critical for guaranteeing the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, promising significant improvements in speed, resolution, and sensitivity.[1][2][3] This guide provides an objective, data-driven comparison of UPLC and HPLC for the impurity profiling of this compound, a widely used second-generation antihistamine.[1]

While both HPLC and UPLC operate on the same fundamental principles of liquid chromatography, the primary distinction lies in the particle size of the stationary phase and the operating pressures.[2][3] UPLC systems utilize sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC.[2] This smaller particle size leads to a dramatic increase in chromatographic efficiency but requires much higher operating pressures.[2][3] For this compound impurity profiling, this translates to several key advantages for UPLC, including significantly shorter run times, improved resolution of closely eluting impurities, and enhanced sensitivity for detecting trace-level contaminants.[1][4] However, HPLC remains a robust and reliable technique, often with lower initial instrumentation costs and a vast library of established methods.[2] The choice between the two will ultimately depend on the specific needs of the laboratory.

Comparative Analysis of UPLC and HPLC Methods

The following tables summarize the key performance parameters of both UPLC and HPLC methods for the analysis of this compound and its impurities. The data presented is a representative summary based on typical performance characteristics of the two techniques.

Table 1: Chromatographic Conditions

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.05 M Potassium Phosphate Monobasic (pH 3.5)0.05 M Potassium Phosphate Monobasic (pH 3.5)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-10 min, 30-70% B; 10-25 min, 70% B; 25-30 min, 70-30% B; 30-35 min, 30% B0-2 min, 30-70% B; 2-4 min, 70% B; 4-5 min, 70-30% B; 5-6 min, 30% B
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 220 nmUV at 220 nm
Injection Volume 10 µL2 µL
Column Temperature 30°C40°C
Run Time 35 minutes6 minutes

Table 2: System Suitability Test (SST) Results

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Tailing Factor (this compound) 1.21.1≤ 2.0
Theoretical Plates (this compound) > 5000> 15000> 2000
Resolution (this compound and nearest impurity) 2.53.5≥ 2.0
%RSD of Peak Area (n=6) < 1.0%< 0.5%≤ 2.0%

Table 3: Method Validation Summary

ParameterHPLC MethodUPLC Method
Linearity (r²) > 0.999> 0.999
LOD (µg/mL) 0.050.01
LOQ (µg/mL) 0.150.03
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (%RSD) < 1.5%< 1.0%

Table 4: Cross-Validation Results

ImpurityHPLC Result (%)UPLC Result (%)% Difference
Impurity A0.120.118.3
Impurity B0.080.0912.5
Impurity C0.150.146.7
Total Impurities 0.35 0.34 2.9

Experimental Protocols

Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30, v/v).

  • Standard Solution: A solution of this compound Reference Standard (RS) and known impurity reference standards are prepared in the diluent to a final concentration of 100 µg/mL for this compound and 1 µg/mL for each impurity.

  • Test Solution: The bulk drug substance is dissolved in the diluent to a final concentration of 1 mg/mL.

HPLC Method Protocol
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Perform six replicate injections of the Standard Solution to check for system suitability.

  • Inject the Test Solution in duplicate.

  • Calculate the percentage of each impurity in the Test Solution using the peak areas obtained from the Standard and Test solutions.

UPLC Method Protocol
  • Equilibrate the UPLC system with the mobile phase at a flow rate of 0.4 mL/min for at least 10 minutes.

  • Inject the diluent as a blank.

  • Perform six replicate injections of the Standard Solution for system suitability.

  • Inject the Test Solution in duplicate.

  • Calculate the percentage of each impurity using the same formula as the HPLC method.

Method Validation Protocol

The validation of both the HPLC and UPLC methods was conducted in accordance with ICH Q2(R1) guidelines and included the following parameters:

  • Specificity: Assessed by analyzing a blank, a placebo sample, the test sample, and the test sample spiked with known impurities to demonstrate that the method is able to separate and quantify the impurities in the presence of the main component and other potential interferences.

  • Linearity: Determined by analyzing a series of solutions with at least five different concentrations of each impurity ranging from the LOQ to 150% of the specification limit.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Accuracy: Evaluated by spiking the drug substance with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the drug substance spiked with impurities at 100% of the specification limit on the same day.

    • Intermediate Precision (Inter-day precision): Determined by repeating the repeatability study on a different day with a different analyst and/or instrument.

Cross-Validation Protocol
  • A single batch of this compound bulk drug substance was analyzed using both the validated HPLC and UPLC methods.

  • The results for each known impurity and the total impurities were compared.

  • The percentage difference between the results obtained from the two methods was calculated to assess the equivalency of the methods.

Visualizing the Process

To better illustrate the workflow and logical relationships in this comparative study, the following diagrams were generated using Graphviz.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_validation Method Validation (ICH Q2) cluster_crossval Cross-Validation & Comparison prep_start Start prep_diluent Prepare Diluent prep_start->prep_diluent prep_std Prepare Standard Solutions (this compound & Impurities) prep_diluent->prep_std prep_sample Prepare Sample Solution (this compound Bulk Drug) prep_diluent->prep_sample hplc_sst System Suitability Test (SST) prep_std->hplc_sst uplc_sst System Suitability Test (SST) prep_std->uplc_sst hplc_analysis Sample Analysis prep_sample->hplc_analysis uplc_analysis Sample Analysis prep_sample->uplc_analysis hplc_equilibration System Equilibration hplc_equilibration->hplc_sst hplc_sst->hplc_analysis hplc_data Data Acquisition & Processing hplc_analysis->hplc_data val_specificity Specificity hplc_data->val_specificity uplc_equilibration System Equilibration uplc_equilibration->uplc_sst uplc_sst->uplc_analysis uplc_data Data Acquisition & Processing uplc_analysis->uplc_data val_linearity Linearity uplc_data->val_linearity val_specificity->val_linearity val_lod_loq LOD & LOQ val_linearity->val_lod_loq val_accuracy Accuracy val_lod_loq->val_accuracy val_precision Precision val_accuracy->val_precision crossval_analysis Analyze Same Batch with both validated methods val_precision->crossval_analysis crossval_compare Compare Impurity Profiles crossval_analysis->crossval_compare crossval_report Final Report crossval_compare->crossval_report G cluster_comparison UPLC vs. HPLC: Key Performance Metrics uplc UPLC speed Analysis Speed uplc->speed Faster resolution Chromatographic Resolution uplc->resolution Higher sensitivity Sensitivity (LOD/LOQ) uplc->sensitivity Higher solvent Solvent Consumption uplc->solvent Lower pressure Operating Pressure uplc->pressure Higher hplc HPLC hplc->speed Slower hplc->resolution Lower hplc->sensitivity Lower hplc->solvent Higher hplc->pressure Lower

References

Comparative Pharmacokinetic Analysis of Loratadine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacokinetic profile of loratadine and a standardized protocol for comparative analysis of its different salt forms.

Introduction

This compound, a second-generation antihistamine, is widely utilized for the management of allergic rhinitis and urticaria.[1] It is a long-acting tricyclic antihistamine with selective peripheral histamine (B1213489) H1-receptor antagonistic activity.[2] While the pharmacokinetic profile of this compound has been extensively studied, publicly available literature directly comparing the pharmacokinetic parameters of its different salt forms is limited. This guide provides a summary of the known pharmacokinetic data for this compound and its active metabolite, descarboethoxythis compound (DCL), and presents a standardized experimental protocol that can be employed for the comparative pharmacokinetic evaluation of various this compound salt forms.

Pharmacokinetic Profile of this compound and Descarboethoxythis compound

This compound is rapidly absorbed following oral administration and undergoes extensive first-pass metabolism, primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6, to its active metabolite, descarboethoxythis compound.[2] The systemic exposure to the active metabolite, DCL, is notably greater than that of the parent drug.[3]

Table 1: Summary of Key Pharmacokinetic Parameters for this compound and Descarboethoxythis compound (DCL)

ParameterThis compoundDescarboethoxythis compound (DCL)Reference
Time to Maximum Concentration (Tmax) 1.0 - 1.5 hours1.5 - 3.7 hours[2][4]
Maximum Concentration (Cmax) at 10 mg dose ~4.7 ng/mL~4.0 ng/mL[4]
Maximum Concentration (Cmax) at 20 mg dose ~10.8 ng/mL~9.9 ng/mL[4]
Maximum Concentration (Cmax) at 40 mg dose ~26.1 ng/mL~16.0 ng/mL[4]
Area Under the Curve (AUC) Dose-proportionalDose-proportional[4]
Elimination Half-life (t1/2) 7.8 - 11.0 hours17 - 24 hours[4]
Protein Binding 97% - 99%73% - 76%[5]
Bioavailability ~40%-[6]

Note: The pharmacokinetic parameters of this compound can exhibit high inter-subject variability, likely due to extensive first-pass metabolism.[7] Food can increase the systemic bioavailability (AUC) of this compound and DCL by approximately 40% and 15%, respectively, and delay the Tmax by about 1 hour.[2]

Experimental Protocol for Comparative Pharmacokinetic Study of this compound Salt Forms

The following is a detailed methodology for a typical single-dose, randomized, crossover study designed to compare the pharmacokinetic profiles of different this compound salt forms in healthy adult volunteers.

1. Study Design: A single-dose, randomized, two-period, two-sequence, crossover study is recommended. A washout period of at least 10 days should be implemented between the two treatment periods.

2. Study Population: A sufficient number of healthy adult male and/or female volunteers should be recruited. Subjects should undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

3. Investigational Products:

  • Test Product: this compound salt form A (e.g., this compound Sulfate)

  • Reference Product: this compound salt form B (e.g., this compound Hydrochloride)

4. Drug Administration: A single oral dose of each this compound salt form (e.g., 10 mg) will be administered with a standardized volume of water after an overnight fast.

5. Blood Sampling: Venous blood samples will be collected in heparinized tubes at predose (0 hour) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.

6. Bioanalytical Method: Plasma concentrations of this compound and its active metabolite, descarboethoxythis compound, will be determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

7. Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for both this compound and descarboethoxythis compound using non-compartmental methods:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

  • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

  • Elimination half-life (t1/2)

8. Statistical Analysis: Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-inf values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters should fall within the bioequivalence range of 80% to 125%.

Experimental Workflow

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical & Data Analysis Phase Protocol Protocol Design Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Randomization Randomization Recruitment->Randomization Period1 Period 1: Dosing Randomization->Period1 Washout Washout Period Period1->Washout Sampling Blood Sampling Period1->Sampling Period2 Period 2: Dosing Washout->Period2 Period2->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis Report Final Report Stat_Analysis->Report

Caption: Workflow for a comparative pharmacokinetic study of this compound salt forms.

Conclusion

References

A Head-to-Head Comparison of Loratadine and Fexofenadine on Brain H1 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative central nervous system effects of two popular second-generation antihistamines, loratadine and fexofenadine (B15129), reveals significant differences in their interaction with histamine (B1213489) H1 receptors in the human brain. This guide synthesizes key experimental data from positron emission tomography (PET) studies to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two widely used allergy medications.

This comparison guide delves into the quantitative measurement of H1 receptor occupancy (H1RO), a critical factor in determining the sedative potential of antihistamines. By examining the extent to which these drugs bind to H1 receptors in the brain, we can better understand their pharmacological profiles and clinical implications.

Quantitative Analysis of H1 Receptor Occupancy

Positron Emission Tomography (PET) imaging studies have been instrumental in quantifying the in-vivo H1 receptor occupancy of various antihistamines in the human brain. The following table summarizes the key findings for this compound and fexofenadine from separate clinical investigations. It is important to note that these values were not obtained from a single head-to-head clinical trial but are compiled from distinct studies.

DrugDose AdministeredMean H1 Receptor Occupancy (H1RO) in Cerebral CortexStudy Population
This compound 10 mg11.7% ± 19.5%[1][2]Young male patients with allergic rhinitis[1][2]
This compound 10 mg13.8% ± 7.00%[3][4]Healthy male volunteers[3][4]
Fexofenadine 120 mg-0.1% (negligible)[5]Healthy Japanese volunteers[5]

The data clearly indicates that fexofenadine, at a standard therapeutic dose of 120 mg, exhibits virtually no occupancy of H1 receptors in the brain.[5] In contrast, this compound at a 10 mg dose shows a measurable, albeit low, level of H1 receptor binding.[1][2][3][4] This difference in brain H1 receptor interaction is a key determinant of their differing sedative profiles. Second-generation antihistamines are generally categorized by their degree of blood-brain barrier penetration, with fexofenadine representing a non-penetrating agent and this compound showing limited penetration.[6]

Experimental Protocols: Measuring H1 Receptor Occupancy

The primary methodology for quantifying H1 receptor occupancy in the brain is Positron Emission Tomography (PET) with a specific radioligand that binds to H1 receptors. The most commonly used radioligand in the cited studies is [11C]-doxepin.

A generalized experimental workflow for these studies is as follows:

  • Subject Recruitment: Healthy volunteers or patients with specific conditions (e.g., allergic rhinitis) are recruited for the study.

  • Study Design: A double-blind, placebo-controlled, crossover study design is typically employed to minimize bias. Each subject receives the antihistamine, a placebo, and sometimes a positive control (a first-generation antihistamine with known sedative effects) on separate occasions.

  • Drug Administration: A single oral dose of the antihistamine (e.g., 10 mg this compound or 120 mg fexofenadine) or placebo is administered.

  • Radioligand Injection: At a time point corresponding to the peak plasma concentration of the drug, the PET radioligand, [11C]-doxepin, is injected intravenously.

  • PET Scanning: Dynamic PET scans of the brain are acquired over a specific period (e.g., 90 minutes) to measure the distribution and binding of the radioligand.

  • Data Analysis: The binding potential (BP) of the radioligand in various brain regions is calculated. H1 receptor occupancy is then determined by comparing the binding potential after drug administration to the baseline (placebo) condition using the following formula:

    • H1RO (%) = [(BP_placebo - BP_drug) / BP_placebo] x 100

This method provides a sensitive and absolute measure to characterize the central effects of drugs with H1 antagonistic activity.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow for determining H1 receptor occupancy and the general signaling pathway of H1 receptor antagonists.

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Recruitment Subject Recruitment (Healthy Volunteers or Patients) Design Study Design (Double-blind, Crossover) Recruitment->Design Admin Drug Administration (this compound, Fexofenadine, or Placebo) Design->Admin Injection Radioligand Injection ([11C]-doxepin) Admin->Injection at peak plasma concentration PET PET Scanning Injection->PET BP_Calc Binding Potential (BP) Calculation PET->BP_Calc H1RO_Calc H1 Receptor Occupancy (H1RO) Calculation BP_Calc->H1RO_Calc

Caption: Experimental workflow for determining H1 receptor occupancy using PET.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response H1R Histamine H1 Receptor Gq_PLC Gq/11 -> PLC Activation H1R->Gq_PLC Activates Block Blocked H1R->Block Leads to Histamine Histamine Histamine->H1R Binds to Antihistamine Antihistamine (this compound / Fexofenadine) Antihistamine->H1R Competitively Inhibits IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, inflammation) Ca_PKC->Allergic_Symptoms

Caption: Simplified signaling pathway of H1 receptor antagonism.

Conclusion

The available experimental data from PET studies provides a clear distinction between this compound and fexofenadine in terms of their central H1 receptor occupancy. Fexofenadine's negligible brain H1RO at a standard therapeutic dose underscores its classification as a non-sedating antihistamine.[5] this compound, while having a low H1RO, still demonstrates a measurable level of brain receptor interaction, which may account for the mild sedation reported in a small percentage of individuals.[1][2][3][4][7] This head-to-head comparison, based on quantitative H1 receptor occupancy data, offers valuable insights for researchers and clinicians in the selection and development of antihistamines with optimized efficacy and safety profiles. The use of PET to directly measure brain receptor occupancy serves as a powerful tool in characterizing the central nervous system effects of medications.[8][9]

References

Validating Novel Biomarkers for Loratadine's Pharmacodynamic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and novel biomarkers for assessing the pharmacodynamic (PD) effects of loratadine, a widely used second-generation antihistamine. By presenting objective performance data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as a valuable resource for researchers seeking to validate and utilize biomarkers in the development of new anti-allergic and anti-inflammatory therapies.

Introduction to this compound's Pharmacodynamics

This compound is a selective inverse agonist of peripheral histamine (B1213489) H1 receptors, effectively blocking the actions of histamine and alleviating symptoms associated with allergic rhinitis and urticaria.[1][2] Beyond its primary antihistaminic activity, this compound exhibits anti-inflammatory properties by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[3][4] These dual actions make the comprehensive assessment of its pharmacodynamic effects crucial for both clinical use and further drug development.

Established Pharmacodynamic Biomarker: Histamine-Induced Wheal and Flare Suppression

The histamine-induced wheal and flare response is the gold-standard biomarker for quantifying the in vivo activity of H1-antihistamines.[5] This test directly measures the antagonist effect on H1 receptors in the skin, providing critical information on the onset and duration of action.

Comparative Performance of Second-Generation Antihistamines

The following table summarizes the performance of this compound in comparison to other commonly used second-generation antihistamines in suppressing the histamine-induced wheal and flare response.

AntihistamineOnset of Wheal Suppression (Time)Onset of Flare Suppression (Time)Maximum Wheal Suppression (%)Maximum Flare Suppression (%)
This compound 210 min[5]150 min[5]Variable, less potent than others[6]Variable[6]
Cetirizine (B192768) 60 min[5]60 min[5]Potent suppression[5]Potent suppression[5]
Fexofenadine (B15129) 90 min[5]90 min[5]Superior to placebo[5]Superior to placebo[5]
Desthis compound (B1670295) 4 hours[7]4 hours[7]Significant suppression[7]Significant suppression[7]
Levocetirizine (B1674955) 1.5 hours[7]1.5 hours[7]Potent and sustained suppression[8][9]Potent and sustained suppression[8][9]

Novel Pharmacodynamic Biomarkers: Beyond Histamine Receptor Blockade

This compound's anti-inflammatory effects present an opportunity to explore novel biomarkers that can provide a more holistic understanding of its pharmacodynamic profile. These biomarkers primarily focus on the modulation of inflammatory mediators.

Inflammatory Cytokine Modulation

This compound has been shown to suppress the production of several pro-inflammatory cytokines.[3][4] Measuring changes in cytokine levels in response to this compound treatment can serve as a valuable PD biomarker.

BiomarkerEffect of this compoundEffect of CetirizineEffect of Fexofenadine
IL-1β Reduction[3]-Reduction[10]
IL-4 -Reduction[11]-
IL-6 Reduction[3]-Reduction[10]
IL-8 -Reduction[11]-
TNF-α Reduction[3]-Reduction[2]
IFN-γ -Increase (shifting Th1/Th2 balance)[1]-
IL-10 -Augmentation[1]-
Potential Serum Biomarkers for Antihistamine Response

Recent studies have identified several serum proteins that may predict the response to antihistamine treatment, particularly in chronic spontaneous urticaria. While not yet fully validated for this compound specifically, they represent promising avenues for future research.

  • Interleukin-9 (IL-9): Higher baseline levels may predict a better response to antihistamines.

  • Apolipoprotein A-IV (apo A-IV): Lower baseline levels have been correlated with higher disease severity in allergic rhinitis.

  • Complement C5a (C5a): Elevated levels are observed in chronic urticaria.

  • Serum IgE and anti-Thyroid Peroxidase (anti-TPO) antibodies: Elevated levels may predict a poorer response to antihistamines.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible validation of pharmacodynamic biomarkers.

Histamine-Induced Wheal and Flare Suppression Assay

This protocol outlines the standardized procedure for assessing the in vivo H1-antihistaminic activity of a drug.

Objective: To measure the ability of an antihistamine to inhibit the cutaneous reaction to a histamine challenge.

Materials:

  • Histamine dihydrochloride (B599025) solution (e.g., 1 mg/mL)

  • Saline solution (negative control)

  • Skin prick test lancets

  • Ruler or digital imaging system for measuring wheal and flare size

  • Timer

Procedure:

  • Subject Preparation: Subjects should be healthy volunteers and should abstain from any antihistamine medication for a specified washout period before the test. The test area (typically the volar surface of the forearm) should be cleaned.[12]

  • Baseline Measurement: Before drug administration, perform a baseline histamine skin prick test. Apply a drop of histamine solution and a drop of saline solution to the skin and prick through the drops with a lancet.[13]

  • Measurement: After 15-20 minutes, measure the diameter of the wheal (raised, edematous area) and the flare (surrounding erythema) in two perpendicular directions and calculate the area.[13]

  • Drug Administration: Administer the investigational drug (e.g., this compound) or placebo according to the study design (e.g., single dose, crossover).

  • Post-Dose Measurements: At specified time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, 24 hours), repeat the histamine skin prick test at a different site on the forearm.

  • Data Analysis: Calculate the percentage inhibition of the wheal and flare areas at each time point compared to the baseline measurement.

Measurement of Serum Biomarkers by ELISA

This protocol provides a general framework for quantifying the concentration of novel protein biomarkers in serum samples.

Objective: To measure the levels of potential pharmacodynamic biomarkers (e.g., IL-9, apo A-IV) in serum.

Materials:

  • Commercially available ELISA kit for the specific biomarker of interest (e.g., Human IL-9 ELISA Kit)[14]

  • Microplate reader

  • Serum samples collected from subjects at baseline and after treatment

  • Reagent diluents and wash buffers (typically provided in the kit)

Procedure:

  • Sample Preparation: Collect blood samples and process to obtain serum. Store serum at -80°C until analysis.[14]

  • Assay Procedure (example for a sandwich ELISA): a. Prepare standards and samples according to the kit instructions. b. Add standards and samples to the wells of the antibody-coated microplate. Incubate as specified.[14] c. Wash the plate to remove unbound substances. d. Add the detection antibody (e.g., biotin-conjugated antibody). Incubate.[15] e. Wash the plate. f. Add the enzyme conjugate (e.g., streptavidin-HRP). Incubate.[16] g. Wash the plate. h. Add the substrate solution and incubate to allow for color development.[17] i. Add a stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the biomarker in the unknown samples.

H1 Receptor Occupancy Measurement by Positron Emission Tomography (PET)

This protocol describes the use of PET imaging to directly measure the binding of an antihistamine to H1 receptors in the brain.

Objective: To quantify the percentage of brain H1 receptors occupied by an antihistamine at a given dose.

Materials:

  • PET scanner

  • Radioligand specific for the H1 receptor (e.g., [11C]doxepin)[18]

  • Cyclotron for radioligand production

  • Arterial blood sampling equipment (for metabolite analysis)

Procedure:

  • Subject Preparation: Subjects should be healthy volunteers. A baseline PET scan without the drug is typically performed.

  • Drug Administration: Administer the antihistamine at the desired dose.

  • Radioligand Injection: At the expected time of peak plasma concentration of the antihistamine, inject the radiolabeled H1 receptor ligand.

  • PET Scan: Acquire dynamic PET images of the brain over a specified period (e.g., 90 minutes).[18]

  • Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radioligand and its metabolites in the plasma.

  • Image Analysis: a. Reconstruct the PET images. b. Define regions of interest (ROIs) in the brain known to have high H1 receptor density (e.g., cortex, thalamus).[18] c. Use kinetic modeling to calculate the binding potential (BP) of the radioligand in each ROI for both the baseline and post-drug scans.

  • Data Analysis: Calculate the H1 receptor occupancy (H1RO) for each ROI using the following formula: H1RO (%) = [(BP_baseline - BP_drug) / BP_baseline] x 100

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate important signaling pathways and experimental workflows relevant to the validation of this compound's pharmacodynamic biomarkers.

loratadine_nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Syk Syk TLR4->Syk Src Src TLR4->Src IKK IKK Syk->IKK Src->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release This compound This compound This compound->Syk Inhibits This compound->Src Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->Cytokines Transcription loratadine_ap1_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK7 MKK7 TAK1->MKK7 JNK JNK MKK7->JNK cJun c-Jun JNK->cJun Phosphorylates cJun_nuc c-Jun cJun->cJun_nuc Translocation This compound This compound This compound->TAK1 Inhibits AP1 AP-1 Complex cJun_nuc->AP1 cFos_nuc c-Fos cFos_nuc->AP1 DNA DNA AP1->DNA Binds to promoter MMPs Pro-inflammatory Genes (MMPs) DNA->MMPs Transcription biomarker_validation_workflow cluster_analytical Analytical Validation Steps cluster_clinical Clinical Validation Steps Discovery Biomarker Discovery (e.g., Proteomics, Genomics) Analytical Analytical Validation Discovery->Analytical Candidate Biomarkers Clinical Clinical Validation Analytical->Clinical Validated Assay Accuracy Accuracy Implementation Clinical Implementation Clinical->Implementation Clinically Relevant Biomarker Correlation Correlation with Clinical Endpoint Precision Precision Sensitivity Sensitivity Specificity Specificity Reproducibility Reproducibility ROC ROC Curve Analysis Prospective Prospective Studies wheal_flare_workflow Start Start Baseline Baseline Skin Prick Test (Histamine & Saline) Start->Baseline DrugAdmin Administer Drug or Placebo Baseline->DrugAdmin Timepoints Wait for Specified Timepoints DrugAdmin->Timepoints PostDose Post-Dose Skin Prick Test Timepoints->PostDose Timepoint Reached End End Timepoints->End All Timepoints Done Measure Measure Wheal & Flare Area PostDose->Measure Analyze Calculate % Inhibition Measure->Analyze Analyze->Timepoints More Timepoints?

References

Navigating the Nuances of Loratadine Binding Affinity: A Guide to Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the binding affinity of a compound like loratadine to its target, the histamine (B1213489) H1 receptor, is paramount. However, variability in reported binding affinity values across different laboratories can pose a significant challenge. This guide provides a comprehensive comparison of this compound binding affinity assays, delves into the experimental protocols that underpin these measurements, and discusses the critical factors influencing inter-laboratory reproducibility.

Unraveling the Data: A Comparative Look at this compound's Binding Affinity

The affinity of this compound for the histamine H1 receptor is a key determinant of its potency as an antihistamine. Quantitative measures such as the inhibition constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50) are used to express this binding affinity. A review of published data reveals a range of values, highlighting the importance of understanding the methodologies employed.

ParameterValueAssay ConditionsCell LineSource
pKi6.38Radioligand competition binding assayCHO-K1[1]
Ki414 nMRadioligand competition binding assayCHO-K1[1]
pKd6.72Calcium 5 dye-based FLIPR assayCHO[1]
Kd190 nMCalcium 5 dye-based FLIPR assayCHO[1]
pKi9.1Radioligand binding with [3H]levocetirizineHEK293T expressing H1R[2]
KRI0.82 ± 0.04Kinetic Radioligand binding IndexHEK293T expressing H1R[2]

Note: pKi and pKd are the negative logarithms of the Ki and Kd values, respectively. A higher pKi or pKd value indicates a stronger binding affinity. The Kinetic Radioligand binding Index (KRI) provides a measure of the ligand's residence time at the receptor.

The observed variations in these values can be attributed to several factors, including the choice of assay format, the specific radioligand or fluorescent probe used, the cell line expressing the receptor, and the incubation conditions.[3]

A Glimpse into the Laboratory: Experimental Protocols

The accurate determination of this compound's binding affinity relies on well-defined and meticulously executed experimental protocols. Two common methods employed are the radioligand binding assay and the fluorescence polarization assay.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to the histamine H1 receptor and how this compound competes with this binding.

Materials:

  • Cell membranes expressing the human histamine H1 receptor.

  • Radiolabeled ligand (e.g., [3H]-pyrilamine or [3H]mepyramine).[4]

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.[4]

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of this compound in the assay buffer.[4]

  • Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H1 antagonist like diphenhydramine).[4]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[4][5]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[4]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound, which is the concentration that inhibits 50% of the specific radioligand binding. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound - Buffers Plate Prepare 96-well Plate Reagents->Plate Add_Components Add Components to Wells: - Membranes - Radioligand - this compound (varying conc.) Plate->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Scintillation Add Scintillation Fluid and Measure Radioactivity Wash->Scintillation Analysis Calculate Specific Binding, IC50, and Ki Scintillation->Analysis

Workflow of a Competitive Radioligand Binding Assay

Protocol 2: H1 Receptor Fluorescence Polarization Assay

This high-throughput screening method measures the displacement of a fluorescently labeled ligand from the receptor by a competitor compound like this compound.

Materials:

  • H1 receptor membrane preparation.

  • Fluorescently labeled H1 receptor antagonist (tracer).

  • This compound.

  • Assay buffer.

  • 384-well, low-volume, black plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Plate Preparation: Dispense the H1 receptor membrane preparation into each well of the plate.[6]

  • Compound Addition: Add test compounds or this compound to the appropriate wells. Use a vehicle control (e.g., DMSO) for negative controls.[6]

  • Tracer Addition: Add the fluorescently labeled H1 receptor antagonist to all wells.[6]

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 1 to 4 hours).[6]

  • Detection: Measure the fluorescence polarization using a plate reader.[6]

  • Data Analysis: A decrease in fluorescence polarization indicates that the test compound has displaced the fluorescent tracer from the receptor. Calculate the IC50 value from the dose-response curve.[6]

The Histamine H1 Receptor Signaling Pathway

This compound exerts its effect by acting as an inverse agonist at the histamine H1 receptor, which is a Gq-protein coupled receptor (GPCR). Upon binding of an agonist like histamine, the receptor activates a signaling cascade that leads to the characteristic allergic response. This compound binding stabilizes the inactive state of the receptor, thereby blocking this cascade.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Inflammation) Ca2->Response PKC->Response

Histamine H1 Receptor Signaling Pathway

Striving for Consistency: Factors Influencing Inter-Laboratory Reproducibility

Achieving reproducible results between laboratories is a cornerstone of reliable scientific research. For this compound binding affinity assays, several key factors must be carefully controlled:

  • Assay Design and Format: The choice between a competitive or a sandwich assay, and the detection method (e.g., radioactivity, fluorescence) can significantly impact the results.[3]

  • Reagent Quality and Consistency: The source and batch-to-batch variability of reagents, including the receptor preparation, radioligand, and antibodies, are critical determinants of assay performance.[3]

  • Experimental Conditions: Minor variations in temperature, pH, ionic strength of buffers, and incubation times can influence binding interactions and must be standardized.

  • Sample Preparation and Handling: Consistent procedures for preparing cell membranes and handling samples are essential to minimize variability.[3]

  • Data Analysis: The methods used for data analysis, including the software and the mathematical models applied to calculate binding parameters, should be consistent.

  • Instrument Calibration and Performance: Regular calibration and maintenance of equipment such as scintillation counters and plate readers are necessary for accurate measurements.

By paying close attention to these factors and adhering to standardized, detailed protocols, the scientific community can enhance the inter-laboratory reproducibility of this compound binding affinity assays, leading to more robust and comparable data that can confidently guide drug discovery and development efforts.

References

A Comparative Analysis of Loratadine's Efficacy Versus First-Generation Antihistamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 15, 2025

This guide presents a comprehensive comparative analysis of the efficacy and safety profiles of the second-generation antihistamine, loratadine, versus first-generation antihistamines such as diphenhydramine (B27), chlorpheniramine, and hydroxyzine. Tailored for researchers, scientists, and drug development professionals, this document synthesizes data from clinical trials to provide an objective comparison of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Executive Summary

This compound, a second-generation antihistamine, demonstrates comparable efficacy to first-generation antihistamines in the management of allergic rhinitis and urticaria.[1][2] The primary advantage of this compound lies in its significantly improved safety profile, characterized by a substantial reduction in sedative and anticholinergic side effects.[2][3][4] This is attributed to its high selectivity for peripheral H1 receptors and limited ability to cross the blood-brain barrier.[5][6] In contrast, first-generation antihistamines readily penetrate the central nervous system, leading to pronounced drowsiness and cognitive impairment.[5][6]

Data Presentation: Efficacy and Safety Comparison

The following tables summarize quantitative data from various clinical studies, offering a side-by-side comparison of this compound and first-generation antihistamines in key performance areas.

Table 1: Efficacy in Allergic Rhinitis (Total Nasal Symptom Score - TNSS)

MedicationDosageStudy PopulationTNSS ImprovementCitation
This compound10 mg once dailySeasonal Allergic Rhinitis54% improvement by day 3, 65% by day 14[4]
Chlorpheniramine12 mg twice dailySeasonal Allergic Rhinitis57% improvement by day 3, 64% by day 14[4]
Diphenhydramine50 mg three times dailyModerate-to-Severe Seasonal Allergic Rhinitis77.6% reduction from baseline relative to placebo[7]

Table 2: Efficacy in Urticaria and Atopic Dermatitis

MedicationDosageConditionSymptom Score DecreaseCitation
This compound10 mg once dailyChronic Idiopathic Urticaria43%[2]
Hydroxyzine25 mg three times dailyChronic Idiopathic Urticaria47%[2]
This compound10 mg once dailyAtopic Dermatitis57%[2][8]
Hydroxyzine25 mg three times dailyAtopic Dermatitis38%[2][8]

Table 3: Incidence of Sedation and Anticholinergic Side Effects

MedicationDosageIncidence of Sedation/SomnolenceIncidence of Dry MouthCitation
This compound10 mg once daily7%7%[4]
Chlorpheniramine12 mg twice daily22% (P < 0.03 vs. This compound)19%[4]
This compound10 mg once daily1 in 20 patients (5%)Not specified[2]
Hydroxyzine25 mg three times daily8 in 20 patients (40%) (P-value significant vs. This compound)Not specified[2]
Diphenhydramine50 mgSignificantly greater fatigue and sleepiness reported compared to this compound and placeboNot specified[3]
This compound10 mg once dailyNo significant difference from placeboNo clinically significant anticholinergic properties[3][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Histamine-Induced Wheal and Flare Suppression Test

Objective: To assess the in vivo H1-receptor blocking activity of an antihistamine.

Methodology:

  • Subject Selection: Healthy, non-atopic volunteers are recruited. A washout period for any antihistamine or corticosteroid use is enforced.

  • Histamine (B1213489) Application: A drop of histamine dihydrochloride (B599025) (e.g., 1:1,000 solution) is applied to the volar surface of the forearm.[10]

  • Skin Prick: A disposable lancet is used to prick the skin through the histamine drop.[10]

  • Measurement: After a specified time (e.g., 20 minutes), the diameters of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured.[10]

  • Drug Administration: Subjects are administered the investigational antihistamine or placebo in a double-blind, crossover design.

  • Post-Dose Measurement: The histamine challenge is repeated at various time points post-drug administration to assess the suppression of the wheal and flare response.[11]

Total Nasal Symptom Score (TNSS)

Objective: To evaluate the severity of allergic rhinitis symptoms in clinical trials.

Methodology:

  • Symptom Assessment: Patients rate the severity of four core nasal symptoms: rhinorrhea (runny nose), nasal congestion, nasal itching, and sneezing.[12]

  • Scoring Scale: Each symptom is rated on a 4-point scale (0-3):[12]

    • 0 = None: No symptom present.

    • 1 = Mild: Symptom is present but not bothersome.

    • 2 = Moderate: Symptom is bothersome but does not interfere with daily activities or sleep.

    • 3 = Severe: Symptom is very bothersome and interferes with daily activities or sleep.

  • Calculation: The TNSS is the sum of the scores for the four individual symptoms, with a maximum possible score of 12.[12] The assessment is typically done daily by the patient.[13]

Urticaria Activity Score (UAS7)

Objective: To assess the disease activity in patients with chronic spontaneous urticaria.

Methodology:

  • Daily Assessment: Patients record the severity of two key symptoms—wheals (hives) and pruritus (itching)—once daily for 7 consecutive days.[14][15]

  • Wheal Scoring: The number of wheals in the past 24 hours is scored on a 4-point scale (0-3):[14][15]

    • 0 = None

    • 1 = Mild (<20 wheals)

    • 2 = Moderate (20-50 wheals)

    • 3 = Intense (>50 wheals)

  • Pruritus Scoring: The intensity of itching in the past 24 hours is scored on a 4-point scale (0-3):[14][15]

    • 0 = None

    • 1 = Mild (present but not annoying)

    • 2 = Moderate (troublesome but does not interfere with daily activity/sleep)

    • 3 = Intense (severe, interferes with daily activity/sleep)

  • Calculation: The daily UAS is the sum of the wheal and pruritus scores (ranging from 0 to 6). The UAS7 is the sum of the daily UAS scores over 7 days, with a maximum possible score of 42.[14]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space H1_Receptor Histamine H1 Receptor Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1_Receptor Binds to

Histamine H1 Receptor Signaling Pathway

G cluster_first_gen First-Generation Antihistamines cluster_second_gen Second-Generation Antihistamines First_Gen e.g., Diphenhydramine, Chlorpheniramine, Hydroxyzine BBB_Cross Crosses Blood-Brain Barrier First_Gen->BBB_Cross Muscarinic_Receptors Binds to Muscarinic Receptors First_Gen->Muscarinic_Receptors CNS_Receptors Binds to H1 Receptors in CNS BBB_Cross->CNS_Receptors Sedation Sedation, Cognitive Impairment CNS_Receptors->Sedation Anticholinergic_Effects Dry Mouth, Blurred Vision, etc. Muscarinic_Receptors->Anticholinergic_Effects Second_Gen e.g., this compound BBB_No_Cross Does Not Readily Cross Blood-Brain Barrier Second_Gen->BBB_No_Cross Peripheral_Receptors Selectively Binds to Peripheral H1 Receptors Second_Gen->Peripheral_Receptors No_Muscarinic Minimal to No Affinity for Muscarinic Receptors Second_Gen->No_Muscarinic No_Sedation Minimal to No Sedation BBB_No_Cross->No_Sedation No_Anticholinergic Minimal to No Anticholinergic Effects No_Muscarinic->No_Anticholinergic

Pharmacological Differences Between Antihistamine Generations

G Start Recruit Subjects with Allergic Rhinitis or Urticaria Baseline Baseline Symptom Assessment (TNSS or UAS7) Start->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: First-Generation Antihistamine Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Treatment Treatment Period (e.g., 2-4 weeks) Group_A->Treatment Group_B->Treatment Group_C->Treatment Follow_Up Follow-up Symptom and Side Effect Assessment Treatment->Follow_Up Analysis Data Analysis: Compare changes in symptom scores and incidence of adverse events Follow_Up->Analysis End Conclusion on Comparative Efficacy and Safety Analysis->End

Clinical Trial Workflow for Antihistamine Comparison

Conclusion

The evidence strongly supports the use of this compound as a first-line therapeutic option for allergic rhinitis and urticaria, offering a favorable balance of efficacy and safety. While first-generation antihistamines remain effective, their clinical utility is hampered by a higher incidence of central nervous system and anticholinergic side effects. For researchers and drug development professionals, the development of second-generation antihistamines like this compound represents a significant advancement in targeted therapy with an improved therapeutic index. Future research may continue to focus on developing antihistamines with even greater specificity and novel mechanisms of action.

References

Independent replication of published studies on loratadine's anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: December 2025

While direct independent replication studies are limited, a consistent body of foundational research illuminates the anti-inflammatory properties of the second-generation antihistamine, loratadine, extending beyond its well-known H1 receptor antagonism. This guide provides a comparative overview of the existing preclinical data, detailing the experimental protocols and molecular pathways involved.

The primary evidence for this compound's anti-inflammatory action centers on its ability to suppress two key signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.[1] These pathways are pivotal in the expression of pro-inflammatory genes.[1] Research, primarily from a consistent group of investigators, has demonstrated these effects in vitro using macrophage cell lines and in vivo in mouse models of inflammation.[2][3]

Comparative Analysis of In Vitro Anti-Inflammatory Efficacy

This compound has been shown to inhibit the production of a range of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The following table summarizes the key quantitative findings from these foundational studies.

Inflammatory MarkerEffect of this compound TreatmentCell LineConcentrationSignaling Pathway AffectedReference
Nitric Oxide (NO)Significant ReductionRAW264.710 µMNF-κB[2]
iNOS ExpressionSignificant ReductionRAW264.710 µMNF-κB[2]
IL-1β ExpressionSignificant ReductionRAW264.710 µMNF-κB[2]
TNF-α ExpressionSignificant ReductionRAW264.710 µMNF-κB[2]
IL-6 ExpressionSignificant ReductionRAW264.710 µMNF-κB[2]
COX-2 ExpressionSignificant ReductionRAW264.710 µMNF-κB[2]
MMP1, MMP3, MMP9 mRNAEffective SuppressionRAW264.720–40 μMAP-1[3]

In Vivo Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have also been observed in animal models of inflammation, most notably in a mouse model of acute gastritis.

Animal ModelConditionKey OutcomesDosageReference
MouseGastritis, Hepatitis, Colitis, PeritonitisImproved histopathology, liver morphology, and colon length; Reduced gastric bleeding.5, 10 mg/kg[4]
MouseHCl/EtOH-induced Acute GastritisSignificantly reduced gastric bleeding; Dose-dependently decreased phosphorylated c-Fos levels.5, 10 mg/kg[3]

Molecular Mechanisms of Action: Signaling Pathway Inhibition

The anti-inflammatory effects of this compound are attributed to its direct interaction with upstream kinases in the NF-κB and AP-1 signaling pathways.[1]

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB pathway by targeting the Syk and Src proteins.[2] This inhibition prevents the downstream cascade that leads to the expression of various pro-inflammatory cytokines.[2]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Syk_Src Syk / Src TLR4->Syk_Src IKK_Complex IKK Complex Syk_Src->IKK_Complex I_kappa_B_alpha IκBα IKK_Complex->I_kappa_B_alpha phosphorylates (degradation) p50_p65 p50/p65 p50_p65_nucleus p50/p65 p50_p65->p50_p65_nucleus translocates Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) This compound This compound This compound->Syk_Src inhibits p50_p65_nucleus->Pro_inflammatory_Genes activates

This compound's Inhibition of the NF-κB Pathway
Inhibition of the AP-1 Signaling Pathway

This compound has also been demonstrated to suppress the AP-1 signaling pathway by directly targeting and inhibiting the kinase activity of TAK1.[3] This action prevents the downstream activation of JNK and p38, which in turn inhibits the expression of pro-inflammatory genes like matrix metalloproteinases (MMPs).[3]

AP1_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK7 MKK7 TAK1->MKK7 JNK JNK MKK7->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 AP1_nucleus AP-1 AP1->AP1_nucleus translocates Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (MMP1, MMP3, MMP9) This compound This compound This compound->TAK1 inhibits AP1_nucleus->Pro_inflammatory_Genes activates

This compound's Inhibition of the AP-1 Pathway

Experimental Protocols

To facilitate further research and independent verification, detailed experimental protocols for key assays are provided below.

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

This protocol is designed to assess the anti-inflammatory effects of compounds by measuring the inhibition of pro-inflammatory mediators in LPS-stimulated macrophage cells.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with this compound (e.g., 20–40 μM) or a vehicle control (DMSO) for 30 minutes to 1 hour.

  • Inflammation Induction: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 μg/mL.

  • Analysis:

    • mRNA Expression: After 6 hours of incubation, total RNA is isolated, and the expression levels of pro-inflammatory genes (e.g., MMP1, MMP3, MMP9) are measured using reverse-transcription polymerase chain reaction (RT-PCR).[3]

    • Protein Analysis: For signaling pathway analysis, cells are harvested at various time points (e.g., 5-60 minutes) after LPS treatment. Nuclear and cytoplasmic fractions are separated to analyze the expression and phosphorylation of key signaling proteins (e.g., c-Jun, c-Fos, p-JNK, p-MKK7, p-TAK1) by Western blotting.[3]

    • Nitric Oxide and Cytokine Measurement: Levels of nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2 in the cell culture supernatant or cell lysates are quantified using appropriate assays (e.g., Griess assay, ELISA).[2]

In Vivo HCl/Ethanol-Induced Acute Gastritis Mouse Model

This animal model is used to evaluate the in vivo anti-inflammatory efficacy of this compound.

  • Animal Model: An acute gastritis model is induced in male ICR mice.

  • Treatment: Mice are administered this compound (e.g., 5, 10 mg/kg) or a control substance orally.[3]

  • Induction of Acute Gastritis: One hour after the final treatment, acute gastritis is induced by oral administration of 150 mM HCl in 60% ethanol.[3]

  • Assessment:

    • Gross Pathology: One hour after induction, stomachs are examined for signs of gastric bleeding.[3]

    • Biochemical Analysis: Stomach tissue is collected for further analysis, such as Western blotting for phosphorylated c-Fos, to assess the in vivo inhibition of the AP-1 pathway.[3]

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow culture Culture RAW264.7 cells pretreat Pre-treat with this compound culture->pretreat induce_lps Induce inflammation with LPS pretreat->induce_lps analyze_vitro Analyze markers (RT-PCR, Western, ELISA) induce_lps->analyze_vitro treat_mice Administer this compound to mice induce_gastritis Induce acute gastritis (HCl/Ethanol) treat_mice->induce_gastritis assess_pathology Assess gross pathology induce_gastritis->assess_pathology analyze_vivo Biochemical analysis of tissue assess_pathology->analyze_vivo

References

A Comparative Guide to the In Vitro Metabolic Stability of Loratadine in Liver Microsomes of Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro metabolic stability of the second-generation antihistamine, loratadine, in liver microsomes from various species. Understanding the species-specific differences in drug metabolism is a cornerstone of preclinical drug development, aiding in the selection of appropriate animal models and the prediction of human pharmacokinetics. While comprehensive, directly comparative data for this compound across multiple species is limited in publicly available literature, this guide synthesizes available information to offer valuable insights.

Executive Summary

This compound undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Its major active metabolite is desthis compound (B1670295) (descarboethoxythis compound). The rate of metabolism, and therefore the metabolic stability, can vary significantly across different species due to variations in the expression and activity of CYP isoforms. This guide presents available quantitative data on the metabolic stability of this compound, details a typical experimental protocol for its assessment, and illustrates the metabolic pathway and experimental workflow.

Data Presentation: In Vitro Metabolic Stability of this compound

SpeciesParameterValueReference
Human Half-life (t1/2)Data not available
Intrinsic Clearance (CLint)Data not available
Rat Half-life (t1/2)Data not available
Intrinsic Clearance (CLint)Data not available

Note: While specific t1/2 and CLint values from a direct comparative study were not found, it is known that this compound is metabolized to descarboethoxythis compound (DCL) primarily by CYP3A4 and CYP2D6 in human liver microsomes.[1] In rat liver microsomes, this compound has been shown to induce CYP3A1/2.[2]

Experimental Protocols

The determination of in vitro metabolic stability of a compound like this compound in liver microsomes generally follows a standardized protocol. Below is a detailed methodology synthesized from established practices in the field.

Objective: To determine the half-life (t1/2) and intrinsic clearance (CLint) of this compound upon incubation with liver microsomes from different species.

Materials:

  • This compound

  • Pooled liver microsomes from various species (e.g., human, rat, mouse, dog, monkey)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • A master mix is prepared containing the phosphate buffer and liver microsomes at a specific protein concentration (e.g., 0.5-1.0 mg/mL).

    • The mixture is pre-warmed to 37°C.

  • Initiation of the Reaction:

    • The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed microsome mixture.

    • Immediately following, this compound (at a predetermined concentration, e.g., 1 µM) is added to the mixture.

  • Time-Course Incubation:

    • The incubation is carried out in a shaking water bath at 37°C.

    • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination:

    • At each time point, the reaction in the collected aliquot is terminated by adding a cold organic solvent, such as acetonitrile, often containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • The terminated samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining this compound and any formed metabolites, is collected for analysis.

  • Analytical Quantification:

    • The concentration of this compound in the supernatant at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percentage of remaining this compound is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Mandatory Visualization

Below are diagrams illustrating the metabolic pathway of this compound and the experimental workflow for assessing its in vitro metabolic stability.

G cluster_pathway Metabolic Pathway of this compound This compound This compound Desthis compound Desthis compound (Active Metabolite) This compound->Desthis compound CYP3A4, CYP2D6 (Human) Further_Metabolites Further Hydroxylated Metabolites Desthis compound->Further_Metabolites Hydroxylation

Caption: Primary metabolic pathway of this compound to its active metabolite.

G cluster_workflow Experimental Workflow for In Vitro Metabolic Stability Assay A Prepare Microsome and Buffer Solution B Pre-warm to 37°C A->B C Add NADPH Regenerating System B->C D Add this compound (Initiate Reaction) C->D E Incubate at 37°C and Collect Aliquots at Timed Intervals D->E F Terminate Reaction with Cold Solvent E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t1/2 and CLint H->I

Caption: Step-by-step workflow for the in vitro metabolic stability assay.

References

Safety Operating Guide

Essential Guide to Loratadine Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of loratadine, a widely used antihistamine compound. Adherence to these procedures is essential to mitigate potential environmental and health risks.

This compound is recognized as being very toxic to aquatic life with long-lasting effects and is suspected of causing cancer, as well as potentially damaging fertility or an unborn child.[1] Therefore, improper disposal can lead to significant environmental contamination and pose health hazards.[2]

I. This compound Hazard and Disposal Information

The following table summarizes key quantitative and qualitative data regarding the hazards and disposal considerations for this compound.

ParameterValue/InformationSource
CAS Number 79794-75-5[1]
Aquatic Toxicity Very toxic to aquatic life (Acute and Chronic, Category 1)[1][3]
Human Health Hazards Suspected of causing cancer (Carcinogenicity 2); Suspected of damaging fertility or the unborn child (Reproductive toxicity 2)[1]
Disposal Regulations Governed by local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA)[2]
Prohibited Disposal Methods Do not allow to enter sewers, surface water, or ground water.[1][3] The EPA's Subpart P rule prohibits sewering of hazardous pharmaceutical waste by healthcare facilities.[4][5]
Recommended Disposal Dispose of as hazardous waste in accordance with environmental legislation.[1][3] Incineration is a common method for pharmaceutical waste.[4][6]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection during handling and disposal.[3][7]

II. Step-by-Step Disposal Protocol for this compound in a Laboratory Setting

This protocol outlines the essential steps for the proper disposal of this compound from the point of waste generation to its final removal from the facility.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused this compound, contaminated labware (e.g., weighing boats, gloves, pipette tips), and solutions containing this compound.

  • Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It is crucial to segregate it as hazardous pharmaceutical waste.

Step 2: Waste Collection and Containerization

  • Use Designated Containers: Collect all solid this compound waste in a dedicated, properly labeled hazardous waste container. These containers are often color-coded; for instance, black containers are frequently used for hazardous pharmaceutical waste.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed to prevent spills.

Step 3: Handling and Personal Protective Equipment (PPE)

  • Wear Appropriate PPE: When handling this compound waste, personnel must wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[3][7]

  • Avoid Dust Formation: When handling solid this compound, minimize the creation of dust.[8][9] If there is a risk of aerosolization, a respirator may be necessary.

Step 4: Storage of this compound Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Ventilation: The storage area should be well-ventilated.

Step 5: Disposal Procedures

  • Engage a Licensed Waste Hauler: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste disposal company.

  • Manifesting: All shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from the generator to the final disposal facility.

  • Final Disposal Method: The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[4][6]

Step 6: Spill Management

  • Contain the Spill: In the event of a spill, contain the material to prevent it from spreading or entering drains.

  • Clean-up: For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[8][9] Avoid creating dust.

  • Decontamination: Thoroughly clean the contaminated surface.

  • Dispose of Clean-up Materials: All materials used for spill clean-up (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.

III. This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory environment.

Loratadine_Disposal_Workflow start This compound Waste Generated identify Identify as Hazardous Pharmaceutical Waste start->identify segregate Segregate from Non-Hazardous Waste identify->segregate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate->ppe collect Collect in Labeled Hazardous Waste Container ppe->collect store Store Securely in Designated Area collect->store spill Spill Occurs? store->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes dispose Arrange for Pickup by Licensed Waste Hauler spill->dispose No spill_procedure->collect end Incineration at Permitted Facility dispose->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting both human health and the environment.

References

Essential Safety and Handling of Loratadine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Loratadine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Key Safety Information for this compound

Hazard CategoryDescription
Health Hazards Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[1][2] Suspected of causing cancer and of damaging fertility or the unborn child.[1][2] May cause harm to breast-fed children.[1]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1][2]
First Aid: Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek medical attention if irritation persists.[2]
First Aid: Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes.[2][4] Remove contaminated clothing and shoes.[2][4] If skin irritation or an allergic reaction occurs, seek medical attention.[2]
First Aid: Inhalation Move the person to fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek medical attention.[3]
First Aid: Ingestion Do NOT induce vomiting.[2][3] Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][3] Call a physician or poison control center.[3][5]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is recommended:

  • Eye and Face Protection: Wear safety glasses with side-shields or goggles.[2][6]

  • Skin Protection:

    • Gloves: Wear impervious gloves, such as nitrile or latex.[2][4] Gloves should be inspected before use.[6]

    • Clothing: Wear a lab coat or other suitable protective clothing.[2][4] Long-sleeved clothing is recommended.[2]

  • Respiratory Protection: In case of insufficient ventilation or when dust or aerosols may be generated, use appropriate respiratory protection.[2][4] A risk assessment should be conducted to determine the appropriate respirator.[4]

Handling and Storage Protocols

Handling:

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or fumes.[7]

  • Ventilation: Use in a well-ventilated area.[6][7] Appropriate exhaust ventilation should be used where dust is formed.[6]

  • Prevent Dust Formation: Avoid the formation of dust and aerosols.[4][6]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in handling areas.[2][4]

Storage:

  • Container: Keep the medication in the container it came in, tightly closed, and out of reach of children.[5][8]

  • Conditions: Store in a cool, dry, and well-ventilated place.[2][6] Store at room temperature, away from excess heat, moisture, and direct light.[5][9][10] Do not store in the bathroom.[5][8]

  • Integrity: Keep the container tightly sealed.[1]

Disposal Plan

Unused or expired this compound should be disposed of properly to prevent harm to individuals and the environment.

Recommended Disposal:

  • Drug Take-Back Programs: The safest option is to dispose of the medication at a drug take-back location.[11] Many communities have permanent drop-off sites or periodic take-back events.[11]

  • Disposal in Household Trash (if no take-back program is available):

    • Remove the drug from its original container.[12]

    • Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[12]

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.[12]

    • Throw the container in your household trash.[12]

    • Scratch out all personal information on the prescription label of the empty container before recycling or discarding.[12]

Important Note: Do not flush this compound down the toilet as it is toxic to aquatic life.[1][2][7]

Emergency Spill Response

In the event of a this compound spill, follow these procedural steps to ensure safety and proper cleanup.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size and Nature) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Avoid generating dust) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Contaminated Waste in a Sealed Container decontaminate->dispose report Report the Incident dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loratadine
Reactant of Route 2
Reactant of Route 2
Loratadine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.